molecular formula C10H11N3O B039196 1-(4-Methoxybenzyl)-1,2,4-triazole CAS No. 115201-42-8

1-(4-Methoxybenzyl)-1,2,4-triazole

Cat. No.: B039196
CAS No.: 115201-42-8
M. Wt: 189.21 g/mol
InChI Key: SRUVAHBDEGBIEQ-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-1,2,4-triazole, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUVAHBDEGBIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445675
Record name 1-(4-Methoxybenzyl)-1,2,4-triazole
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URL https://comptox.epa.gov/dashboard/DTXSID60445675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115201-42-8
Record name 1-(4-Methoxybenzyl)-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methoxybenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known properties of 1-(4-Methoxybenzyl)-1,2,4-triazole, catering to researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide also includes information on closely related 1,2,4-triazole derivatives to offer a broader context of its potential characteristics and biological activities.

Chemical and Physical Properties

While specific experimental data for this compound is scarce in publicly available literature, the following table summarizes its basic chemical identifiers and includes data for the closely related isomer, 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole, for comparative purposes. The 1,2,4-triazole ring is a planar, aromatic system.[1]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 115201-42-8[2][3]
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.22 g/mol
Physical Form Solid
Purity 95%
Storage Temperature 2-8°C
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectral Data for the Isomer 1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazole:

Spectrum TypeData
¹H NMR (400 MHz, CDCl₃) δ 7.79 (d, J = 7.2 Hz, 2H), 7.62 (s, 1H), 7.40 (t, J = 7.2 Hz, 2H), 7.31-7.33 (m, 3H), 6.91 (d, J = 8.6 Hz, 2H), 5.51 (s, 2H), 3.82 (s, 3H)
¹³C NMR (100.6 MHz, CDCl₃) δ 147.8, 140.0, 130.7, 129.1, 128.8, 128.6, 128.2, 126.6, 125.7, 118.5, 60.3, 21.4
Mass Spectrometry (EI) m/z (%) 265.12 (M+, 100)

Synthesis and Experimental Protocols

One common route to N-substituted 1,2,4-triazoles involves the reaction of a substituted benzyl halide with the 1,2,4-triazole ring. A plausible synthetic approach is illustrated in the workflow diagram below.

G General Synthetic Workflow for N-Alkylated Triazoles cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Triazole 1,2,4-Triazole Reaction Reaction Triazole->Reaction BenzylHalide 4-Methoxybenzyl halide (e.g., chloride or bromide) BenzylHalide->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product N-Alkylation

Caption: General workflow for N-alkylation of 1,2,4-triazole.

Representative Experimental Protocol (General for N-Alkylation):

  • Preparation: To a solution of 1,2,4-triazole in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at room temperature under an inert atmosphere.

  • Reaction: The mixture is stirred for a specified time to allow for the formation of the triazole anion.

  • Addition of Alkylating Agent: 4-Methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) is then added dropwise to the reaction mixture.

  • Heating: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted 1,2,4-triazole.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on this compound are not extensively documented. However, the 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[9][10][11] These activities include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[12][13][14]

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. For instance, some derivatives exhibit potent enzyme inhibitory activity.[15]

Enzyme Inhibition by 1,2,4-Triazole Derivatives (Examples):

Compound TypeTarget EnzymeIC₅₀ ValuesReference
Triazole-Azinane AnaloguesAcetylcholinesterase (AChE)0.73 ± 0.54 µM[15]
Butyrylcholinesterase (BChE)0.017 ± 0.53 µM[15]
α-Glucosidase36.74 ± 1.24 µM[15]
Triazole-Thione DerivativesUrease12.39 ± 0.35 µg/mL[12]
Triazole HybridsCyclooxygenase-2 (COX-2)18.48 to 49.38 (Selectivity Index)[16]
Aromatase22.40 - 30.30 µM[16]
Epidermal Growth Factor Receptor (EGFR)0.066 - 0.205 µM[16]
B-RAFV600E0.05 - 0.09 µM[16]
Triazole-Based Inhibitorsp9712 nM[13]
Triazole-Based InhibitorsTankyrasePicomolar range in cellular assays[17]
Triazole-carboxamidesEGFR Tyrosine Kinase7.11 - 31.87 µM (against MCF-7 and MDA-MB-231 cell lines)[3]

Known Signaling Pathway Involvement of 1,2,4-Triazole Derivatives:

While the specific signaling pathway for this compound is unknown, a well-documented mechanism for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[18] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Another example from cancer research shows that certain 1,2,4-triazole derivatives can target the tubulin-colchicine binding site, leading to the inhibition of microtubule polymerization and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[19]

Below is a representative diagram of a signaling pathway that can be targeted by bioactive 1,2,4-triazole derivatives, illustrating the inhibition of an enzyme crucial for a pathological process.

G Representative Mechanism of Action: Enzyme Inhibition by a 1,2,4-Triazole Derivative cluster_pathway Biochemical Pathway cluster_inhibitor Inhibitor cluster_outcome Outcome Substrate Substrate Enzyme Target Enzyme (e.g., CYP51, Kinase) Substrate->Enzyme binds to Product Product (essential for pathological process) Enzyme->Product catalyzes conversion Inhibition Enzyme Inhibition Blockage Blockage of Pathological Process Triazole 1,2,4-Triazole Derivative Triazole->Enzyme binds to and inhibits

Caption: General mechanism of enzyme inhibition by 1,2,4-triazoles.

Conclusion

This compound is a compound for which specific, publicly available data on its physical properties, a detailed synthesis protocol, and its precise pharmacological mechanism of action are limited. However, based on the extensive research on the 1,2,4-triazole scaffold, it can be inferred that this compound holds potential for biological activity. The methoxybenzyl substituent may influence its pharmacokinetic and pharmacodynamic properties. Further experimental studies are necessary to fully elucidate the chemical, physical, and pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery. This guide serves as a foundational resource by summarizing the available information and providing context through related derivatives.

References

1-(4-Methoxybenzyl)-1,2,4-triazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and known properties of 1-(4-Methoxybenzyl)-1,2,4-triazole. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this particular compound is limited in publicly available literature, this guide also covers general synthetic methodologies and the broad biological significance of the 1,2,4-triazole class of compounds.

Chemical Identity and Structure

IUPAC Name: 1-(4-Methoxybenzyl)-1H-1,2,4-triazole

Chemical Structure:

Caption: Chemical structure of this compound.

Molecular Formula: C₁₀H₁₁N₃O[1]

Molecular Weight: 189.21 g/mol [1]

CAS Number: 115201-42-8[1]

Physicochemical Properties

Specific experimental data for this compound is not extensively reported. However, the properties of the parent 1,2,4-triazole can provide some context.

PropertyValue (for 1,2,4-triazole)
Melting Point120 to 121 °C
Boiling Point260 °C
Density1.439 g/cm³
Water SolubilityVery soluble
pKa (of the neutral molecule)10.26
pKa (of the protonated form)2.45

Synthesis of 1,2,4-Triazoles

The synthesis of 1,2,4-triazoles can be achieved through various established methods. The Einhorn–Brunner and Pellizzari reactions are classical methods for the formation of the 1,2,4-triazole ring.[2] More contemporary methods often involve microwave-assisted synthesis or copper-catalyzed reactions to improve yields and reaction conditions.[3]

General Synthetic Workflow

G reagents Starting Materials (e.g., Hydrazine, Formamide derivatives) reaction Cyclization Reaction (e.g., Einhorn-Brunner, Pellizzari) reagents->reaction intermediate Crude Product reaction->intermediate purification Purification (e.g., Recrystallization, Chromatography) intermediate->purification product Pure 1,2,4-Triazole Derivative purification->product

Caption: A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Representative Experimental Protocol

While a specific protocol for this compound is not detailed in the surveyed literature, a general procedure for the synthesis of substituted 1,2,4-triazoles can be adapted. The following is a representative protocol based on the synthesis of related compounds:

  • Preparation of the Hydrazide: A suitable starting material, such as a 4-methoxybenzyl-substituted hydrazide, is prepared.

  • Reaction with a Formylating Agent: The hydrazide is reacted with a formylating agent, such as formamide or formic acid, often under reflux conditions.

  • Cyclization: The resulting intermediate undergoes cyclization to form the 1,2,4-triazole ring. This step can be promoted by heat or the presence of a catalyst.

  • Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated, typically by precipitation in water. The product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Biological and Pharmacological Profile

The 1,2,4-triazole nucleus is a well-established pharmacophore and is present in a wide range of biologically active compounds.[1] Derivatives of 1,2,4-triazole have been reported to exhibit a broad spectrum of activities, including:

  • Antifungal: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole moiety.

  • Antibacterial: Numerous studies have demonstrated the antibacterial potential of various 1,2,4-triazole derivatives against both Gram-positive and Gram-negative bacteria.[4]

  • Anti-inflammatory: Certain 1,2,4-triazole derivatives have shown significant anti-inflammatory properties.

  • Anticancer: The 1,2,4-triazole scaffold has been explored for the development of novel anticancer agents.

  • Anticonvulsant and Antiviral Activities: These activities have also been reported for some 1,2,4-triazole compounds.[1]

The specific biological activities of this compound have not been extensively characterized in the available literature.

Signaling Pathways and Experimental Workflows

Specific signaling pathways involving this compound have not been identified in the reviewed literature. However, a general workflow for the investigation of the biological activity of a novel 1,2,4-triazole derivative is presented below.

G synthesis Synthesis of This compound screening In vitro Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) hit_id->moa in_vivo In vivo Efficacy and Toxicity Studies moa->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A hypothetical workflow for the biological evaluation of a novel 1,2,4-triazole derivative.

Conclusion

References

The Multifaceted Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, leading to the development of numerous clinically approved drugs. This technical guide provides an in-depth overview of the diverse biological activities of 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid in ongoing research and drug development efforts.

Anticancer Activity

1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A notable mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overexpressed or mutated in various cancers.[3][4] By blocking the EGFR signaling cascade, these compounds can halt downstream pathways responsible for cell growth, proliferation, and metastasis.[1][2] Furthermore, some 1,2,4-triazole derivatives have been shown to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[3]

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 1,2,4-triazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1: Propane-1-one derivatives [5]
Compound 7b (X1: Cl, X2: H, R: Ph)MCF-7 (Breast)>50[5]
Hela (Cervical)45.4[5]
A549 (Lung)>50[5]
Compound 7d (X1: Br, X2: H, R: Ph)MCF-7 (Breast)9.8[5]
Hela (Cervical)12.1[5]
A549 (Lung)43.4[5]
Compound 7e (X1:X2: Cl, R: Ph)MCF-7 (Breast)4.7[5]
Hela (Cervical)2.9[5]
A549 (Lung)9.4[5]
Series 2: Butane-1,4-dione derivatives [5]
Compound 10a (X1:X2:X3: H, R: Ph)MCF-7 (Breast)6.43[5]
Hela (Cervical)5.6[5]
A549 (Lung)21.1[5]
Compound 10c (X1: Cl, X2:X3: H, R: Ph)MCF-7 (Breast)11.3[5]
Hela (Cervical)10.1[5]
A549 (Lung)18.2[5]
Compound 10d (X1: Br, X2: H, X3: Cl, R: Ph)MCF-7 (Breast)10.2[5]
Hela (Cervical)9.8[5]
A549 (Lung)16.5[5]
Series 3: Triazole-coupled acetamides [6]
Compound 7a (2-methylphenyl)HepG2 (Liver)20.667 µg/mL[6]
Compound 7d (4-chlorophenyl)HepG2 (Liver)39.667 µg/mL[6]
Compound 7f (2,6-dimethylphenyl)HepG2 (Liver)16.782 µg/mL[6]
Series 4: Triazole Pyridine Derivatives [7]
Compound TP1B16F10 (Murine Melanoma)59.18[7]
Compound TP2B16F10 (Murine Melanoma)51.24[7]
Compound TP3B16F10 (Murine Melanoma)48.11[7]
Compound TP4B16F10 (Murine Melanoma)55.23[7]
Compound TP5B16F10 (Murine Melanoma)61.11[7]
Compound TP6B16F10 (Murine Melanoma)41.12[7]
Compound TP7B16F10 (Murine Melanoma)45.29[7]

Antifungal Activity

The development of 1,2,4-triazole-based antifungal agents, such as fluconazole and itraconazole, represents a significant advancement in the treatment of fungal infections.[8][9] The primary mechanism of action for these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[10][11] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[10] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, effectively blocking its function.[12]

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

The following table presents the in vitro antifungal activity (MIC values) of various 1,2,4-triazole derivatives against different fungal strains.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
Benzotriazine-containing triazoles Candida albicans0.0156 - 2.0[13]
Cryptococcus neoformans0.0156 - 2.0[13]
Thiazolo[4,5-d]pyrimidine hybrids Various Fungi0.06 - >32[13]
Triazole alcohol derivatives Fluconazole-susceptible Candida spp.0.063 - 1[13]
N-benzylpiperazine carbodithioate hybrids Candida albicans32[13]

Antimicrobial Activity

Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14] Their mechanisms of action can involve the inhibition of essential bacterial enzymes or interference with cell wall synthesis.[15] The incorporation of the 1,2,4-triazole moiety into existing antibiotic scaffolds, such as fluoroquinolones, has been shown to enhance their antimicrobial potency, particularly against resistant strains.[16]

Quantitative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro antimicrobial activity (MIC values) of selected 1,2,4-triazole derivatives against various bacterial strains.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Ofloxacin analogues S. aureus0.25 - 1[16]
S. epidermis0.25 - 1[16]
B. subtilis0.25 - 1[16]
E. coli0.25 - 1[16]
Clinafloxacin derivatives Gram-positive and Gram-negative bacteria0.25 - 32[16]
Compound 14a (4-toyl)MRSA0.25[16]
Compound 14b (4-fluorophenyl)MRSA0.25[16]
Compound 14c (2,4-difluorophenyl)MRSA0.25[16]
Phenylpiperazine-triazole-fluoroquinolone hybrids E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis0.12 - 1.95[16]
N-((5-nitrofuran-2-yl)methylene)-4H-4-amino-1,2,4-triazolidium chloride (I) E. coli k88a0.156[17]
S. aureus k990.156[17]
4-((5-nitrofuran-2-yl)methyleneamino)-1-propyl-4H-1,2,4-triazolium bromide (II) Various bacteria0.039 - 1.25[17]
Propionic acid derivatives Various bacteria≥ 512[18]

Anti-inflammatory Activity

1,2,4-triazole derivatives have also been investigated for their anti-inflammatory potential.[6] A key mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[6][7] By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins.[7] Some derivatives also exhibit inhibitory activity against lipoxygenases (LOX), another important class of enzymes involved in inflammation.[7]

Quantitative Data: Anti-inflammatory Activity of 1,2,4-Triazole Derivatives

The following table presents the in vitro anti-inflammatory activity (IC50 values) of selected 1,2,4-triazole derivatives.

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Schiff base derivative 4 COX-1117.8[7]
COX-21.76[7]
Triazole-pyrazole hybrid 18a COX-15.23 - 9.81[7]
COX-20.55 - 0.91[7]
Diaryl-1,2,4-triazole 21a, 21b COX-18.85 - 9.15[7]
COX-21.98 - 2.13[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of 1,2,4-triazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][19][20]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for Antimicrobial/Antifungal Activity (MIC Determination)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent.[21][22][23][24][25]

Principle: The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[21]

Procedure:

  • Preparation of Drug Dilutions: Prepare a series of two-fold dilutions of the 1,2,4-triazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[22]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[23]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).[21]

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).[22]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[12][26][27][28][29]

Principle: The assay is based on the fluorometric or colorimetric detection of prostaglandin G2, an intermediate product generated by the COX enzyme from arachidonic acid.[12]

Procedure:

  • Reagent Preparation: Prepare solutions of COX-2 enzyme, heme cofactor, and the test compounds (1,2,4-triazole derivatives) in an appropriate buffer.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme. Then, add the test compounds at various concentrations and pre-incubate to allow for inhibitor binding.[27]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[27]

  • Detection: After a specific incubation time, stop the reaction and measure the fluorescence (Ex/Em = 535/587 nm) or absorbance, which is proportional to the amount of prostaglandin produced.[12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of 1,2,4-triazole derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition by 1,2,4-Triazole Derivatives.

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Product Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Cell Lysis Cell Lysis Cell_Membrane->Cell Lysis Triazole_Antifungal 1,2,4-Triazole Antifungal Triazole_Antifungal->CYP51 Inhibition

Caption: Antifungal Mechanism of 1,2,4-Triazole Derivatives.

Drug_Discovery_Workflow Start Target Identification Hit_ID Hit Identification Start->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: General Workflow for Drug Discovery and Development.

Conclusion

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of this heterocyclic core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with enhanced potency and selectivity. This technical guide has provided a comprehensive overview of the anticancer, antifungal, antimicrobial, and anti-inflammatory activities of 1,2,4-triazole derivatives, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. It is anticipated that this resource will be valuable for researchers and professionals in the field, facilitating further exploration and development of this important class of compounds for the treatment of various human diseases.

References

Potential Therapeutic Applications of Methoxybenzyl Triazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxybenzyl triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of methoxybenzyl triazole derivatives, with a focus on their anticancer, neuroprotective, and enzyme inhibitory applications. This document summarizes key quantitative data, provides detailed experimental protocols for relevant biological assays, and visualizes the associated signaling pathways to facilitate further research and development in this promising area.

Anticancer Applications

Methoxybenzyl triazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines. A notable class of these compounds is the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), which have demonstrated impressive antiproliferative activity.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of anticancer action for several methoxybenzyl triazole derivatives, particularly the SMART compounds, is the inhibition of tubulin polymerization.[2][3] Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their dynamic instability, characterized by phases of polymerization and depolymerization, is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Methoxybenzyl triazole compounds can interfere with this process, leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin_Dimers αβ-Tubulin Dimers (GTP-bound) Polymerization Polymerization Tubulin_Dimers->Polymerization Growth Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization (Catastrophe) Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Shrinkage Methoxybenzyl_Triazoles Methoxybenzyl Triazoles (e.g., SMART compounds) Methoxybenzyl_Triazoles->Polymerization Inhibits

Inhibition of microtubule polymerization by methoxybenzyl triazoles.
Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative methoxybenzyl triazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Methoxybenzoyl-aryl-thiazole (SMART)Compound 8fMelanoma (A375)0.021[2]
Prostate (PC-3)0.035[2]
Prostate (DU145)0.071[2]
1,2,3-Triazole-1,3,4-oxadiazole-triazineCompound 9a (with 3,4,5-trimethoxyphenyl)Prostate (PC3)0.56[4]
Lung (A549)1.45[4]
Breast (MCF-7)1.14[4]
Prostate (DU-145)2.06[4]
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivativeCompound B9Melanoma (VMM917)4.0[5]
4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivativeCompound 2Non-Small Cell Lung Cancer (NCI-H460)>10 (low activity)[6]
3,4,5-Trimethoxycinnamamide-tethered 1,2,3-triazoleNot specifiedBreast (MCF-7)Prominent Activity[7]
Lung (A549)Prominent Activity[7]
Experimental Protocols

This protocol is adapted for determining the cytotoxic effects of methoxybenzyl triazole derivatives on cancer cell lines.[8][9]

Workflow:

MTT_Assay_Workflow Seed_Cells 1. Seed cancer cells in a 96-well plate Incubate_1 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Treat_Compound 3. Treat with various concentrations of methoxybenzyl triazole Incubate_1->Treat_Compound Incubate_2 4. Incubate for 48-72h Treat_Compound->Incubate_2 Add_MTT 5. Add MTT solution (5 mg/mL) Incubate_2->Add_MTT Incubate_3 6. Incubate for 4h to allow formazan crystal formation Add_MTT->Incubate_3 Solubilize 7. Remove medium and add DMSO to dissolve crystals Incubate_3->Solubilize Measure_Absorbance 8. Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methoxybenzyl triazole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

This fluorescence-based assay monitors the effect of methoxybenzyl triazole compounds on the polymerization of purified tubulin.[10]

Detailed Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 15% glycerol.

    • Prepare a 100 mM GTP solution.

    • Prepare a stock solution of the fluorescent reporter (e.g., DAPI) as per the manufacturer's instructions.

    • Prepare 10x stock solutions of the test methoxybenzyl triazole compounds in DMSO.

    • Prepare 10x stock solutions of positive (e.g., Paclitaxel, 100 µM) and negative (e.g., Colchicine, 100 µM) controls.

  • Reaction Mixture: On ice, prepare the tubulin reaction mix by adding the fluorescent reporter and GTP (to a final concentration of 1 mM) to the tubulin solution.

  • Assay Procedure:

    • Pre-warm a 96-well black microplate to 37°C.

    • Add 10 µL of the 10x test compound, controls, or vehicle (DMSO) to the appropriate wells.

    • To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a temperature-controlled microplate reader set at 37°C.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibition of tubulin polymerization will be observed as a decrease in the rate and extent of the fluorescence increase.

Neuroprotective Applications

Certain methoxybenzyl triazole derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. These compounds often act as multi-target-directed ligands, simultaneously modulating several key pathological pathways.

Mechanism of Action: Inhibition of BACE1 and GSK3β

A key neuroprotective methoxybenzyl triazole, 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE), has been shown to exert its effects by inhibiting two crucial enzymes involved in Alzheimer's disease pathology: β-secretase (BACE1) and Glycogen Synthase Kinase 3β (GSK3β).[11][12]

  • BACE1 Inhibition: BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. These peptides aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. By inhibiting BACE1, QTC-4-MeOBnE reduces the formation of Aβ.[11]

  • GSK3β Inhibition: GSK3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of the tau protein. Hyperphosphorylated tau forms neurofibrillary tangles, another hallmark of Alzheimer's disease. Inhibition of GSK3β by QTC-4-MeOBnE can therefore reduce the formation of these tangles.[11]

APP_Processing_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Tau Pathology APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 sAPPb sAPPβ BACE1->sAPPb cleavage C99 C99 fragment BACE1->C99 cleavage gamma_secretase γ-secretase C99->gamma_secretase Abeta Amyloid-β (Aβ) peptides gamma_secretase->Abeta cleavage Plaques Amyloid Plaques Abeta->Plaques aggregation Tau Tau Protein GSK3b GSK3β Tau->GSK3b pTau Hyperphosphorylated Tau GSK3b->pTau phosphorylation NFTs Neurofibrillary Tangles pTau->NFTs aggregation QTC_4_MeOBnE QTC-4-MeOBnE QTC_4_MeOBnE->BACE1 Inhibits QTC_4_MeOBnE->GSK3b Inhibits

Targeting the amyloid and tau pathways with QTC-4-MeOBnE.
Quantitative Data: Enzyme Inhibition

Currently, specific IC50 values for QTC-4-MeOBnE against BACE1 and GSK3β from readily available literature are qualitative, indicating inhibitory activity. Further focused studies are needed to quantify the precise inhibitory constants.

Experimental Protocols

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of compounds against BACE1.

Detailed Methodology:

  • Reagent Preparation:

    • Recombinant human BACE1 enzyme.

    • BACE1 substrate: A peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • Test compound (QTC-4-MeOBnE) and a known BACE1 inhibitor (positive control) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black plate, add 2 µL of the test compound or control solution.

    • Add 88 µL of the BACE1 substrate solution to each well.

    • Initiate the reaction by adding 10 µL of the BACE1 enzyme solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Data Acquisition: Measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) using a microplate reader. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

This protocol outlines a luminescence-based assay to determine the inhibitory effect of compounds on GSK3β activity by measuring the amount of ATP consumed.[13][14]

Detailed Methodology:

  • Reagent Preparation:

    • Recombinant human GSK3β enzyme.

    • GSK3 substrate peptide.

    • ATP solution.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • Test compound (QTC-4-MeOBnE) and a known GSK3β inhibitor (positive control) dissolved in DMSO.

  • Assay Procedure:

    • In a 384-well white plate, add 1 µL of the test compound or control solution.

    • Add 2 µL of the GSK3β enzyme solution.

    • Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Enzyme Inhibitory Applications

In addition to their roles in complex diseases like cancer and Alzheimer's, methoxybenzyl triazoles have also been identified as inhibitors of specific enzymes with therapeutic relevance, such as lipase and urease.

Mechanism of Action: Lipase and Urease Inhibition

Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have been shown to inhibit pancreatic lipase and urease.[15]

  • Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity.

  • Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Urease inhibitors can therefore be used to treat infections caused by these bacteria.

Quantitative Data: Enzyme Inhibition

The following table presents the IC50 values for the lipase and urease inhibitory activities of specific 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivatives.[15]

CompoundLipase Inhibition (% vs. Orlistat)Urease Inhibition IC50 (µg/mL)
7b GoodNot Reported
7d GoodNot Reported
11a Moderate12.39 ± 0.35
11b ModerateNot Reported
11c ModerateModerate
11d Moderate16.12 ± 1.06
Experimental Protocols

This colorimetric assay measures the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate.

Detailed Methodology:

  • Reagent Preparation:

    • Porcine pancreatic lipase solution.

    • Substrate solution: p-nitrophenyl palmitate (pNPP) in isopropanol.

    • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ and bovine serum albumin.

    • Test compounds dissolved in DMSO.

    • Orlistat as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound or control.

    • Add 170 µL of the lipase solution.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate at 37°C for 30 minutes.

  • Data Acquisition: Measure the absorbance at 405 nm, which corresponds to the release of p-nitrophenol.

  • Data Analysis: Calculate the percentage of lipase inhibition and determine the IC50 value.

This assay quantifies urease activity by measuring the amount of ammonia produced from the hydrolysis of urea.[16]

Detailed Methodology:

  • Reagent Preparation:

    • Jack bean urease solution.

    • Urea solution (e.g., 100 mM).

    • Phosphate buffer (e.g., 0.1 M, pH 7.4).

    • Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside).

    • Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chlorine).

    • Test compounds dissolved in DMSO.

    • Thiourea as a positive control.

  • Assay Procedure:

    • In a 96-well plate, mix 25 µL of urease solution, 55 µL of buffer, and 5 µL of the test compound or control.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding 55 µL of urea solution.

    • Incubate at 30°C for 10 minutes.

  • Color Development:

    • Add 70 µL of the phenol reagent and 70 µL of the alkali reagent to each well.

    • Incubate at room temperature for 50 minutes.

  • Data Acquisition: Measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Synthesis of Methoxybenzyl Triazole Derivatives

The synthesis of methoxybenzyl triazoles often involves multi-step reaction sequences. Below are generalized synthetic schemes for the key compound classes discussed.

Synthesis of 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)

The synthesis of SMART compounds typically involves the construction of the thiazole ring followed by the introduction of the methoxybenzoyl moiety.[2][5]

SMART_Synthesis L_Cysteine L-Cysteine Thiazoline_Acid (4R)-2-Aryl-4,5-dihydro- thiazole-4-carboxylic acid L_Cysteine->Thiazoline_Acid Benzonitrile Substituted Benzonitrile Benzonitrile->Thiazoline_Acid Weinreb_Amide_Formation EDCI, HOBt, HNCH3OCH3 Thiazoline_Acid->Weinreb_Amide_Formation Weinreb_Amide Weinreb Amide Weinreb_Amide_Formation->Weinreb_Amide Dehydrogenation BrCCl3, DBU Weinreb_Amide->Dehydrogenation Thiazole_Intermediate Thiazole Intermediate Dehydrogenation->Thiazole_Intermediate Grignard_Reaction ArMgBr or ArLi Thiazole_Intermediate->Grignard_Reaction SMART_Compound SMART Compound Grignard_Reaction->SMART_Compound

General synthetic scheme for SMART compounds.
Synthesis of 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)

The synthesis of QTC-4-MeOBnE involves the formation of a triazole ring via a click chemistry approach, followed by amide bond formation.

Synthesis of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole Derivatives

The synthesis of these derivatives starts from the corresponding 4-amino-1,2,4-triazole, which is then further functionalized.[4]

Conclusion

Methoxybenzyl triazoles represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated efficacy as anticancer agents, neuroprotective molecules, and enzyme inhibitors warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on this privileged scaffold. Future efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate their preclinical promise into clinical reality.

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, allow it to bind with high affinity to a diverse range of biological targets. This has led to the development of a multitude of clinically significant drugs with a wide spectrum of therapeutic applications, including antifungal, anticancer, antiviral, and antimicrobial agents. This technical guide provides a comprehensive overview of the medicinal chemistry of 1,2,4-triazole compounds, focusing on their synthesis, quantitative structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used in their evaluation.

Antifungal Activity of 1,2,4-Triazole Derivatives

1,2,4-triazole-based compounds form the backbone of a major class of antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.

Quantitative Data: Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative 1,2,4-triazole derivatives against various fungal pathogens.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Fluconazole Analogue 8b Candida albicans (Fluconazole-resistant)0.5Fluconazole>64
Fluconazole Analogue 8c Candida albicans (Fluconazole-resistant)1Fluconazole>64
Benzotriazine-Triazole Hybrid Candida albicans0.0156 - 2.0--
Benzotriazine-Triazole Hybrid Cryptococcus neoformans0.0156 - 2.0--
Piperidine-Oxadiazole-Triazole 21b Candida albicans0.063 - 0.5Fluconazole-
Piperidine-Oxadiazole-Triazole 21b Candida glabrata0.063 - 0.5Fluconazole-
Piperidine-Oxadiazole-Triazole 21b Candida parapsilosis0.063 - 0.5Fluconazole-
Piperidine-Oxadiazole-Triazole 21b Candida krusei0.063 - 0.5Fluconazole-
Piperidine-Oxadiazole-Triazole 21b Candida tropicalis0.063 - 0.5Fluconazole-

Signaling Pathway: Antifungal Mechanism of Action

Antifungal_Mechanism cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition Inhibition by 1,2,4-Triazole cluster_Outcome Cellular Outcome Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol_Precursor Ergosterol Precursor CYP51->Ergosterol_Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol ... Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Absence leads to Triazole 1,2,4-Triazole Antifungal Agent Heme Heme Iron in CYP51 Triazole->Heme Coordinates with Inhibition->CYP51 Inhibits Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Mechanism of 1,2,4-triazole antifungal action.

Anticancer Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is also a key component in a variety of anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial enzymes in signaling pathways that control cell growth and proliferation, and the induction of programmed cell death (apoptosis).

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for several 1,2,4-triazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
TP6 B16F10 (Murine Melanoma)41.12--
12c EAC (Ehrlich Ascites Carcinoma)0.55--
12g EAC (Ehrlich Ascites Carcinoma)0.62--
Vf MCF-7 (Breast Cancer)2.91Staurosporine3.144
Vf MDA-MB-231 (Breast Cancer)1.914Staurosporine4.385
Vg MCF-7 (Breast Cancer)0.891Staurosporine3.144
Vg MDA-MB-231 (Breast Cancer)3.479Staurosporine4.385
10a MCF-7 (Breast Cancer)6.43--
10a Hela (Cervical Cancer)5.6--
10a A549 (Lung Cancer)21.1--
13b MCF-7 (Breast Cancer)1.07Erlotinib2.51
13b HepG2 (Liver Cancer)0.32Erlotinib2.91
3b (Mean of 60 cell lines)1.37Doxorubicin1.13
58a PC-3 (Prostate Cancer)26.0--
58a DU-145 (Prostate Cancer)34.5--
58a LNCaP (Prostate Cancer)48.8--
Signaling Pathways: Anticancer Mechanisms of Action

1. Kinase Inhibition: Many 1,2,4-triazole derivatives function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer cells and play a critical role in tumor growth and angiogenesis.

Kinase_Inhibition cluster_Upstream Upstream Signaling cluster_Pathway Intracellular Signaling Cascade cluster_Downstream Cellular Response Growth Factor Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinases (EGFR, VEGFR) Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Triazole_Kinase_Inhibitor 1,2,4-Triazole Kinase Inhibitor Triazole_Kinase_Inhibitor->Receptor Inhibits

EGFR/VEGFR kinase inhibition by 1,2,4-triazoles.

2. Induction of Apoptosis: Certain 1,2,4-triazole compounds can trigger programmed cell death, or apoptosis, in cancer cells. One common mechanism involves the activation of the p53 tumor suppressor protein, which in turn initiates a cascade of events leading to cell demise.

Apoptosis_Induction cluster_Pathway Apoptotic Cascade Triazole_Apoptosis_Inducer 1,2,4-Triazole Apoptosis Inducer p53 p53 (Tumor Suppressor) Triazole_Apoptosis_Inducer->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

p53-mediated apoptosis by 1,2,4-triazoles.

Antibacterial Activity of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus has also been incorporated into antibacterial agents, often as hybrid molecules with other established antibacterial scaffolds like quinolones. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria.

Quantitative Data: Antibacterial Activity

The following table details the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 1,2,4-triazole derivatives.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Ofloxacin Analogue S. aureus0.25 - 1Ofloxacin0.25 - 1
Ofloxacin Analogue S. epidermis0.25 - 1Ofloxacin0.25 - 1
Ofloxacin Analogue B. subtilis0.25 - 1Ofloxacin0.25 - 1
Ofloxacin Analogue E. coli0.25 - 1Ofloxacin0.25 - 1
Clinafloxacin-Triazole Hybrid Gram-positive & Gram-negative bacteria0.25 - 32--
4-Amino-1,2,4-triazole Derivative E. coli5Ceftriaxone-
4-Amino-1,2,4-triazole Derivative B. subtilis5Ceftriaxone-
4-Amino-1,2,4-triazole Derivative P. aeruginosa5Ceftriaxone-
1,2,4-Triazolo[3,4-b][2][3][4]thiadiazine 39c E. coli3.125--
1,2,4-Triazolo[3,4-b][2][3][4]thiadiazine 39h P. aeruginosa3.125--
Ciprofloxacin-Triazole Hybrid 29 MRSA0.046 - 3.11Vancomycin0.68
Ciprofloxacin-Triazole Hybrid 29 MRSA0.046 - 3.11Ciprofloxacin2.96
Quinolone-Triazole Hybrid 30a S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus0.125 - 8--
Quinolone-Triazole Hybrid 30b S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus0.125 - 8--
Schiff base 46-47 S. aureus3.125Ceftriaxone-
Schiff base 46a C. albicans3.125Ceftriaxone-
Schiff base 47d C. albicans3.125Ceftriaxone-

Experimental Protocols

Synthesis of 1,2,4-Triazole-3-thione Derivatives

This protocol describes a general method for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones.[5]

Step 1: Synthesis of 1,4-Disubstituted Thiosemicarbazide

  • To a solution of the respective carboxylic acid hydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of the appropriate aryl or alkyl isothiocyanate.

  • Reflux the reaction mixture for a period of 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the 1,4-disubstituted thiosemicarbazide.

Step 2: Alkaline Dehydrocyclization

  • Suspend the 1,4-disubstituted thiosemicarbazide obtained in Step 1 in an aqueous solution of 2% sodium hydroxide (NaOH).

  • Reflux the mixture for 4-6 hours.

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to a pH of 5-6.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 4,5-disubstituted-1,2,4-triazole-3-thione.

  • Confirm the structure of the final product using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 96-well microtiter plates

  • Test compounds (1,2,4-triazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubate the plate for an additional 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.[6]

Materials:

  • Fungal isolates

  • Standardized liquid broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Test compounds (1,2,4-triazole derivatives)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.

  • Further dilute the inoculum in the broth medium to achieve the final desired concentration.

  • Prepare serial twofold dilutions of the antifungal test compounds in the broth medium in the 96-well microtiter plate.

  • Inoculate each well of the microtiter plate with the standardized fungal inoculum. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some molds.

  • After incubation, determine the MIC by visual inspection or by using a microplate reader. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the growth control well.

Conclusion

The 1,2,4-triazole scaffold continues to be a highly versatile and valuable core in the field of medicinal chemistry. Its adaptability allows for the development of potent and selective agents targeting a wide array of diseases. The extensive research into the synthesis, structure-activity relationships, and mechanisms of action of 1,2,4-triazole derivatives has provided a solid foundation for the rational design of new and improved therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the ongoing quest for novel drug candidates with enhanced efficacy and safety profiles.

References

1-(4-Methoxybenzyl)-1,2,4-triazole CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115201-42-8[1] Molecular Formula: C₁₀H₁₁N₃O[1]

This technical guide provides a comprehensive overview of 1-(4-Methoxybenzyl)-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The document outlines its chemical properties, potential synthetic routes, and the biological activities associated with its structural class.

Chemical and Physical Properties

PropertyValue
Molecular Weight 189.21 g/mol [1]
Chemical Name This compound[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the synthesis of analogous 1,2,4-triazole derivatives. A common method involves the reaction of a substituted benzyl halide with 1,2,4-triazole.

General Experimental Protocol:

A plausible synthetic route for this compound is the N-alkylation of 1,2,4-triazole with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base in a suitable solvent.

  • Materials: 1,2,4-triazole, 4-methoxybenzyl chloride, a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile).

  • Procedure:

    • 1,2,4-triazole is dissolved in the chosen solvent.

    • The base is added to the solution to deprotonate the triazole ring, forming the triazolide anion.

    • 4-methoxybenzyl chloride is then added to the reaction mixture.

    • The reaction is stirred, typically at room temperature or with gentle heating, until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

    • The organic layer is then washed, dried, and concentrated under reduced pressure.

    • The crude product can be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

This generalized protocol is based on common synthetic methodologies for N-alkylated triazoles and should be optimized for specific laboratory conditions.

Potential Biological Activities

Derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities.[2][3] While specific biological data for this compound is limited in the reviewed literature, the following activities have been reported for structurally related compounds and may be relevant for this molecule.

Antimicrobial and Antifungal Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[2] For instance, certain novel[2][3][4]-triazole derivatives have shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[5] The specific activity is often dependent on the nature and position of substituents on the triazole and benzyl rings.

Anticancer Activity: The 1,2,4-triazole scaffold is a key component in several anticancer agents.[6] Studies on various derivatives have demonstrated cytotoxic effects against different cancer cell lines, including breast, lung, melanoma, and colon cancers.[7] The mechanism of action can vary, with some derivatives acting as enzyme inhibitors or inducing apoptosis.[7][8] For example, certain 1,2,4-triazole-pyridine hybrid derivatives have shown moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[9]

Enzyme Inhibition: Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For example, compounds structurally similar to this compound have been screened for anti-lipase and anti-urease activities.[4]

Quantitative Data for Related 1,2,4-Triazole Derivatives:

The following table summarizes some of the reported biological activities for derivatives that are structurally related to this compound. It is important to note that these values are not for the title compound itself but for its analogs.

Compound ClassActivityOrganism/Cell LineMeasurementValue
Fused acridine-1,2,4-triazole derivativesAnticancerLung, Breast, Melanoma, Colon CancerIC₅₀Varies by substituent
1,2,4-triazole-pyridine hybridsAnticancerMurine Melanoma (B16F10)IC₅₀41.12µM to 61.11µM
1,2,4-triazole-3-thione derivativesAntibacterialS. aureus, E. coli, etc.MICVaries by derivative
4-amino-1,2,4-triazole derivativesAnti-urease-IC₅₀12.39 ± 0.35 µg/mL to 16.12 ± 1.06 µg/mL

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow General Synthetic Pathway for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Triazole 1,2,4-Triazole Reaction N-Alkylation Reaction Triazole->Reaction BenzylChloride 4-Methoxybenzyl Chloride BenzylChloride->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General synthetic workflow for the preparation of this compound.

References

Mechanism of action for antifungal 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Antifungal 1,2,4-Triazole Compounds

Executive Summary

1,2,4-triazole compounds represent a cornerstone of modern antifungal therapy, combating a wide range of pathogenic fungi responsible for superficial and life-threatening systemic infections. Their efficacy stems from a highly specific and potent mechanism of action: the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. This guide provides a detailed examination of this mechanism, intended for researchers, scientists, and drug development professionals. It delves into the molecular interactions, the biochemical consequences, quantitative measures of activity, and the detailed experimental protocols used to elucidate and quantify this mechanism.

The Core Target: Ergosterol and the Fungal Cell Membrane

The selective toxicity of 1,2,4-triazole antifungals is rooted in a fundamental difference between fungal and mammalian cells. While mammalian cell membranes rely on cholesterol for structural integrity, the primary sterol in fungal cell membranes is ergosterol.[1][2] Ergosterol is a vital component, playing a crucial role in regulating membrane fluidity, permeability, asymmetry, and the function of membrane-bound proteins.[2] Its unique structure, distinct from cholesterol, makes the ergosterol biosynthesis pathway an ideal target for antifungal drug development, allowing for fungal-specific disruption with minimal off-target effects in the human host.[1]

The Ergosterol Biosynthesis Pathway

Ergosterol synthesis is a complex, multi-step process involving over 20 enzymes.[1] The pathway begins with the synthesis of squalene from acetyl-CoA via the mevalonate pathway. Squalene is then cyclized to form lanosterol, the first sterol intermediate.[3] The subsequent "late pathway" converts lanosterol into ergosterol through a series of demethylations, desaturations, and reductions. A critical, rate-limiting step in this late pathway is the removal of the 14α-methyl group from lanosterol.[2][3] This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[2][4]

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Demethylated_Intermediate 4,4-dimethylcholesta- 8,14,24-trien-3β-ol Lanosterol->Demethylated_Intermediate Lanosterol 14α-demethylase (CYP51) Fecosterol Fecosterol Demethylated_Intermediate->Fecosterol C14-reductase, C4-demethylase Episterol Episterol Fecosterol->Episterol C24-methyl transferase Ergosterol Ergosterol Episterol->Ergosterol C5,6-desaturase, C22-desaturase, C24-reductase Triazoles 1,2,4-Triazoles Triazoles->Inhibition Inhibition->Lanosterol Inhibition

Ergosterol biosynthesis pathway highlighting the CYP51 inhibition site.

Primary Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The fungistatic and, in some cases, fungicidal activity of 1,2,4-triazole compounds is achieved through the potent and specific inhibition of lanosterol 14α-demethylase (CYP51).[4][5]

Molecular Interaction: CYP51 is a heme-containing enzyme. The core of the mechanism involves the heterocyclic 1,2,4-triazole ring of the drug. The unsubstituted nitrogen atom at the fourth position (N4) of the triazole ring acts as a ligand, coordinating with the ferric iron atom of the protoporphyrin IX (heme) group in the enzyme's active site.[5][6] This binding event physically blocks the natural substrate, lanosterol, from accessing the catalytic site, thereby preventing the demethylation reaction.[6]

Biochemical Consequences: The inhibition of CYP51 has a dual disruptive effect on the fungal cell:

  • Ergosterol Depletion: The blockade of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the cell membrane. This impairs membrane functions that are critical for fungal growth and survival.[7][8]

  • Toxic Sterol Accumulation: The enzymatic block causes an accumulation of lanosterol and other 14α-methylated sterol precursors.[5][7] These bulky, methylated sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids. This leads to increased membrane permeability and fluidity, and the malfunction of membrane-associated enzymes, ultimately compromising the cell's structural integrity and leading to growth inhibition.[7]

CYP51_Inhibition cluster_enzyme CYP51 Active Site Heme Heme Group Fe Fe³⁺ Apoenzyme Apoenzyme Pocket Triazole 1,2,4-Triazole (e.g., Fluconazole) Triazole->Apoenzyme Hydrophobic Interactions N4 N4->Fe Coordination Bond (Inhibition) Lanosterol Lanosterol (Substrate) Access Blocked

Mechanism of CYP51 inhibition by a 1,2,4-triazole compound.

Quantitative Analysis of Antifungal Activity

The potency of 1,2,4-triazole compounds is evaluated using standardized in vitro assays that yield quantitative metrics, primarily the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC₅₀).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of tested isolates, respectively.

  • Half-Maximal Inhibitory Concentration (IC₅₀): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as the activity of the CYP51 enzyme.

Table 1: Representative MIC Values (µg/mL) for Common Triazoles

Fungal Species Fluconazole Itraconazole Voriconazole Posaconazole
Candida albicans 0.125 - 4[9] 0.03 - 0.25 0.016 - 0.5[9] 0.03 - 0.125
Candida glabrata 0.5 - 64 0.125 - 2 0.03 - 4 0.125 - 2
Candida parapsilosis 0.25 - 4 0.03 - 0.25 0.016 - 0.125 0.03 - 0.25
Candida krusei 8 - >64 0.125 - 1 0.06 - 1 0.125 - 1
Aspergillus fumigatus >64 0.25 - 2[10] 0.25 - 1[10] 0.06 - 0.5[10]
Cryptococcus neoformans 0.5 - 16 0.03 - 0.5 0.03 - 0.25 0.06 - 0.5

Note: Values are compiled from various sources and represent typical ranges. Actual MICs can vary by isolate and testing methodology.[9][10]

Table 2: Representative IC₅₀ Values (µM) for CYP51 Inhibition

Compound Candida albicans CYP51 Human CYP51 Selectivity (Human/Candida)
Fluconazole 0.1 - 0.3 >30[11] >100x
Itraconazole 0.03 - 0.08 >30[11] >375x
Ketoconazole 0.01 - 0.03 0.02 - 0.08 ~1x
Miconazole 0.04 - 0.07 0.057[11] ~1x

Note: Data compiled from various sources. Selectivity highlights the specificity of newer triazoles for the fungal enzyme over the human ortholog.[11]

Detailed Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeasts and M38 for filamentous fungi.[12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a triazole compound against a fungal isolate.

Methodology:

  • Medium Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.

  • Inoculum Preparation: Grow the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension of fungal cells (or conidia for molds) in sterile saline. Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[12]

  • Drug Dilution: Perform serial twofold dilutions of the triazole compound in a 96-well microtiter plate using the prepared medium.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate, including a positive control well (no drug) and a negative control well (no inoculum).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Reading: Determine the MIC as the lowest drug concentration that causes a significant (typically ≥50%) reduction in turbidity compared to the growth in the drug-free control well.[9]

MIC_Workflow start Start prep_inoculum Prepare & Standardize Fungal Inoculum start->prep_inoculum inoculate Inoculate Plate with Standardized Fungi prep_inoculum->inoculate prep_plate Prepare Serial Drug Dilutions in 96-Well Plate prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Experimental workflow for MIC determination by broth microdilution.
Analysis of Fungal Sterol Composition

Objective: To confirm the mechanism of action by observing the depletion of ergosterol and the accumulation of lanosterol in triazole-treated fungal cells.

Methodology:

  • Fungal Culture: Grow the fungal strain in a suitable liquid medium to mid-logarithmic phase. Treat the culture with a sub-inhibitory concentration (e.g., 0.5x MIC) of the triazole compound for several hours. Harvest an untreated culture as a control.

  • Cell Lysis and Saponification: Harvest the fungal cells by centrifugation. Lyse the cells and saponify the total lipids by heating in alcoholic potassium hydroxide. This process hydrolyzes esterified sterols.[14]

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) from the mixture using an organic solvent such as n-hexane.[15]

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them more volatile for gas chromatography. A common method is silylation using agents like BSTFA to form trimethylsilyl (TMS) ethers.[16]

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The different sterols will separate based on their retention times in the GC column. The mass spectrometer will fragment the molecules, providing a characteristic mass spectrum for each sterol, allowing for identification and quantification by comparison to known standards.[14][17]

Sterol_Analysis_Workflow start Start culture Culture Fungi with and without Triazole Compound start->culture harvest Harvest Fungal Cells culture->harvest saponify Saponify Lipids with Alcoholic KOH harvest->saponify extract Extract Sterols with Organic Solvent (e.g., Hexane) saponify->extract derivatize Derivatize Sterols (e.g., Silylation) extract->derivatize analyze Analyze by GC-MS derivatize->analyze end End analyze->end

Workflow for fungal sterol analysis by GC-MS.
CYP51 Enzyme Inhibition Assay

Objective: To directly measure the inhibitory effect of a triazole compound on the lanosterol 14α-demethylase enzyme and determine its IC₅₀ value.

Methodology:

  • Enzyme Preparation: Use a reconstituted enzyme system containing purified, recombinant fungal CYP51 and a cytochrome P450 reductase (CPR), which provides the necessary electrons for the catalytic reaction.[18][19]

  • Assay Setup: In a microplate or reaction tube, combine a reaction buffer (e.g., potassium phosphate, pH 7.4), the enzyme mix (CYP51 and CPR), and varying concentrations of the triazole inhibitor.[18]

  • Pre-incubation: Allow the plate to pre-incubate for a short period (e.g., 10-15 minutes) at 37°C to permit the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).[18]

  • Reaction and Termination: Incubate for a defined period (e.g., 30-60 minutes) at 37°C. Stop the reaction, typically by adding a strong acid or organic solvent.

  • Detection and Analysis: Quantify the amount of product formed (or substrate remaining) using a chromatographic method like HPLC or LC-MS. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[19]

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered aromatic ring containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its remarkable versatility and ability to engage in a wide range of biological interactions have led to its incorporation into a multitude of blockbuster drugs, from antifungal agents to anticancer therapies. This technical guide delves into the rich history of 1,2,4-triazole synthesis, tracing its origins from seminal discoveries to the development of highly efficient modern methodologies. Detailed experimental protocols for key historical syntheses are provided, alongside a quantitative comparison of various methods to aid in synthetic strategy and optimization.

From Serendipity to Staple: A Historical Overview

The journey of the 1,2,4-triazole ring began in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and intricate field of heterocyclic chemistry. The initial discoveries were characterized by harsh reaction conditions and often modest yields, yet they provided the fundamental understanding necessary for future innovation.

The first named reaction for the synthesis of 1,2,4-triazoles was reported by Guido Pellizzari in 1911 . The Pellizzari reaction involves the condensation of an amide with a hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[1][2] This method, while foundational, is often limited by the need for high temperatures, long reaction times, and can result in low yields.[2]

Shortly after, the work of Alfred Einhorn in 1905 and Karl Brunner in 1914 led to the development of the Einhorn-Brunner reaction.[3][4] This powerful method utilizes the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid, to produce 1,2,4-triazoles.[1][3] A key feature of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical diacylamines, making it a valuable tool for the targeted synthesis of specific isomers.[3]

These classical methods, while historically significant, have been largely supplemented by a host of modern synthetic strategies that offer milder reaction conditions, improved yields, and greater functional group tolerance. The advent of microwave-assisted organic synthesis (MAOS) has dramatically reduced reaction times and, in many cases, increased product yields for 1,2,4-triazole synthesis.[5][6] Furthermore, the development of metal-catalyzed reactions, particularly copper-catalyzed methodologies, has provided highly efficient and versatile routes to a wide array of substituted 1,2,4-triazoles.[1][7][8][9][10][11][12] These modern techniques often proceed via different mechanistic pathways, such as cycloaddition reactions or oxidative cyclizations, offering chemists a diverse toolbox for constructing this privileged scaffold.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a 1,2,4-triazole is dictated by factors such as the desired substitution pattern, available starting materials, and scalability. The following table summarizes quantitative data for some of the key historical and modern synthetic methods, providing a clear comparison for researchers.

MethodStarting MaterialsProduct ExampleReaction ConditionsReaction TimeYield (%)
Pellizzari Reaction Benzamide, Benzoyl hydrazide3,5-Diphenyl-1,2,4-triazoleNeat, 160-250°C2-4 hoursLow to Moderate
Einhorn-Brunner Reaction N-formylbenzamide, Phenylhydrazine1,5-Diphenyl-1,2,4-triazoleAcetic acid, Reflux4-8 hoursGood
Microwave-Assisted Phenylhydrazine, Formamide1-Phenyl-1H-1,2,4-triazoleNeat, Microwave irradiation1 minute85%
Copper-Catalyzed p-Tolunitrile, Benzonitrile, Hydroxylamine HCl3-(p-tolyl)-5-phenyl-1H-1,2,4-triazoleCu(OAc)₂, DMSO, 120°C12 hoursModerate to Good

Foundational Synthetic Pathways

Historical_Development_of_1_2_4_Triazole_Synthesis Pellizzari Pellizzari Reaction (1911) Amide + Hydrazide Modern_Methods Modern Methods (Late 20th - 21st Century) Pellizzari->Modern_Methods Improvements in - Reaction time - Yield Einhorn_Brunner Einhorn-Brunner Reaction (1905, 1914) Diacylamine + Hydrazine Einhorn_Brunner->Modern_Methods Milder conditions - Broader scope Microwave Microwave-Assisted Synthesis Modern_Methods->Microwave Copper Copper-Catalyzed Synthesis Modern_Methods->Copper

Historical evolution of 1,2,4-triazole synthesis.

Experimental Protocols

The following sections provide detailed experimental protocols for the classical Pellizzari and Einhorn-Brunner reactions.

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole[1]

Materials:

  • Benzamide (1.0 mmol, 121.1 mg)

  • Benzoyl hydrazide (1.0 mmol, 136.1 mg)

  • Round-bottom flask

  • Heating mantle or oil bath

  • Dilute sodium hydroxide solution

  • Ethanol (for recrystallization)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, thoroughly mix benzamide and benzoyl hydrazide.

  • Heat the reaction mixture to 160-250°C for 2-4 hours. The reaction is typically performed without a solvent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Treat the resulting solid residue with a dilute sodium hydroxide solution to remove any unreacted starting materials.

  • Collect the crude product by filtration and wash it with water.

  • Recrystallize the crude product from ethanol to obtain pure 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Reaction - Synthesis of 1,5-Diphenyl-1,2,4-triazole[1]

Materials:

  • N-formylbenzamide (1.0 mmol, 149.1 mg)

  • Phenylhydrazine (1.0 mmol, 108.1 mg)

  • Ethanol or acetic acid

  • Weak acid catalyst (e.g., a few drops of acetic acid if using ethanol as solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography or recrystallization solvents (e.g., ethyl acetate/hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-formylbenzamide and phenylhydrazine in a suitable solvent (ethanol or acetic acid).

  • If using ethanol, add a catalytic amount of a weak acid such as acetic acid.

  • Heat the mixture to reflux for 4-8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield pure 1,5-diphenyl-1,2,4-triazole.

General Experimental Workflow

The following diagram illustrates a generalized workflow for a typical classical synthesis of a 1,2,4-triazole derivative, such as the Einhorn-Brunner reaction.

Experimental_Workflow start Start reactants Combine Reactants (e.g., Diacylamine, Hydrazine) and Solvent/Catalyst start->reactants reaction Heat Reaction Mixture (e.g., Reflux) reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC) reaction->monitoring monitoring->reaction Continue heating workup Work-up (e.g., Solvent Removal, Extraction) monitoring->workup Reaction complete purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Isolated Pure Product purification->product

Generalized experimental workflow for 1,2,4-triazole synthesis.

Conclusion

The synthesis of the 1,2,4-triazole ring has evolved significantly from its early beginnings. The foundational work of chemists like Pellizzari and Einhorn provided the initial access to this critical scaffold, paving the way for the development of more efficient and versatile modern synthetic methods. For researchers in drug development, a thorough understanding of this historical context, coupled with a practical knowledge of both classical and contemporary synthetic protocols, is invaluable for the design and synthesis of novel therapeutic agents. The continued innovation in synthetic methodology ensures that the 1,2,4-triazole will remain a privileged and indispensable component in the quest for new medicines.

References

Methodological & Application

Synthesis Protocol for 1-(4-Methoxybenzyl)-1,2,4-triazole: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides a detailed protocol for the synthesis of 1-(4-Methoxybenzyl)-1,2,4-triazole, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of 1,2,4-triazole with 4-methoxybenzyl chloride. This protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

1,2,4-triazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The N-substitution of the triazole ring is a common strategy to modulate the pharmacological profile of these molecules. This application note details a straightforward and efficient method for the synthesis of this compound, a key intermediate for the development of novel therapeutic agents.

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of the chloride in 4-methoxybenzyl chloride by the nitrogen of the 1,2,4-triazole ring. The reaction is typically carried out in the presence of a base to deprotonate the triazole, thereby activating it as a nucleophile. The alkylation of 1,2,4-triazole can potentially yield two isomers, the 1-substituted and the 4-substituted product. However, studies have shown that the use of specific bases can favor the formation of the 1-substituted isomer.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,2,4-Triazole1.0 eq
4-Methoxybenzyl chloride1.1 eq
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1.2 eq
Solvent Tetrahydrofuran (THF)
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield 85-95%
Product Purity (after purification) >98%
Appearance White to off-white solid

Experimental Protocol

Materials:

  • 1,2,4-Triazole

  • 4-Methoxybenzyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,4-triazole (1.0 eq) and anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the triazole is completely dissolved.

  • Addition of Base: To the stirred solution, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature.

  • Addition of Alkylating Agent: In a separate flask, dissolve 4-methoxybenzyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 1,2,4-Triazole 1,2,4-Triazole Mixing Mixing 1,2,4-Triazole->Mixing 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride 4-Methoxybenzyl chloride->Mixing DBU (Base) DBU (Base) DBU (Base)->Mixing THF (Solvent) THF (Solvent) THF (Solvent)->Mixing Reaction Reaction Mixing->Reaction Room Temp, 12-24h Work-up Work-up Reaction->Work-up Quenching & Extraction Purification Purification Work-up->Purification Column Chromatography This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Key Steps

Logical_Relationship Key Steps and Rationale A Deprotonation of 1,2,4-Triazole B Nucleophilic Attack A->B Enables C Formation of this compound B->C Leads to D Use of DBU Base D->A Facilitates E Anhydrous Conditions E->A Prevents side reactions E->B Prevents side reactions

Caption: Rationale behind the key steps in the synthesis.

References

Application of 1,2,4-Triazoles in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. Its unique structural features, including the ability to engage in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of novel therapeutic agents.[1] This document provides a comprehensive overview of the application of 1,2,4-triazole derivatives as anticancer agents, detailing their mechanisms of action, experimental protocols for their synthesis and evaluation, and a summary of their in vitro activities.

Mechanisms of Action of 1,2,4-Triazole-Based Anticancer Agents

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, primarily by targeting key biomolecules and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

1.1. Enzyme Inhibition:

A significant number of 1,2,4-triazole-containing compounds function as enzyme inhibitors. This includes:

  • Kinase Inhibition: Many kinases, which are crucial for cancer cell signaling, are targeted by 1,2,4-triazole derivatives. These compounds have been shown to inhibit Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and components of the PI3K/Akt/mTOR pathway, thereby disrupting downstream signaling cascades that promote cell growth and angiogenesis.[2][3][4]

  • Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis. FDA-approved drugs like Letrozole and Anastrozole, which feature a 1,2,4-triazole core, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[5]

  • Topoisomerase Inhibition: Some 1,2,4-triazole derivatives can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair in rapidly dividing cancer cells.

1.2. Tubulin Polymerization Modulation:

Microtubules are dynamic polymers of tubulin that play a critical role in cell division. Certain 1,2,4-triazole compounds can disrupt microtubule dynamics, either by inhibiting tubulin polymerization or by stabilizing microtubules, leading to mitotic arrest and apoptosis in cancer cells.

1.3. DNA Interaction:

Some 1,2,4-triazole derivatives have been reported to interact directly with DNA, either through intercalation or by binding to the minor groove, which can lead to the inhibition of DNA replication and transcription.

Data Presentation: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of representative 1,2,4-triazole derivatives against various human cancer cell lines. This data highlights the potential of this scaffold in developing potent anticancer agents.

Table 1: Cytotoxic Activity of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Derivatives [5]

CompoundSubstituent (X1, X2)RMCF-7 (IC50, µM)Hela (IC50, µM)A549 (IC50, µM)
7d 4-Br, HPh9.812.143.4
7e 2,4-di-ClPh4.72.99.4

Table 2: Cytotoxic Activity of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione Derivatives [5]

CompoundSubstituent (X1, X3)RMCF-7 (IC50, µM)Hela (IC50, µM)A549 (IC50, µM)
10a H, HH6.435.621.1
10d 4-Br, 4-ClH10.29.816.5

Table 3: Cytotoxic Activity of 1,2,4-Triazole Pyridine Derivatives against Murine Melanoma (B16F10) [6]

CompoundIC50 (µM)
TP1 58.21
TP2 51.34
TP3 48.12
TP4 55.67
TP5 45.88
TP6 41.12
TP7 61.11

Table 4: Anti-hepatocellular Carcinoma Activity of N-arylated 1,2,4-triazole Coupled Acetamides against HepG2 Cell Line [7]

CompoundIC50 (µg/mL)
7a 20.667
7b 25.417
7c 28.112
7d 39.667
7e 32.543
7f 16.782

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 1,2,4-triazole derivative and for the evaluation of its anticancer activity.

3.1. Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

This protocol describes a general method for the synthesis of a key intermediate in the development of many 1,2,4-triazole-based anticancer agents.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Formation of Potassium Dithiocarbazinate cluster_1 Step 2: Cyclization to 1,2,4-Triazole cluster_2 Step 3: Purification A Aromatic Carboxylic Acid Hydrazide C Potassium Dithiocarbazinate A->C Stirring in Ethanol B Carbon Disulfide + Potassium Hydroxide B->C E 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol C->E Reflux D Hydrazine Hydrate D->E F Acidification with HCl E->F G Recrystallization F->G H Pure Product G->H

Caption: Synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

Materials:

  • Substituted aromatic carboxylic acid hydrazide

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • Hydrazine hydrate (80%)

  • Hydrochloric acid (HCl)

Procedure:

  • Step 1: Formation of Potassium Dithiocarbazinate

    • Dissolve the substituted aromatic carboxylic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL).

    • Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.

  • Step 2: Cyclization to 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol

    • Reflux a suspension of the potassium dithiocarbazinate (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 4-6 hours.

    • Monitor the reaction for the evolution of hydrogen sulfide gas (characteristic odor).

    • After the reaction is complete, cool the mixture to room temperature.

  • Step 3: Purification

    • Filter the cooled reaction mixture to remove any insoluble impurities.

    • Acidify the clear filtrate with dilute hydrochloric acid to precipitate the crude product.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

3.2. In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

G cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 MTT Addition and Incubation cluster_3 Formazan Solubilization and Absorbance Reading A Harvest and count cells B Seed cells in 96-well plate A->B D Add compounds to wells B->D C Prepare serial dilutions of 1,2,4-triazole compound C->D E Incubate for 48-72 hours D->E F Add MTT solution to each well E->F G Incubate for 4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell line(s) of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom microplates

  • Test 1,2,4-triazole compounds

  • Positive control (e.g., Doxorubicin, Cisplatin)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells, perform a cell count, and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 1,2,4-triazole test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium alone (blank), cells with medium and DMSO (vehicle control), and cells with a positive control.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways Targeted by 1,2,4-Triazoles

4.1. EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Overexpression or activating mutations of EGFR are common in many cancers.[2][3][8][9] 1,2,4-triazole derivatives can inhibit EGFR, blocking these downstream signals.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Triazole 1,2,4-Triazole Inhibitor Triazole->EGFR

Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole derivatives.

4.2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][10][11][12] Ligand binding (VEGF-A) to VEGFR-2 triggers signaling cascades that promote endothelial cell proliferation, migration, and survival. 1,2,4-triazole compounds can inhibit VEGFR-2, thereby blocking angiogenesis.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Proliferation, Migration, Survival PKC->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Triazole 1,2,4-Triazole Inhibitor Triazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazole derivatives.

4.3. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][14][15][16][17] This pathway is frequently hyperactivated in cancer due to mutations in its components. 1,2,4-triazole-based inhibitors can target key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Triazole_PI3K 1,2,4-Triazole (PI3K Inhibitor) Triazole_PI3K->PI3K Triazole_mTOR 1,2,4-Triazole (mTOR Inhibitor) Triazole_mTOR->mTORC1 PTEN PTEN PTEN->PIP3 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,2,4-triazole derivatives.

References

Application Note: Molecular Docking Studies of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] These heterocyclic compounds are notable for their metabolic stability and their ability to engage in diverse non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking interactions with biological targets.[2] Molecular docking has become an indispensable computational tool for accelerating drug discovery by predicting the binding modes and affinities of 1,2,4-triazole derivatives with their target proteins, thereby guiding the rational design of more potent and selective therapeutic agents.[3]

This application note provides a detailed protocol for performing molecular docking studies on 1,2,4-triazole derivatives, covering protein and ligand preparation, docking simulation, and results analysis.

General Workflow for Molecular Docking

Molecular docking is a multi-step process that begins with the preparation of both the protein receptor and the small molecule ligand, followed by the docking simulation itself, and concluding with a thorough analysis of the results. The general workflow is illustrated below.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Select Target Protein (e.g., from PDB) PrepProtein Prepare Protein: - Remove water, co-ligands - Add hydrogens - Assign charges PDB->PrepProtein Ligands Prepare 1,2,4-Triazole Ligands (2D to 3D Conversion) PrepLigand Prepare Ligand: - Energy Minimization - Define rotatable bonds Ligands->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepProtein->Grid Dock Run Docking Simulation (e.g., AutoDock Vina, MOE) PrepLigand->Dock Grid->Dock Analyze Analyze Results: - Binding Energy/Score - Binding Pose & Interactions Dock->Analyze Validate Validate & Refine: - Compare with known inhibitors - MD Simulations Analyze->Validate LeadOpt Lead Optimization Validate->LeadOpt G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds Kinase Downstream Kinases (e.g., MEK, ERK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Promotes Inhibitor 1,2,4-Triazole Derivative Inhibitor->Receptor Inhibits ATP Binding

References

Application Notes and Protocols for In Vitro Antifungal Screening of Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in vitro screening of triazole antifungal compounds. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and relevance.

Introduction to Triazole Antifungals

Triazole antifungals are a cornerstone in the treatment of fungal infections. Their mechanism of action involves the inhibition of fungal ergosterol biosynthesis.[1][2][3] Specifically, they target the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is essential for converting lanosterol to ergosterol, a vital component of the fungal cell membrane.[3][4] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising cell membrane integrity and ultimately inhibiting fungal growth.[4]

Key In Vitro Screening Assays

The most common in vitro methods for determining the antifungal activity of triazole compounds are broth microdilution and disk diffusion assays. These assays are crucial for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Broth Microdilution Assay

The broth microdilution method is considered the gold standard for antifungal susceptibility testing and is recommended by both CLSI and EUCAST.[5][6] This quantitative method involves challenging the fungal isolate with serial dilutions of the triazole compound in a liquid broth medium.

Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[7][8][9] It involves placing paper disks impregnated with a specific concentration of the triazole compound onto an agar plate inoculated with the fungus. The diameter of the zone of growth inhibition around the disk is then measured to determine the susceptibility of the organism.[10]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Triazole antifungals specifically inhibit the fungal enzyme lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Its inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane.[1][4]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (CYP51/ERG11) ToxicSterols Accumulation of Toxic Sterol Intermediates Lanosterol->ToxicSterols Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Triazoles Triazole Antifungals Inhibition Inhibition Triazoles->Inhibition Inhibition->Lanosterol Blocks Conversion ToxicSterols->Membrane

Figure 1. Mechanism of action of triazole antifungals in the ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: Broth Microdilution Assay (Adapted from CLSI M27-A3/M60 and EUCAST E.Def 7.4)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of triazole compounds against yeast isolates.

Materials:

  • Fungal Isolates: Pure, 24-48 hour cultures of yeast species (e.g., Candida spp., Cryptococcus spp.) on Sabouraud Dextrose Agar (SDA).[11]

  • Triazole Compounds: Stock solutions of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).[12]

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Plates: Sterile 96-well microtiter plates.

  • Equipment: Spectrophotometer, incubator (35°C), multichannel pipette, vortex mixer.

Procedure:

  • Preparation of Triazole Dilutions:

    • Prepare a series of twofold dilutions of the triazole compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should typically span from 0.016 to 16 µg/ml.[12]

  • Inoculum Preparation:

    • Subculture the yeast isolates on SDA to ensure viability.

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[13]

  • Inoculation:

    • Add the diluted fungal inoculum to each well of the microtiter plate containing the triazole dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.[12][14]

  • Endpoint Determination (MIC Reading):

    • The MIC is defined as the lowest concentration of the triazole that causes a significant inhibition (typically ≥50%) of growth compared to the drug-free growth control.[12] This can be determined visually or by using a spectrophotometer to measure optical density.[15]

cluster_workflow Broth Microdilution Workflow start Start prep_drug Prepare Serial Dilutions of Triazole Compound in 96-well Plate start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_drug->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Figure 2. Workflow for the broth microdilution antifungal susceptibility test.

Protocol 2: Disk Diffusion Assay (Adapted from CLSI M44)

This protocol provides a simplified method for assessing the susceptibility of yeasts to triazole compounds.

Materials:

  • Fungal Isolates: Pure, 24-48 hour cultures of yeast species on SDA.

  • Triazole Disks: Paper disks impregnated with a standardized concentration of the triazole compound (e.g., fluconazole 25µg, voriconazole 1µg).[10]

  • Agar: Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[8]

  • Equipment: Incubator (35°C), sterile swabs, ruler or calipers.

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically apply the triazole-impregnated disks to the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

    • Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints.

cluster_workflow Disk Diffusion Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disks Apply Triazole-Impregnated Disks inoculate_plate->apply_disks incubate Incubate at 35°C for 24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Figure 3. Workflow for the disk diffusion antifungal susceptibility test.

Data Presentation: MIC Ranges of Common Triazoles

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of common triazole antifungals against various clinically relevant fungal species, as determined by broth microdilution methods. These values are essential for interpreting the results of screening assays and for comparing the activity of novel triazole compounds.

Table 1: MIC Ranges (µg/mL) of Triazoles against Candida Species

Organism Fluconazole Itraconazole Voriconazole Posaconazole
Candida albicans0.125 - 4[12]≤0.016 - 10.007 - 1[12]0.016 - 0.5
Candida glabrata0.5 - >640.03 - 20.03 - 40.06 - 2
Candida parapsilosis0.125 - 40.016 - 0.50.007 - 0.250.03 - 0.5
Candida tropicalis0.125 - 40.016 - 10.015 - 0.50.03 - 0.5
Candida krusei8 - >640.06 - 10.03 - 10.12 - 1

Data compiled from multiple sources.[12][16][17]

Table 2: MIC Ranges (µg/mL) of Triazoles against Aspergillus Species

Organism Itraconazole Voriconazole Posaconazole Isavuconazole
Aspergillus fumigatus0.12 - 2[18]0.12 - 2[18]0.03 - 0.5[19]0.25 - 2
Aspergillus flavus0.12 - 20.25 - 20.06 - 10.5 - 1[20]
Aspergillus niger0.25 - >80.25 - 40.12 - 11 - 4
Aspergillus terreus0.12 - 20.12 - 20.06 - 10.5[20]

Data compiled from multiple sources.[18][19][20][21]

Conclusion

The described in vitro screening assays are fundamental tools in the discovery and development of new triazole antifungal agents. The broth microdilution method provides quantitative MIC data, which is crucial for understanding the potency of a compound, while the disk diffusion assay offers a simpler method for initial screening. Adherence to standardized protocols is essential for generating reliable and comparable data. The provided MIC ranges for established triazoles serve as a valuable benchmark for evaluating the activity of novel compounds.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Derivatives for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1,2,4-triazole derivatives and their application in enzyme inhibition studies. Detailed protocols for the synthesis of various triazole scaffolds, methodologies for key enzyme inhibition assays, and visualization of relevant biological pathways are presented to facilitate research and development in this promising area of medicinal chemistry.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its unique physicochemical properties, including the ability to engage in hydrogen bonding and its metabolic stability, make it an attractive moiety for the design of enzyme inhibitors. Derivatives of 1,2,4-triazole have shown potent inhibitory activity against a diverse range of enzymes, including acetylcholinesterase (AChE), α-glucosidase, urease, lipoxygenase (LOX), and thymidine phosphorylase (TP), making them valuable leads for the development of new therapeutic agents for various diseases.[1][3][4][5]

Synthetic Protocols for 1,2,4-Triazole Derivatives

Several versatile synthetic routes have been established for the preparation of 1,2,4-triazole derivatives. The following protocols describe the synthesis of key triazole scaffolds that have demonstrated significant enzyme inhibitory activity.

Protocol 1: Synthesis of 1,2,4-Triazole-3-thiones

This protocol outlines a common method for the synthesis of 1,2,4-triazole-3-thiones, which are versatile intermediates for further functionalization.

Step 1: Synthesis of Thiosemicarbazide Intermediate

  • Dissolve the desired aromatic acid hydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of the appropriate isothiocyanate to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature to allow the thiosemicarbazide derivative to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to 1,2,4-Triazole-3-thione

  • Suspend the synthesized thiosemicarbazide (1 equivalent) in a 2M aqueous solution of sodium hydroxide.

  • Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Collect the precipitated 1,2,4-triazole-3-thione by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Protocol 2: Synthesis of 4-Amino-5-substituted-1,2,4-triazoles

This protocol describes the synthesis of 4-amino-1,2,4-triazole derivatives, a class of compounds known for their diverse biological activities.

  • A mixture of a substituted benzoic acid (1 equivalent) and thiocarbonohydrazide (1 equivalent) is heated at a specific temperature for a set duration.

  • The reaction mixture is then cooled and treated with a suitable solvent, such as methanol.

  • The resulting solid, 4-amino-5-substituted-1,2,4-triazole-3-thione, is collected by filtration and washed.

  • Further reactions, such as the formation of Schiff bases, can be carried out by reacting the 4-amino group with various aldehydes.[6][7]

Protocol 3: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

This protocol details a one-pot, three-component reaction for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles.

  • To a solution of an amidine hydrochloride (1 equivalent) in a suitable solvent (e.g., DMF), add a carboxylic acid (1.2 equivalents) and a coupling agent such as HATU (1.3 equivalents).

  • Add a base, for instance, diisopropylethylamine (DIPEA) (3 equivalents), and stir the mixture at room temperature for 30 minutes.

  • Add a hydrazine derivative (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for several hours.

  • After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired 1,3,5-trisubstituted-1,2,4-triazole.

Data Presentation: Enzyme Inhibition by 1,2,4-Triazole Derivatives

The following tables summarize the in vitro enzyme inhibitory activities of representative 1,2,4-triazole derivatives. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Compound ID Substitution Pattern AChE IC₅₀ (µM) BChE IC₅₀ (µM)
12d[1]3-methylphenyl substituted azinane-triazole0.73 ± 0.540.017 ± 0.53
12m[1]3,5-dimethylphenyl substituted azinane-triazole-0.038 ± 0.50
Compound 23[8]Thienobenzo-triazolium salt4.40.47
Compound 1.1[2]5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol derivative0.001630.00871
Table 2: α-Glucosidase Inhibition
Compound ID α-Glucosidase IC₅₀ (µM)
12d[1]36.74 ± 1.24
Compound 17[9][10]bis-Hydrazone derivative
Compound 15[9][10]bis-Hydrazone derivative
Compound 6a[11]1,2,3-triazole derivative
Table 3: Urease Inhibition
Compound ID Urease IC₅₀ (µM)
12d[1]19.35 ± 1.28
Compound 6a[12][1][3][13]triazolo[3,4-b][1][8][13]thiadiazole derivative
Compound 8d[14]4-(2,4-dimethylphenyl)-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Compound 8e[14]4-(2,3-dimethylphenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Table 4: Lipoxygenase (LOX) Inhibition
Compound ID 15-LOX IC₅₀ (µM)
Compound 7c[15]Phenylcarbamoylazinane-1,2,4-triazole amide
Compound 7f[15]Phenylcarbamoylazinane-1,2,4-triazole amide
Compound 26a[5]N-furfurylated 4-chlorophenyl-1,2,4-triazole methylacetamide
Compound 6x[16]4,5-diaryl-3-thioether-1,2,4-triazole
Table 5: Thymidine Phosphorylase (TP) Inhibition
Compound ID TP IC₅₀ (µM)
Compound 3b[3]1,2,4-triazole derivative
Compound 4d[3]1,2,4-triazole-3-mercaptocarboxylic acid

Experimental Protocols for Enzyme Inhibition Assays

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine AChE activity.[17][18][19][20][21]

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (1,2,4-triazole derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE solution to the test wells. For the control well (100% activity), add 20 µL of buffer instead of the test compound.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test sample) / Rate of control] x 100

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 5: α-Glucosidase Inhibition Assay

This protocol details a common method for assessing the inhibition of α-glucosidase.[13][22][23][24][25]

Materials:

  • α-Glucosidase solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • Test compounds (1,2,4-triazole derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of the test compound solution at various concentrations and 50 µL of α-glucosidase solution to the wells of a 96-well plate. A control containing buffer instead of the test compound is also prepared.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Add 50 µL of pNPG solution to each well to start the reaction and incubate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • Determine the IC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of 1,2,4-triazole-based enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_development Lead Optimization start Starting Materials synthesis Synthesis of 1,2,4-Triazole Derivatives start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Enzyme Inhibition Assays characterization->in_vitro ic50 IC50 Determination in_vitro->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies lead_optimization->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: General workflow for the development of 1,2,4-triazole-based enzyme inhibitors.

cholinergic_pathway cluster_synapse Cholinergic Synapse cluster_hydrolysis Hydrolysis ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Choline Choline Acetate Acetate Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor Binds to AChE->ACh Hydrolyzes Signal Signal Transduction Receptor->Signal Triazole 1,2,4-Triazole Inhibitor Triazole->AChE Inhibits

Caption: Cholinergic signaling pathway and its inhibition by 1,2,4-triazole derivatives.

alpha_glucosidase_pathway cluster_digestion Carbohydrate Digestion Oligo Oligosaccharides AlphaGlucosidase α-Glucosidase (in small intestine) Oligo->AlphaGlucosidase Substrate Glucose Glucose AlphaGlucosidase->Glucose Hydrolyzes to Absorption Glucose Absorption Glucose->Absorption Triazole 1,2,4-Triazole Inhibitor Triazole->AlphaGlucosidase Inhibits

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.

urease_pathway cluster_ureolysis Urea Hydrolysis Urea Urea Urease Urease Urea->Urease Substrate Ammonia Ammonia Urease->Ammonia Carbamate Carbamate Urease->Carbamate pH Increased pH Ammonia->pH Triazole 1,2,4-Triazole Inhibitor Triazole->Urease Inhibits

Caption: Urease-catalyzed urea hydrolysis and its inhibition.

lipoxygenase_pathway cluster_arachidonic Arachidonic Acid Metabolism AA Arachidonic Acid LOX Lipoxygenase (LOX) AA->LOX Substrate Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Triazole 1,2,4-Triazole Inhibitor Triazole->LOX Inhibits thymidine_phosphorylase_pathway cluster_salvage Nucleotide Salvage Pathway Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate Thymine Thymine TP->Thymine dRP 2-deoxy-D-ribose-1-phosphate TP->dRP DNA DNA Synthesis Thymine->DNA Triazole 1,2,4-Triazole Inhibitor Triazole->TP Inhibits

References

Experimental Design for Cytotoxicity Testing of Novel Triazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vitro cytotoxicity studies of novel triazole compounds. The protocols outlined below are foundational for assessing the therapeutic potential and safety profile of new chemical entities in the early stages of drug discovery.

Introduction to Cytotoxicity Screening of Triazoles

Triazole compounds are a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antifungal and potential anticancer properties.[1] The initial evaluation of any novel compound intended for therapeutic use involves a thorough assessment of its cytotoxic effects.[2] This process is critical for identifying compounds that can selectively eliminate target cells (e.g., cancer cells) while minimizing harm to normal, healthy cells.[2] A tiered approach to cytotoxicity testing, beginning with broad screening and progressing to more detailed mechanistic studies, is a robust strategy for characterizing the cytotoxic profile of novel triazoles.

Experimental Workflow for Cytotoxicity Screening

A systematic workflow is essential for the efficient and reproducible evaluation of novel triazole compounds. The process begins with primary screening to determine the cytotoxic potential across various cell lines, followed by secondary assays to elucidate the mechanism of cell death.

Cytotoxicity_Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation Primary_Assay Cell Viability Assay (e.g., MTT) Compound_Prep->Primary_Assay Cell_Culture Cell Line Selection & Culture Cell_Culture->Primary_Assay IC50 IC50 Determination Primary_Assay->IC50 Membrane_Assay Membrane Integrity (LDH Assay) IC50->Membrane_Assay Select Hits Apoptosis_Assay Apoptosis Assay (Caspase-3/7) IC50->Apoptosis_Assay Select Hits Data_Analysis Data Analysis Membrane_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity testing of novel triazoles.

Key Experimental Protocols

Detailed and standardized protocols are crucial for generating reliable and comparable data. The following are detailed methodologies for the most common in vitro cytotoxicity assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel triazole compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5][6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to have appropriate controls:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).

    • Background control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assessment: Caspase-3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] The Caspase-Glo® 3/7 assay is a luminescent method that measures the activity of caspase-3 and -7, key executioner caspases.[12] The assay utilizes a proluminescent caspase-3/7 substrate which is cleaved to release aminoluciferin, generating a luminescent signal proportional to caspase activity.[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the triazole compounds as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Data Presentation

Quantitative data from cytotoxicity assays should be presented in a clear and structured format to facilitate comparison between different triazole compounds and experimental conditions.

Table 1: IC₅₀ Values of Novel Triazoles in Different Cell Lines

CompoundCell Line A (IC₅₀ in µM)Cell Line B (IC₅₀ in µM)Normal Cell Line (IC₅₀ in µM)Selectivity Index (SI)*
Triazole-00110.5 ± 1.215.2 ± 2.1> 100> 9.5
Triazole-0025.2 ± 0.88.9 ± 1.550.1 ± 5.69.6
Positive Control1.8 ± 0.32.5 ± 0.55.2 ± 0.92.9

*Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line A

Table 2: Mechanistic Cytotoxicity Data for Lead Triazole Compounds

Compound (at IC₅₀ conc.)% LDH Release (Cytotoxicity)Fold Increase in Caspase-3/7 Activity
Triazole-00215 ± 3%4.5 ± 0.7
Positive Control (Apoptosis Inducer)10 ± 2%6.2 ± 1.1
Positive Control (Necrosis Inducer)85 ± 5%1.2 ± 0.2

Potential Signaling Pathways in Triazole-Induced Cytotoxicity

The cytotoxic effects of triazole compounds can be mediated through various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for further drug development.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is a key regulator of cell proliferation, differentiation, and survival.[12] Some triazole derivatives have been shown to induce apoptosis by modulating the MAPK/ERK pathway.[12][13]

MAPK_ERK_Pathway Triazole Novel Triazole MEK MEK Triazole->MEK Inhibition RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibition PI3K_Akt_Pathway Triazole Novel Triazole PI3K PI3K Triazole->PI3K Inhibition Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival Akt->Survival p53_Pathway Triazole Novel Triazole p53 p53 Triazole->p53 Activation DNA_Damage DNA Damage/ Stress DNA_Damage->p53 Activation MDM2 MDM2 p53->MDM2 Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Inhibition

References

Application Notes and Protocols for the Analytical Characterization of Synthesized Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The synthesis of novel triazole derivatives is a cornerstone of modern medicinal chemistry and materials science. Rigorous characterization of these synthesized compounds is essential to confirm their structure, purity, and other physicochemical properties. This document provides detailed application notes and experimental protocols for the primary analytical techniques employed in the characterization of synthesized triazoles: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Covalent Structure

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For triazole synthesis, ¹H and ¹³C NMR are indispensable for verifying the formation of the heterocyclic ring and determining the substitution pattern.

A key indicator of a successful 1,4-disubstituted 1,2,3-triazole synthesis, particularly from a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, is the appearance of a distinct singlet in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.8 ppm.[1] This signal corresponds to the C5-proton of the triazole ring.[1] Concurrently, signals from the starting materials, such as the acetylenic proton of a terminal alkyne (usually around 2-3 ppm), will disappear upon reaction completion.[1] Two-dimensional NMR techniques, such as HMQC and HMBC, can be essential for the unambiguous assignment of all carbon and proton signals, especially in complex structures.[2][3]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified triazole compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][4] Ensure the solvent is chosen based on the sample's solubility and does not have signals that overlap with key analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer).[4] Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[4]

    • Integrate all signals to determine the relative ratios of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign the signals to the specific protons in the triazole structure.[5]

    • Compare the spectrum to those of the starting materials to confirm the disappearance of reactant signals and the appearance of product signals.[1]

Data Presentation: Representative NMR Data

The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for a model synthesis of a 1,4-disubstituted 1,2,3-triazole.

Compound/Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
Starting Material: Phenylacetylene ~7.3-7.5 (m, 5H, Ar-H), ~3.1 (s, 1H, ≡C-H)~128-132 (Ar-C), ~83 (≡C-H), ~77 (Ar-C≡)The acetylenic proton signal is a key marker.
Starting Material: Benzyl Azide ~7.3-7.4 (m, 5H, Ar-H), ~4.3 (s, 2H, CH₂-N₃)~127-135 (Ar-C), ~54 (CH₂)The methylene protons adjacent to the azide are characteristic.
Product: 1-benzyl-4-phenyl-1H-1,2,3-triazole ~7.8 (s, 1H, Triazole C5-H)~121 (Triazole C5)Appearance of the triazole proton is a primary indicator of success.[1]
~7.2-7.7 (m, 10H, Ar-H)~125-135 (Ar-C)Aromatic signals often overlap.
~5.5 (s, 2H, CH₂-N)~148 (Triazole C4)The methylene signal shifts downfield upon triazole formation.
~54 (CH₂)

Visualization: NMR Characterization Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_result Result A Dissolve Synthesized Triazole in Deuterated Solvent B Transfer to NMR Tube A->B C Insert Sample into Spectrometer B->C D Tune and Shim C->D E Acquire 1D/2D NMR Spectra D->E F Process Raw Data (FT, Phasing, Baseline) E->F G Calibrate & Integrate Spectra F->G H Assign Signals (Chemical Shift, Coupling) G->H I Compare with Reactant Spectra H->I J Structural Confirmation of Triazole Product I->J

Caption: Workflow for structural confirmation of synthesized triazoles using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Application Note

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing definitive information about the molecular weight of a synthesized triazole.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula.[4] Techniques like electrospray ionization (ESI) are well-suited for many triazole derivatives, while atmospheric pressure chemical ionization (APCI) may be beneficial for less polar compounds.[6] Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, and the resulting fragmentation pattern serves as a structural fingerprint, aiding in the elucidation of the compound's connectivity.[6][7]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the purified triazole compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a dilute working solution (e.g., 1 µg/mL) by serial dilution of the stock solution using the mobile phase as the diluent.[7]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS/MS System Setup:

    • Liquid Chromatography (LC): Equip the system with a suitable column (e.g., C18). Set a flow rate (e.g., 0.3-0.5 mL/min) and a gradient elution profile using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[7]

    • Optimize MS parameters by direct infusion of the working solution. Key parameters include capillary voltage (e.g., 3.2 kV), source temperature (e.g., 100 °C), and desolvation gas flow (e.g., 550 L/h).[7]

  • Data Acquisition and Analysis:

    • First, perform a full scan analysis to identify the protonated molecular ion [M+H]⁺.

    • Next, perform a product ion scan (MS/MS) on the identified [M+H]⁺ peak. Optimize the collision energy to generate a rich fragmentation spectrum.

    • For quantitative studies, develop a Multiple Reaction Monitoring (MRM) method using the most stable and intense precursor-to-product ion transitions.[7]

    • Analyze the data to confirm the molecular weight and compare the observed fragmentation pattern with predicted pathways to verify the structure.

Data Presentation: Representative MS/MS Data
ParameterExample Value (for 1-benzyl-4-phenyl-1H-1,2,3-triazole)Notes
Formula C₁₅H₁₃N₃
Exact Mass 235.1110
Ionization Mode ESI+Electrospray is common for polar triazoles.[6]
Precursor Ion [M+H]⁺ m/z 236.1182This confirms the molecular weight of the compound.
MRM Transition 1 236.1 -> 91.1Represents a common fragmentation pathway.[7]
Collision Energy (CE) for Transition 1 25 eVCE is optimized to maximize fragment intensity.
Major Fragment Ion (m/z 91.1) [C₇H₇]⁺Corresponds to the tropylium ion from the benzyl group.
MRM Transition 2 236.1 -> 116.1
Collision Energy (CE) for Transition 2 30 eV
Major Fragment Ion (m/z 116.1) [C₈H₆N]⁺Corresponds to fragmentation of the triazole ring system.

Visualization: Generalized Triazole Fragmentation

MS_Fragmentation Parent Substituted Triazole [M+H]⁺ FragA Fragment A (Loss of R2 group) Parent->FragA CID FragB Fragment B (Loss of N2) Parent->FragB CID FragC Fragment C (R1 group ion) Parent->FragC CID FragD Fragment D (R2 group ion) Parent->FragD CID

Caption: Generalized fragmentation pathways for a substituted triazole in MS/MS analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

Application Note

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. In the context of triazole synthesis, FT-IR is particularly useful for monitoring the progress of a reaction. For example, in a "click" reaction, the disappearance of the sharp, strong azide (N₃) stretching vibration (around 2100 cm⁻¹) and the alkyne (C≡C-H) stretching vibration (around 3300 cm⁻¹) provides clear evidence of reaction completion.[8] The spectrum of the purified product will show characteristic bands for the triazole ring, such as C=N and N-N stretching vibrations, as well as aromatic C-H and C=C stretches.[9][10]

Experimental Protocol: KBr Pellet Method
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry triazole sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder into a pellet-forming die.

    • Press the powder under high pressure (approx. 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[11]

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Assign these bands to specific functional groups by comparing their frequencies (in cm⁻¹) to correlation charts.

    • Confirm the presence of triazole-specific vibrations and the absence of key reactant functional group vibrations.

Data Presentation: Characteristic FT-IR Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300C-H StretchTerminal AlkyneDisappears upon reaction.
~2100Asymmetric StretchAzide (-N₃)Strong, sharp peak. Disappears upon reaction.[8]
3100-3150N-H StretchTriazole RingPresent in N-unsubstituted triazoles.[10]
3030-3090C-H StretchAromatic/Triazole RingConfirms presence of C-H bonds on rings.[10]
1500-1600C=C StretchAromatic RingIndicates presence of aromatic substituents.
1400-1550C=N / N=N StretchTriazole RingCharacteristic vibrations of the heterocyclic core.[9][10]
1000-1250C-N StretchTriazole RingPart of the ring fingerprint region.

Visualization: FT-IR Reaction Monitoring Logic

FTIR_Logic cluster_peaks Characteristic IR Peaks cluster_peaks_prod Characteristic IR Peaks Reactants Starting Materials (Azide + Alkyne) Azide Azide Peak (~2100 cm⁻¹) PRESENT Reactants->Azide Alkyne Alkyne Peak (~3300 cm⁻¹) PRESENT Reactants->Alkyne Triazole Triazole Ring Peaks ABSENT Reactants->Triazole Product Triazole Product Azide_gone Azide Peak ABSENT Product->Azide_gone Alkyne_gone Alkyne Peak ABSENT Product->Alkyne_gone Triazole_new Triazole Ring Peaks PRESENT Product->Triazole_new Conclusion Reaction Confirmed Azide_gone->Conclusion Alkyne_gone->Conclusion Triazole_new->Conclusion

Caption: Logical flow for confirming triazole synthesis via FT-IR spectroscopy.

Single-Crystal X-ray Crystallography: Unambiguous 3D Structure

Application Note

While spectroscopic methods provide evidence for structure, single-crystal X-ray crystallography is considered the "gold standard" as it provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.[12] This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the exact isomer and conformation.[12][13] For chiral triazoles, it can determine the absolute stereochemistry.[12] The resulting structural data is invaluable for understanding structure-activity relationships (SAR) and for computational studies like molecular docking.

Experimental Protocol: Structure Determination
  • Crystal Growth:

    • Grow single crystals of the purified triazole compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often the most challenging step.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), collect a full sphere of diffraction data by rotating the crystal through a series of angles.[14]

  • Structure Solution and Refinement:

    • Process the collected diffraction intensities to determine the unit cell parameters and the space group.[12]

    • Solve the "phase problem" using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and a preliminary molecular model.[12]

    • Refine the atomic coordinates and thermal displacement parameters of the model by least-squares fitting against the experimental diffraction data.

    • Locate and refine hydrogen atoms.

  • Validation:

    • Validate the final refined structure using crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

    • Generate a Crystallographic Information File (CIF) for publication and database deposition.

Data Presentation: Representative Crystallographic Data
ParameterExample Value (for a substituted triazole)Description
Empirical Formula C₁₇H₁₁N₅SThe elemental composition of the molecule.[13]
Formula Weight 317.37The molecular weight based on the formula.
Crystal System MonoclinicThe shape of the unit cell.[15]
Space Group P2₁/nThe symmetry elements within the unit cell.[14]
a (Å) 5.9308(2)Unit cell dimension.[15]
b (Å) 10.9695(3)Unit cell dimension.[15]
c (Å) 14.7966(4)Unit cell dimension.[15]
β (°) 98.6180(10)Unit cell angle for monoclinic system.[15]
Volume (ų) 900.07(5)The volume of the unit cell.[15]
Z 4The number of molecules in the unit cell.
Calculated Density (g/cm³) 1.573The density of the crystal.[15]
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112Indicators of the quality of the final structural model.

Visualization: X-ray Crystallography Workflow

Xray_Workflow A Purified Triazole Compound B Single Crystal Growth A->B C Crystal Mounting & Cryo-cooling B->C D X-ray Diffraction Data Collection C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation & CIF Generation G->H I Unambiguous 3D Structure H->I

Caption: Step-by-step workflow for 3D structure elucidation by X-ray crystallography.

References

Application Notes and Protocols: Utilizing 1-(4-Methoxybenzyl)-1,2,4-triazole as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This structural motif is present in a wide array of clinically approved drugs, demonstrating its utility in targeting various biological pathways. The incorporation of a 4-methoxybenzyl group at the N1 position of the 1,2,4-triazole core can significantly influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This document provides detailed application notes and experimental protocols for leveraging the 1-(4-methoxybenzyl)-1,2,4-triazole scaffold in drug design and development, with a focus on its potential as an enzyme inhibitor.

The 1,2,4-triazole nucleus is a key structural feature in many compounds with a broad spectrum of therapeutic applications, including antimicrobial, antioxidant, anti-inflammatory, anticancer, and anticonvulsant activities.[1][2] The versatility of this scaffold allows for the synthesis of large libraries of compounds for screening against various diseases.

Synthesis of the this compound Scaffold

The synthesis of 1,2,4-triazole derivatives can be achieved through various established methods.[3][4][5] A common approach involves the cyclization of intermediates such as thiosemicarbazides. For the specific synthesis of derivatives from a scaffold containing a 4-methoxybenzyl group, a multi-step reaction protocol can be employed.[6][7]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized 1,2,4-triazole derivatives starting from a core structure.

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Purification & Characterization A Starting Materials (e.g., 4-methoxybenzyl derivative) B Intermediate Formation (e.g., Thiosemicarbazide) A->B C Cyclization (e.g., Alkaline medium) B->C D Core Scaffold (this compound derivative) C->D E Introduction of Side Chains (e.g., Alkylation, Acylation) D->E F Formation of Schiff Bases E->F G Synthesis of Mannich Bases F->G H Purification (e.g., Recrystallization, Chromatography) G->H I Structural Characterization (e.g., NMR, IR, Mass Spec) H->I

Caption: Generalized workflow for the synthesis and functionalization of this compound derivatives.

Biological Activities and Drug Design Applications

Derivatives of the 1,2,4-triazole scaffold have been extensively studied and have shown a wide range of biological activities.[8][9] This makes the this compound scaffold a promising starting point for the design of novel therapeutic agents.

Enzyme Inhibition: A Case Study on Anti-Lipase and Anti-Urease Activity

A study by Bekircan et al. (2014) synthesized a series of novel 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole and evaluated their inhibitory activity against lipase and urease enzymes.[7][10] These enzymes are significant targets in the management of obesity and infections caused by urease-producing bacteria, respectively.

The inhibitory activities of the synthesized compounds are summarized in the table below.

Compound IDLipase Inhibition (IC50, µg/mL)Urease Inhibition (IC50, µg/mL)
7b Moderate to Good-
7d Better than Orlistat-
11a -12.39 ± 0.35
11b Moderate to Good-
11c Moderate to GoodModerate
11d Moderate to Good16.12 ± 1.06
Orlistat Standard-
Thiourea -Standard

Data extracted from Bekircan et al. (2014).[7]

Hypothetical Signaling Pathway for Enzyme Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway demonstrating the mechanism of action for an enzyme inhibitor derived from the this compound scaffold.

cluster_0 Cellular Environment cluster_1 Drug Intervention Substrate Substrate Enzyme Target Enzyme (e.g., Lipase, Urease) Substrate->Enzyme Binds to active site Product Product Enzyme->Product Catalyzes reaction Inhibited_Enzyme Inhibited Enzyme Complex Downstream Effects Downstream Effects Product->Downstream Effects Biological Response Inhibitor 1-(4-Methoxybenzyl)- 1,2,4-triazole Derivative Inhibitor->Enzyme Binds to enzyme No Product Formation No Product Formation Inhibited_Enzyme->No Product Formation Blocks Catalysis Altered Biological Response Altered Biological Response No Product Formation->Altered Biological Response

Caption: Hypothetical mechanism of enzyme inhibition by a this compound derivative.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives, adapted from established protocols for 1,2,4-triazoles.[7][11]

Protocol 1: Synthesis of a 1,2,4-Triazole Precursor (Hydrazide Derivative)

This protocol describes the conversion of an ester derivative to a hydrazide, a key intermediate for further functionalization.[7]

Materials:

  • Ethyl[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetate

  • Hydrazine hydrate (99%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Dissolve the starting ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (10 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazide derivative.

Protocol 2: In Vitro Lipase Inhibition Assay

This protocol outlines a method to assess the anti-lipase activity of the synthesized compounds.[7]

Materials:

  • Synthesized compounds (test samples)

  • Orlistat (standard inhibitor)

  • Porcine pancreatic lipase

  • p-Nitrophenyl butyrate (p-NPB) as substrate

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and Orlistat in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer, the lipase solution, and the test compound solution to the respective wells.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate solution (p-NPB) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against different concentrations of the test compounds.

Protocol 3: In Vitro Urease Inhibition Assay

This protocol details a method for evaluating the anti-urease activity of the synthesized compounds.[7]

Materials:

  • Synthesized compounds (test samples)

  • Thiourea (standard inhibitor)

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and thiourea in an appropriate solvent.

  • In a 96-well plate, add the urease solution and the test compound solution to the wells.

  • Incubate the mixture at 30°C for 15 minutes.

  • Add the urea solution to each well to start the enzymatic reaction.

  • Incubate the plate at 30°C for 50 minutes.

  • Stop the reaction by adding the phenol and alkali reagents to each well. This will lead to the development of a colored complex (indophenol).

  • Incubate for a further 50 minutes at room temperature for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 values as described in the lipase inhibition assay protocol.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the wide range of biological activities associated with the 1,2,4-triazole core make it an attractive platform for medicinal chemists. The provided application notes and protocols offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs, particularly in the area of enzyme inhibition. Further derivatization and biological evaluation of compounds based on this scaffold are warranted to uncover new lead candidates for various diseases.

References

Application Notes and Protocols: Evaluating the Anti-Lipase Activity of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Obesity is a significant global health issue linked to numerous serious conditions, including type-2 diabetes, hypertension, and cardiovascular diseases. Pancreatic lipase (PL) is a crucial enzyme in the digestive system responsible for hydrolyzing dietary triglycerides into absorbable free fatty acids and monoglycerides.[1] The inhibition of this enzyme presents a key therapeutic strategy for managing obesity by reducing dietary fat absorption.[2] Orlistat is currently a clinically approved drug that functions as a potent lipase inhibitor.[1]

The 1,2,4-triazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of pharmacological activities.[3][4] Triazole derivatives have been identified as a promising class of compounds for developing novel pancreatic lipase inhibitors, offering potential alternatives to existing therapies.[2][5][6] This document provides a detailed protocol for the in vitro evaluation of the anti-lipase activity of triazole derivatives using a colorimetric assay.

Principle of the Assay

The anti-lipase activity is determined using a well-established in vitro colorimetric assay.[1] This method utilizes porcine pancreatic lipase (PPL) and a chromogenic substrate, such as p-nitrophenyl butyrate (pNPB) or p-nitrophenyl palmitate (pNPP).[1][7][8] The lipase enzyme catalyzes the hydrolysis of the substrate into p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, which is directly proportional to lipase activity, can be quantified by measuring the increase in absorbance at 405-415 nm.[1][7] When a triazole derivative or another inhibitor is present, it binds to the lipase, reducing its enzymatic activity and thus decreasing the rate of p-nitrophenol production. The inhibitory potency is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocols

This protocol is adapted from established methods for measuring pancreatic lipase inhibition in a 96-well microplate format.[1][8][9][10]

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich, L-3126)[9][11]

  • p-Nitrophenyl Butyrate (pNPB) or p-Nitrophenyl Palmitate (pNPP)[1][7]

  • Orlistat (positive control)[8]

  • Triazole derivatives (test compounds)

  • Tris-HCl buffer (50-100 mM, pH 8.0-8.5)[7][9]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well flat-bottom microplates[7]

  • Microplate reader capable of measuring absorbance at 405-415 nm[7]

  • Incubator set to 37°C[1][9]

  • Multichannel pipette

Preparation of Solutions
  • Tris-HCl Buffer (e.g., 50 mM, pH 8.0): Prepare the buffer solution and adjust the pH to 8.0. This pH is recommended for optimal lipase activity while minimizing spontaneous substrate hydrolysis.[7][9]

  • PPL Enzyme Solution (e.g., 1 mg/mL): Prepare the PPL solution fresh before each experiment by dissolving the required amount of PPL powder in ice-cold Tris-HCl buffer.[1][8] Keep the solution on ice.

  • Substrate Solution (e.g., 10 mM pNPB): Dissolve p-nitrophenyl butyrate in acetonitrile or isopropanol to prepare a stock solution.[1]

  • Test Compound Solutions: Prepare stock solutions of the triazole derivatives in DMSO. Create a series of dilutions from the stock solution using Tris-HCl buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay wells should not exceed 1-2% to avoid affecting enzyme activity.[1][12]

  • Positive Control Solution: Prepare stock and working solutions of Orlistat in DMSO and Tris-HCl buffer, following the same procedure as for the test compounds.[8]

In Vitro Assay Procedure
  • Dispense Solutions: In the wells of a 96-well microplate, add 20 µL of the test compound solution (triazole derivatives at various concentrations) or the positive control (Orlistat). For the control (100% activity) and blank wells, add 20 µL of the buffer (containing the same percentage of DMSO as the test wells).[1]

  • Add Enzyme: Add 160 µL of the PPL enzyme solution to each well except for the blank wells. Add 160 µL of buffer to the blank wells.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.[1][9]

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the pNPB substrate solution to all wells.

  • Incubation and Measurement: Immediately start monitoring the absorbance at 405 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for 10-20 minutes at 37°C.[9][10]

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of p-nitrophenol formation (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of lipase inhibition for each concentration of the triazole derivative:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the rate of reaction in the absence of an inhibitor.

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine IC50 Value: Plot the percentage inhibition against the logarithm of the test compound concentrations. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of lipase activity, which can be determined from the resulting dose-response curve using non-linear regression analysis.[7]

Data Presentation

The inhibitory activities of various synthesized triazole derivatives against pancreatic lipase are summarized below.

Compound IDStructure/DescriptionIC50 Value (µM)Reference
Orlistat Reference Drug 0.05 - 0.8 [13]
Compound 2e 1,2,4-Triazole-acetohydrazide derivative112.3 ± 5.1
Compound 7b 1,2,4-Triazole-5-one derivative1.45 ± 0.12[5]
Compound 2c 1,2,4-Triazole-5-one derivative2.50 ± 0.50[5]
Compound 7b Arylidene hydrazide derivative of 1,2,4-TriazoleModerate-to-good activity[6]
Compound 7d Arylidene hydrazide derivative of 1,2,4-TriazoleModerate-to-good activity[6]
Compound 6b Labdane appended Triazole0.75 ± 0.02[13]
Compound 6f Labdane appended Triazole0.77 ± 0.01[13]

Visualizations

Lipase Inhibition Experimental Workflow

The following diagram illustrates the key steps in the in vitro pancreatic lipase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate & Test Compounds add_inhibitor 1. Add Test Compound or Control (20 µL) prep_reagents->add_inhibitor add_enzyme 2. Add Lipase Solution (160 µL) add_inhibitor->add_enzyme pre_incubate 3. Pre-incubate (15 min @ 37°C) add_enzyme->pre_incubate add_substrate 4. Add pNPB Substrate (20 µL) pre_incubate->add_substrate measure 5. Measure Absorbance (@ 405 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro anti-lipase activity assay.

Mechanism of Pancreatic Lipase Inhibition

This diagram shows the physiological role of pancreatic lipase in fat digestion and its inhibition by compounds like triazole derivatives.

G TG Dietary Triglycerides PL Pancreatic Lipase TG->PL Hydrolysis Products Fatty Acids & Monoglycerides PL->Products Absorption Intestinal Absorption Products->Absorption Inhibitor Triazole Derivative (Inhibitor) Inhibitor->PL

Caption: Inhibition of fat digestion via the pancreatic lipase pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on the synthesis of 1,2,4-triazoles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 1,2,4-triazoles.

Problem: Low or No Yield of the Desired 1,2,4-Triazole

  • Potential Cause: Incomplete reaction due to insufficient temperature or reaction time.

    • Recommended Solution: Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC). For thermally sensitive substrates, consider extending the reaction time at a moderate temperature. Microwave-assisted synthesis can also be a valuable technique to reduce reaction times and potentially improve yields.

  • Potential Cause: Decomposition of starting materials or the final product at elevated temperatures.

    • Recommended Solution: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. Protecting sensitive functional groups on your starting materials may also be necessary.

  • Potential Cause: Purity of starting materials.

    • Recommended Solution: Ensure that all starting materials are pure and dry. For instance, hydrazides can be hygroscopic and should be thoroughly dried before use.

  • Potential Cause: Inefficient removal of water byproduct, which can hinder the reaction equilibrium.

    • Recommended Solution: If your reaction setup allows, use a Dean-Stark trap to effectively remove water as it is formed.

Problem: Formation of 1,3,4-Oxadiazole as a Major Side Product

This is a frequent side reaction, particularly when using hydrazides, as it arises from a competing cyclization pathway.

  • Potential Cause: Presence of water in the reaction mixture.

    • Recommended Solution: Ensure strictly anhydrous reaction conditions.

  • Potential Cause: High reaction temperatures favoring the oxadiazole formation.

    • Recommended Solution: Lowering the reaction temperature can favor the kinetic product, the 1,2,4-triazole.

  • Potential Cause: The nature of the acylating agent.

    • Recommended Solution: The choice of the acylating agent can influence the reaction pathway. Experimenting with different acylating agents might be necessary.

Problem: Formation of an Isomeric Mixture of 1,2,4-Triazoles

When using unsymmetrical starting materials, such as in the Einhorn-Brunner reaction, the formation of regioisomers is a common challenge.

  • Potential Cause: Similar electronic properties of the acyl groups in an unsymmetrical imide.

    • Recommended Solution: To enhance regioselectivity in the Einhorn-Brunner reaction, maximize the electronic difference between the two acyl groups on the imide. For example, pairing a strongly electron-withdrawing group with an electron-donating group can significantly improve the regiocontrol.

  • Potential Cause: Alkylation of the unsubstituted 1,2,4-triazole ring at different nitrogen atoms.

    • Recommended Solution: The regioselectivity of alkylation is influenced by the electrophile, base, and solvent. In some cycloaddition reactions, the choice of catalyst can control regioselectivity. For instance, Ag(I) catalysts may favor 1,3-disubstituted products, while Cu(II) catalysts can favor 1,5-disubstituted products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?

A1: The most common methods include classical approaches like the Pellizzari and Einhorn-Brunner reactions. Modern techniques often involve the use of amidines, multicomponent reactions, and metal catalysis. Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions.

Q2: How can I improve the overall yield of my 1,2,4-triazole synthesis?

A2: Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst is crucial. Ensuring the high purity of your starting materials is also a critical factor. For reactions that are slow or require high temperatures, microwave-assisted synthesis can often lead to improved yields and shorter reaction times.

Q3: My 1,2,4-triazole product is difficult to purify. What are some common purification strategies?

A3: Purification of 1,2,4-triazoles can be challenging due to their polarity. Recrystallization is a common method, and selecting the appropriate solvent is key. Column chromatography using silica gel or alumina can also be effective. For ionic 1,2,4-triazole salts, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[1]

Data Presentation

Table 1: Comparison of Yields for Different 1,2,4-Triazole Synthesis Methods

Synthesis MethodStarting MaterialsProductYield (%)Reference
Pellizzari ReactionBenzamide and Benzoylhydrazide3,5-Diphenyl-1,2,4-triazole~70-80%[2]
Einhorn-BrunnerN-formylbenzamide and Phenylhydrazine1,5-Diphenyl-1,2,4-triazoleGood[2]
Microwave-assistedHydrazides and Nitriles3,5-Disubstituted-1,2,4-triazolesOften >80%[3]
Copper-catalyzedAmidines and Nitriles1,3-Disubstituted-1,2,4-triazolesup to 85%[4]
From HydrazonesHydrazone and Amines with I2/TBHPSubstituted 1,2,4-triazolesup to 92%[5]

Experimental Protocols

Protocol 1: Pellizzari Reaction for the Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Materials: Benzamide, Benzoylhydrazide.

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • Heat the mixture to a high temperature (typically >200 °C) with stirring.

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Einhorn-Brunner Reaction

  • Materials: Imide (e.g., N-acetyl-N-benzoyl-amine), Alkyl hydrazine (e.g., methylhydrazine), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the imide in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add the alkyl hydrazine to the solution.

    • Reflux the mixture for several hours, monitoring the reaction's progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration and purify by recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

  • Materials: Aromatic hydrazide, substituted nitrile, n-Butanol, Potassium Carbonate.

  • Procedure:

    • In a microwave reaction vessel, combine the aromatic hydrazide (1 equivalent), substituted nitrile (1.1 equivalents), and a catalytic amount of potassium carbonate in n-butanol.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 150-180 °C) for a specified time (typically 10-30 minutes).

    • After cooling, the product can be isolated by removing the solvent under reduced pressure and purified by column chromatography or recrystallization.

Visualizations

experimental_workflow start Start reactants Combine Starting Materials & Solvent start->reactants reaction Heating (Conventional or Microwave) reactants->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for the synthesis of 1,2,4-triazoles.

side_reactions start Hydrazide + Acylating Agent intermediate Reaction Intermediate start->intermediate triazole Desired 1,2,4-Triazole intermediate->triazole Favored at lower temp. oxadiazole 1,3,4-Oxadiazole Side Product intermediate->oxadiazole Favored at higher temp. & wet conditions

Caption: Competing pathways leading to the desired 1,2,4-triazole or a 1,3,4-oxadiazole side product.

troubleshooting_yield start Low Yield Issue check_purity Are starting materials pure and dry? start->check_purity optimize_temp Is reaction temperature optimized? check_purity->optimize_temp Yes purify_reagents Purify/Dry Starting Materials check_purity->purify_reagents No optimize_time Is reaction time sufficient? optimize_temp->optimize_time Yes increase_temp Increase Temperature optimize_temp->increase_temp No consider_mw Consider Microwave Synthesis optimize_time->consider_mw Yes increase_time Increase Reaction Time optimize_time->increase_time No solution Yield Improved consider_mw->solution increase_temp->start increase_time->start purify_reagents->start

References

Technical Support Center: Purification of 1-(4-Methoxybenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-Methoxybenzyl)-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted starting materials such as 1,2,4-triazole and 4-methoxybenzyl halide. Additionally, regioisomers, particularly the 4-(4-Methoxybenzyl)-1,2,4-triazole, can be a significant impurity due to the multiple nitrogen atoms available for alkylation on the triazole ring. Over-alkylation can also lead to the formation of quaternary triazolium salts, which are highly polar byproducts. Depending on the reaction conditions, byproducts from side reactions of the alkylating agent, such as 4-methoxybenzyl alcohol or bis(4-methoxybenzyl) ether, may also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities, especially if the desired product is a solid with good crystallinity.

  • Column chromatography is highly effective for separating the desired N1-alkylated product from its N4-alkylated regioisomer and other byproducts with different polarities.[1]

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is to test small-scale solubility in various common solvents. For N-benzyl triazole derivatives, ethanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane, is often a suitable choice.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present. To resolve this, you can try the following:

  • Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • Try a different solvent or a mixed solvent system with a lower boiling point.

  • If impurities are the cause, an initial purification by column chromatography may be necessary before recrystallization.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseSolution
Low or No Crystal Formation The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and concentrate the solution.
The compound is too soluble in the chosen solvent, even at low temperatures.Try a different solvent or introduce an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then gently warm until clear before cooling slowly.
Low Product Recovery Too much solvent was used to dissolve the crude product.Use the minimum amount of hot solvent necessary for complete dissolution. After the first filtration, concentrate the mother liquor and cool again to obtain a second crop of crystals.[2]
Premature crystallization during hot filtration.Pre-heat the funnel and receiving flask before filtering the hot solution.
Product is Still Impure After Recrystallization The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Impurities have very similar solubility profiles to the desired product.Consider a different purification method, such as column chromatography, which separates compounds based on polarity.
Column Chromatography
ProblemPossible CauseSolution
Poor Separation of Isomers The solvent system (eluent) does not have the optimal polarity to resolve the N1 and N4 isomers.Systematically vary the polarity of the eluent. A common starting point for N-alkylated triazoles is a mixture of hexane and ethyl acetate. A gradient elution, gradually increasing the polarity, is often effective.[1]
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Product Does Not Elute from the Column (Low Rf) The eluent is not polar enough.Increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate or a small amount of methanol).
Streaking or Tailing of the Product Band The compound is interacting too strongly with the silica gel (which is slightly acidic).Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of N-substituted 1,2,4-triazoles and related compounds. The optimal conditions for this compound should be determined experimentally.

Purification MethodCompound TypeSolvent/Eluent SystemTypical Yield (%)Purity (%)
RecrystallizationN-benzyl-1,2,3-triazole derivativesEthanol (EtOH)90-95>98
Recrystallization3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amineAqueous Ethanol (1:1)Not specifiedNot specified
Column Chromatography1-Aryl-substituted 1,2,4-triazolium salts5% Methanol in Dichloromethane26-48>95
Column ChromatographyN-alkylated 1,2,4-triazolesHexane/Ethyl Acetate (gradient)40-70 (for N1 isomer)>98

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a general guideline for the recrystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound by column chromatography.

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

  • Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity by adding ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and progressing to 1:1). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification Method Selection cluster_end Final Product crude Crude this compound decision Purity Assessment (e.g., TLC, NMR) crude->decision recrystallization Recrystallization decision->recrystallization High Purity / Crystalline column_chromatography Column Chromatography decision->column_chromatography Low Purity / Isomers Present pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for selecting a purification method.

TroubleshootingRecrystallization start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Re-heat, add more solvent, cool slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution / Add anti-solvent no_crystals->solution2 Yes solution3 Minimize solvent / Collect second crop low_yield->solution3 Yes success Successful Crystallization low_yield->success No solution1->no_crystals solution2->low_yield solution3->success

Caption: Troubleshooting common recrystallization issues.

References

Common side products in the synthesis of 1,2,4-triazoles and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. Our focus is to address common challenges, particularly the formation of side products, and to offer practical solutions for optimizing reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, offering potential causes and recommended solutions in a clear, easy-to-follow format.

Problem: Low or No Yield of the Desired 1,2,4-Triazole

Potential CauseRecommended Solution
Incomplete Reaction Gradually increase the reaction temperature and monitor progress by TLC. Consider extending the reaction time. For thermally sensitive materials, microwave irradiation can be an effective alternative to shorten reaction times and potentially improve yields.[1]
Decomposition of Starting Materials or Product If high temperatures are causing decomposition, attempt the reaction at a lower temperature for a longer duration.[1] Ensure that starting materials, such as hydrazides which can be hygroscopic, are pure and dry.[1]
Suboptimal Reaction Conditions Optimize the choice of solvent and catalyst. For the Einhorn-Brunner reaction, ensure the purity of the imide and hydrazine, and consider a temperature range of 60-120°C.[2]

Problem: Formation of 1,3,4-Oxadiazole Side Product

Potential CauseRecommended Solution
Presence of Water This is a common side reaction, particularly when using hydrazides. It is crucial to maintain strictly anhydrous (dry) reaction conditions to minimize the formation of 1,3,4-oxadiazoles.[1]
High Reaction Temperature Lowering the reaction temperature often favors the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole.[1]
Choice of Reagents The selection of the acylating agent can influence the reaction pathway.[1]

Problem: Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation)

Potential CauseRecommended Solution
Lack of Regiocontrol The regioselectivity of N-alkylation is influenced by the electrophile, base, and solvent. The choice of catalyst can also control regioselectivity.[1]
Unsymmetrical Starting Materials in Pellizzari or Einhorn-Brunner Reactions High reaction temperatures can promote acyl interchange, leading to a mixture of isomeric triazoles.[3] Optimize the reaction to the lowest effective temperature.[3] Whenever possible, designing the synthesis to involve symmetrical reagents can prevent the formation of isomers.[3]

Problem: Thermal Rearrangement Leading to Isomers

Potential CauseRecommended Solution
High Reaction Temperatures High temperatures can induce thermal rearrangement of the triazole ring. If this is suspected, conduct the reaction at a lower temperature for a more extended period.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,2,4-triazoles?

A1: The most prevalent methods for synthesizing 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, which utilizes an imide and an alkyl hydrazine.[1] Modern approaches also include reactions with amidines and various multicomponent reactions.[1]

Q2: How can I improve the overall yield of my 1,2,4-triazole synthesis?

A2: Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst is key to improving yields.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are sluggish or require high temperatures, microwave-assisted synthesis can often enhance yields and significantly reduce reaction times.[1]

Q3: I am observing a significant amount of 1,3,4-oxadiazole in my reaction. How can I avoid this?

A3: The formation of 1,3,4-oxadiazoles is a frequent side reaction, especially in syntheses involving hydrazides. To minimize this, it is essential to maintain strictly anhydrous conditions and to carefully control the reaction temperature, as lower temperatures generally favor the formation of the desired 1,2,4-triazole.[1]

Q4: My N-alkylation of a 1,2,4-triazole is resulting in a mixture of N-1 and N-4 isomers. How can I achieve better regioselectivity?

A4: The regioselectivity of N-alkylation is dependent on several factors, including the nature of the alkylating agent, the base employed, and the solvent. In certain cases, the use of a specific catalyst can direct the alkylation to the desired nitrogen.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis

Reaction TypeConventional Heating TimeConventional Yield (%)Microwave Irradiation TimeMicrowave Yield (%)Reference
Schiff base formation from 1,2,4-triazole24-30 hours59-844-8 minutes85-96[4]
Condensation of 1,2,4-triazole-3-thiol with benzaldehydesSeveral hoursLower5-10 minutes64-84[5]
Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives290 minutes7810-25 minutes97[6]
Synthesis of phthalocyanines with morpholino-substituted triazole48 hours64-8010-13 minutes92[6]
General Heterocyclic Synthesis2-15 hours<502-8 minutesAppreciably higher[7]

Experimental Protocols

Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)

This protocol describes a symmetrical reaction to avoid the formation of isomeric side products.

  • Materials:

    • Benzamide

    • Benzoylhydrazide

    • High-boiling point solvent (e.g., paraffin oil), optional

    • Ethanol (for recrystallization)

  • Procedure:

    • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

    • If using a solvent, add it to the flask.

    • Heat the mixture to a high temperature (typically >200 °C) with stirring.[1]

    • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[1][8]

Protocol 2: Einhorn-Brunner Reaction - General Procedure

  • Materials:

    • Imide (1.0 eq)

    • Alkyl hydrazine (1.1 eq)

    • Glacial Acetic Acid (solvent and catalyst)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

    • Slowly add the alkyl hydrazine to the solution.

    • Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.

    • Monitor the reaction by TLC.

    • Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.[1]

Protocol 3: Regioselective N1-Alkylation of 1,2,4-Triazole

This protocol is designed to favor the formation of the N1-alkylated product.

  • Materials:

    • 1,2,4-Triazole (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

    • Potassium carbonate (K₂CO₃) (1.5-2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of 1,2,4-triazole and potassium carbonate in anhydrous DMF, add the alkyl halide at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

    • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N4 isomers.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_product Products Amide Amide (R-C(O)NH2) Intermediate Acyl Amidrazone Intermediate Amide->Intermediate + Hydrazide Hydrazide Hydrazide (R'-C(O)NHNH2) Hydrazide->Intermediate Triazole 1,2,4-Triazole Oxadiazole 1,3,4-Oxadiazole (Side Product) Intermediate->Triazole Cyclization (Favored by low temp, anhydrous conditions) Intermediate->Oxadiazole Alternative Cyclization (Favored by high temp, -H2O)

Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole and the competing 1,3,4-oxadiazole side product.

troubleshooting_workflow Start Low Yield or Side Products Observed Check_Purity Are starting materials pure and dry? Start->Check_Purity Check_Conditions Are reaction conditions (temp, time) optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify/Dry Reagents Check_Purity->Purify_Reagents No Check_Anhydrous Is the reaction strictly anhydrous? Check_Conditions->Check_Anhydrous Yes Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Identify_Side_Product Identify the major side product(s) Check_Anhydrous->Identify_Side_Product Yes Ensure_Anhydrous Ensure Anhydrous Conditions Check_Anhydrous->Ensure_Anhydrous No Address_Isomers Address Isomer Formation Identify_Side_Product->Address_Isomers Isomers Address_Oxadiazole Address Oxadiazole Formation Identify_Side_Product->Address_Oxadiazole Oxadiazole Modify_Reagents Modify Reagents/ Catalyst for Regioselectivity Address_Isomers->Modify_Reagents Address_Oxadiazole->Ensure_Anhydrous

Caption: A troubleshooting workflow for common issues in 1,2,4-triazole synthesis.

n_alkylation_regioselectivity Triazole 1,2,4-Triazole Factors Factors Influencing Regioselectivity Triazole->Factors Base Base Factors->Base Solvent Solvent Factors->Solvent Alkylating_Agent Alkylating Agent Factors->Alkylating_Agent Catalyst Catalyst Factors->Catalyst N1_Product N1-Alkylated Product Base->N1_Product N4_Product N4-Alkylated Product Base->N4_Product Solvent->N1_Product Solvent->N4_Product Alkylating_Agent->N1_Product Alkylating_Agent->N4_Product Catalyst->N1_Product Catalyst->N4_Product

Caption: Factors influencing the regioselectivity of N-alkylation in 1,2,4-triazoles.

References

Technical Support Center: Overcoming Solubility Challenges of 1,2,4-Triazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,2,4-triazole derivatives during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my 1,2,4-triazole derivatives precipitate when I dilute them in aqueous buffer for my assay?

A1: Precipitation upon dilution into aqueous buffers is a common issue for many poorly water-soluble compounds, including 1,2,4-triazole derivatives. This often occurs due to a phenomenon known as "solvent-shifting" or "crashing out." Your compound is likely dissolved in a high-concentration organic solvent stock solution (e.g., DMSO). When this is rapidly diluted into an aqueous buffer, the organic solvent concentration drops significantly, and the aqueous environment cannot maintain the solubility of the lipophilic compound, leading to precipitation.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of Dimethyl Sulfoxide (DMSO) in cell-based assays should be kept to a minimum to avoid solvent-induced toxicity and off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance can vary significantly between different cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Q3: How can I determine the aqueous solubility of my 1,2,4-triazole derivative before starting my experiments?

A3: A simple and effective way to estimate the kinetic solubility of your compound is by preparing serial dilutions of your compound in the assay buffer and visually inspecting for precipitation. You can do this in a multi-well plate and observe for any cloudiness or solid particles against a dark background. For a more quantitative assessment, you can measure the turbidity of the solutions using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).[1]

Q4: Can adjusting the pH of my buffer help in dissolving my 1,2,4-triazole derivative?

A4: Yes, for ionizable 1,2,4-triazole derivatives, adjusting the pH of the buffer can significantly impact their solubility. Many 1,2,4-triazole derivatives contain basic nitrogen atoms that can be protonated at acidic pH, increasing their aqueous solubility. Conversely, acidic derivatives will be more soluble at basic pH. It is crucial to determine the pKa of your compound to predict the optimal pH range for its solubility.[2][3][4]

Q5: Are there any other formulation strategies I can use to improve the solubility of my compound for in vivo studies?

A5: For in vivo applications, several advanced formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These include the preparation of solid dispersions, where the drug is dispersed in a hydrophilic carrier matrix, and the formation of inclusion complexes with cyclodextrins. Other techniques involve particle size reduction (micronization or nanocrystals) and lipid-based formulations.

Troubleshooting Guides

Issue 1: Compound Precipitates Immediately Upon Dilution into Aqueous Buffer
Possible Cause Suggested Solution
Rapid solvent shift Perform a serial dilution of your high-concentration stock solution in the organic solvent (e.g., 100% DMSO) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[1]
Final concentration is too high Decrease the final concentration of the compound in the assay. Determine the maximum soluble concentration through a preliminary solubility test.[1]
Insufficient mixing Ensure thorough mixing immediately after adding the compound stock to the aqueous buffer. Vortexing or rapid pipetting can help create a transient supersaturated solution that may be stable for the duration of the assay.[1]
Issue 2: Compound Precipitates Over the Course of the Experiment (e.g., during incubation)
Possible Cause Suggested Solution
Thermodynamic insolubility The compound concentration is above its thermodynamic solubility limit in the assay medium. The only solution is to lower the final concentration of the compound.
Temperature fluctuations Ensure all assay components and incubators are maintained at a constant and controlled temperature. Temperature changes can affect solubility.
Compound degradation The compound may be degrading over time into less soluble byproducts. Assess the stability of your compound in the assay buffer over the experimental timeframe. If unstable, consider shorter incubation times or the use of stabilizing agents.[1]
Interaction with media components Components of the cell culture media or assay buffer (e.g., salts, proteins) may be causing the compound to precipitate. Test the solubility of your compound in a simpler buffer (e.g., PBS) to identify if media components are the issue.
Issue 3: Inconsistent or Non-Reproducible Assay Results
Possible Cause Suggested Solution
Undetected microprecipitation Even if not visually apparent, small precipitates can form and interfere with the assay, leading to variability. Centrifuge your final working solutions at high speed immediately before adding them to the assay plate to pellet any precipitates.
Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of plastic plates and pipette tips, leading to a lower effective concentration. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers can mitigate this. Ensure the surfactant does not interfere with your assay.
Inaccurate stock concentration If the compound is not fully dissolved in the initial stock solution, the actual concentration will be lower than calculated. Visually inspect your stock solution for any undissolved material. If necessary, use gentle warming or sonication to aid dissolution.

Quantitative Data on Solubility of Common 1,2,4-Triazole Derivatives

The following tables summarize the solubility of several common 1,2,4-triazole derivatives in various solvents. This data can be used as a starting point for developing appropriate solubilization strategies.

Compound Solvent Solubility Reference
Fluconazole WaterSlightly solubleCayman Chemical
MethanolFreely solubleCayman Chemical
AcetoneSolubleCayman Chemical
DMSO~33 mg/mLCayman Chemical
Ethanol~20 mg/mLCayman Chemical
PBS (pH 7.2)~0.2 mg/mLCayman Chemical
Itraconazole WaterAlmost insoluble[5]
DMSO~0.5 mg/mL[6]
Dimethyl formamide~0.5 mg/mL[6]
Letrozole WaterPractically insolublePubChem
DichloromethaneFreely solublePubChem
EthanolSlightly solublePubChem
DMSO~16 mg/mLCayman Chemical
DMF:PBS (1:9, pH 7.2)~0.1 mg/mLCayman Chemical
Anastrozole Water0.5 mg/mL at 25°CPubChem
MethanolFreely solublePubChem
AcetoneFreely solublePubChem
EthanolFreely solublePubChem
AcetonitrileVery solublePubChem
DMSO~13 mg/mLCayman Chemical
Vorozole WaterLow aqueous solubility

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for a typical cell-based assay.

Materials:

  • 1,2,4-Triazole derivative (powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Aqueous assay buffer or cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution: a. Accurately weigh a precise amount of the 1,2,4-triazole derivative powder. b. Calculate the volume of DMSO required to achieve a 10 mM concentration. c. In a sterile microcentrifuge tube, add the calculated volume of DMSO to the powder. d. Vortex the tube vigorously until the compound is completely dissolved. Visual inspection against a light source is recommended. e. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is stable to heat.

  • Prepare Intermediate Dilutions (Serial Dilution in 100% DMSO): a. To minimize precipitation upon final dilution, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).

  • Prepare Final Working Solutions: a. Directly dilute the intermediate DMSO stock solutions into the pre-warmed (if applicable) aqueous assay buffer or cell culture medium to achieve the desired final concentrations. b. Ensure the final DMSO concentration remains below the toxic level for your cells (typically ≤ 0.5%). c. Mix thoroughly by vortexing or inverting the tube immediately after dilution. d. Use the final working solutions immediately to minimize the risk of precipitation over time.

Protocol 2: Enhancing Solubility by pH Adjustment

This protocol provides a general procedure for determining the effect of pH on the solubility of an ionizable 1,2,4-triazole derivative.

Materials:

  • 1,2,4-Triazole derivative

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare Supersaturated Solutions: a. Add an excess amount of the 1,2,4-triazole derivative powder to a series of vials, each containing a buffer of a different pH.

  • Equilibration: a. Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: a. After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: a. Carefully collect the supernatant from each sample, ensuring no solid particles are transferred. b. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

  • Data Analysis: a. Plot the measured solubility as a function of pH to identify the pH range where the compound exhibits maximum solubility. This information can then be used to select the optimal buffer for your biological assay.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_preparation Compound Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start Poorly Soluble 1,2,4-Triazole Derivative stock High-Concentration Stock (e.g., 10 mM in DMSO) start->stock Dissolve cosolvent Co-solvent (e.g., DMSO, Ethanol) stock->cosolvent ph_adjust pH Adjustment (Acidic/Basic Buffer) stock->ph_adjust complexation Inclusion Complex (e.g., Cyclodextrin) stock->complexation solid_disp Solid Dispersion (with hydrophilic carrier) stock->solid_disp working_solution Final Working Solution (in Aqueous Buffer) cosolvent->working_solution ph_adjust->working_solution complexation->working_solution solid_disp->working_solution assay In Vitro / Cell-Based Assay working_solution->assay precipitation Precipitation? assay->precipitation troubleshoot Adjust concentration Modify dilution protocol Change solubilization method precipitation->troubleshoot Yes troubleshoot->stock Re-optimize EGFR_signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes MAPK_pathway Stimulus Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Triazole 1,2,4-Triazole Derivative Triazole->Raf Inhibits Response Cellular Response (Proliferation, Inflammation) Transcription->Response Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNF DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor FADD FADD DeathReceptor->FADD Caspase8 Pro-Caspase-8 FADD->Caspase8 ActiveCaspase8 Caspase-8 Caspase8->ActiveCaspase8 Activation Caspase3 Pro-Caspase-3 ActiveCaspase8->Caspase3 DNA_Damage DNA Damage, Oxidative Stress p53 p53 DNA_Damage->p53 Bax Bax/Bak p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 ActiveCaspase9 Caspase-9 Caspase9->ActiveCaspase9 Activation ActiveCaspase9->Caspase3 Triazole 1,2,4-Triazole Derivative Triazole->p53 Induces ActiveCaspase3 Caspase-3 (Executioner) Caspase3->ActiveCaspase3 Activation Apoptosis Apoptosis ActiveCaspase3->Apoptosis

References

Stability assessment of 1-(4-Methoxybenzyl)-1,2,4-triazole under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability assessment of 1-(4-Methoxybenzyl)-1,2,4-triazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for a forced degradation study of this compound?

A1: Based on ICH guidelines, forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress conditions to identify potential degradation products and establish degradation pathways.[1][2][3]

Q2: How stable is the 1,2,4-triazole ring system to hydrolysis?

A2: The 1,2,4-triazole ring is generally stable to hydrolysis under neutral and acidic conditions.[4] However, strong basic conditions can promote degradation. For unsubstituted 1H-1,2,4-triazole, studies have shown it to be stable in aqueous buffered solutions at pH 5, 7, and 9 at 25°C for at least 30 days.[4]

Q3: What are the likely degradation pathways for this compound under oxidative stress?

A3: The methoxybenzyl group is susceptible to oxidation. Oxidative conditions can lead to the cleavage of the benzyl-triazole bond, potentially forming 4-methoxybenzaldehyde and 1H-1,2,4-triazole. The triazole ring itself can also be oxidized under harsh conditions.

Q4: What is a suitable analytical technique for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[5] This method should be capable of separating the parent compound from all potential degradation products. UV detection is typically suitable for this compound due to its aromatic rings.

Q5: What is the expected photostability of this compound?

A5: While specific data for this compound is unavailable, compounds with similar chromophores may degrade upon exposure to UV light. Photolytic degradation can involve cleavage of the benzyl-triazole bond or modifications to the aromatic rings.[3] Unsubstituted 1H-1,2,4-triazole does not undergo significant direct photolysis in sunlight.[4]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. Ensure proper experimental setup (e.g., direct light exposure for photolysis).
The compound is highly stable under the tested conditions.This is a valid result. Document the conditions under which the compound is stable. Consider applying more aggressive stress if necessary to identify potential degradants for analytical method validation.
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or decrease the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the formation of degradation products.[1]
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. Consider using a different organic modifier (e.g., acetonitrile vs. methanol).
Column degradation.Ensure the mobile phase pH is within the stable range for the column. If necessary, replace the column.
Mass imbalance in the assay. Degradation products are not being detected.Check if the degradation products are co-eluting with the parent peak or other peaks. Adjust the HPLC method to improve resolution. Ensure the detection wavelength is appropriate for both the parent compound and potential degradants. Some degradants may not have a UV chromophore and may require a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD).
Degradation products are precipitating out of solution.Check the solubility of potential degradation products in the sample solvent. Adjust the solvent if necessary.

Quantitative Data Summary

Disclaimer: The following data are illustrative examples based on typical results from forced degradation studies of similar compounds. Specific experimental data for this compound is not publicly available.

Table 1: Summary of Forced Degradation Studies (Illustrative Data)

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 h80°C< 5%-
Base Hydrolysis0.1 M NaOH8 h60°C~15%1H-1,2,4-triazole, 4-methoxybenzoic acid
Oxidative3% H₂O₂24 hRoom Temp~20%1H-1,2,4-triazole, 4-methoxybenzaldehyde
PhotolyticUV light (254 nm)48 hRoom Temp~10%1H-1,2,4-triazole, various photoproducts
ThermalDry Heat7 days105°C< 2%-

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.

    • Cap the vial and place it in a water bath at 80°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.

    • Cap the vial and place it in a water bath at 60°C.

    • Withdraw samples at predetermined time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

  • Neutral Hydrolysis:

    • To a vial, add an appropriate volume of the stock solution and dilute with purified water to a final concentration of 100 µg/mL.

    • Cap the vial and place it in a water bath at 80°C.

    • Withdraw samples at predetermined time points.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Oxidative Stress:

    • To a vial, add an appropriate volume of the stock solution and dilute with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Cap the vial and keep it at room temperature, protected from light.

    • Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Protocol 3: Forced Photolytic Degradation
  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., methanol:water, 50:50 v/v).

  • Light Exposure:

    • Place the solution in a quartz cuvette or a transparent vial.

    • Expose the sample to a UV light source (e.g., 254 nm) in a photostability chamber.

    • Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

    • Withdraw samples at predetermined time points.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 4: Stability-Indicating HPLC Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidation (H₂O₂) stock->oxidation photolysis Photolysis (UV Light) stock->photolysis thermal Thermal (Dry Heat) stock->thermal hplc Stability-Indicating HPLC-UV/MS hydrolysis->hplc oxidation->hplc photolysis->hplc thermal->hplc data Data Analysis (% Degradation, Impurity Profile) hplc->data

Caption: General workflow for forced degradation studies.

Degradation_Pathway cluster_hydrolysis Base Hydrolysis cluster_oxidation Oxidation parent 1-(4-Methoxybenzyl)- 1,2,4-triazole hydrolysis_entry parent->hydrolysis_entry NaOH / H₂O oxidation_entry parent->oxidation_entry H₂O₂ h_prod1 1H-1,2,4-triazole h_prod2 4-Methoxybenzoic Acid o_prod1 1H-1,2,4-triazole o_prod2 4-Methoxybenzaldehyde hydrolysis_entry->h_prod1 hydrolysis_entry->h_prod2 oxidation_entry->o_prod1 oxidation_entry->o_prod2

Caption: Plausible degradation pathways under stress.

Troubleshooting_Logic start Stability Experiment Issue q1 Observe Degradation? start->q1 a1_yes Partial Degradation (5-20%)? q1->a1_yes Yes a1_no Increase Stress: - Higher Temp - Higher [Reagent] - Longer Time q1->a1_no No a2_yes Proceed to Analysis a1_yes->a2_yes Yes a2_no Decrease Stress: - Lower Temp - Lower [Reagent] - Shorter Time a1_yes->a2_no No (>20%) a1_no->q1 analysis_issue Poor HPLC Resolution? a2_yes->analysis_issue a2_no->q1 resolve_hplc Optimize Method: - Adjust Mobile Phase - Change Column - Check pH analysis_issue->resolve_hplc Yes success Valid Stability Data analysis_issue->success No resolve_hplc->analysis_issue

Caption: Troubleshooting logic for stability studies.

References

Troubleshooting common problems in the cyclization step of triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during the crucial cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the azide-alkyne cycloaddition reaction.

Question 1: Why is my reaction yield low or why is there no product formation?

Answer: Low or no yield in a triazole synthesis, particularly a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

  • Catalyst Inactivity: The active catalyst is Copper(I). Its oxidation to the inactive Copper(II) state by dissolved oxygen is a primary cause of reaction failure.[1][2]

  • Insufficient Reducing Agent: In protocols that generate Cu(I) in situ from a Cu(II) salt (like CuSO₄), an insufficient amount of the reducing agent (e.g., sodium ascorbate) will result in a low concentration of the active Cu(I) catalyst.[3]

  • Poor Substrate Solubility: If your azide or alkyne substrates are not fully dissolved in the chosen solvent system, the reaction will be slow or incomplete.[4]

  • Catalyst Inhibition: Certain buffer components, like Tris, can bind to copper and slow the reaction. Similarly, using cuprous iodide (CuI) can be problematic as iodide ions can interfere with catalyst function.[1]

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Degas all solvents and water thoroughly (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain an inert atmosphere over the reaction.[1][3]

  • Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate for each reaction, as it can degrade over time. Ensure at least stoichiometric amounts relative to copper are used.

  • Optimize Solvent System: If solubility is an issue, consider a different solvent or a mixed-solvent system. For example, mixtures of water with t-BuOH, THF, or DMSO are common.[5]

  • Add a Stabilizing Ligand: Use a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). These ligands protect the Cu(I) from oxidation and disproportionation, accelerating the reaction.[2][3][6]

  • Check Reagent Purity: Verify the purity of your starting azide and alkyne, as impurities can interfere with the catalyst.

Question 2: My reaction is forming a significant amount of a byproduct. What is it and how can I prevent it?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which produces a diyne byproduct.[3] This reaction is promoted by the presence of oxygen and Cu(II) ions.[1][3] In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can also degrade sensitive amino acid residues.[3][6]

Preventative Measures:

  • Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction vessel.[1][3]

  • Sufficient Reducing Agent: Use an adequate amount of sodium ascorbate to maintain a low concentration of Cu(II).[3]

  • Use a Ligand: Employing a stabilizing ligand like THPTA not only accelerates the desired reaction but also helps suppress the formation of ROS.[3]

  • Order of Addition: It is good practice to pre-mix the CuSO₄ and the ligand before adding them to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of the sodium ascorbate.[7]

Question 3: I am getting a mixture of 1,4- and 1,5-disubstituted triazole isomers. How can I improve regioselectivity?

Answer: The regioselectivity of the triazole formation is determined by the reaction type. The classic thermal Huisgen 1,3-dipolar cycloaddition often produces a mixture of 1,4- and 1,5-isomers because the activation energies for both pathways are similar.[4][8]

Solutions for High Regioselectivity:

  • For 1,4-Disubstituted Triazoles: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective and almost exclusively yields the 1,4-isomer.[4][8] If you are performing a CuAAC reaction and still observing the 1,5-isomer, it suggests that a competing thermal reaction may be occurring, potentially due to high temperatures or an inactive catalyst.

  • For 1,5-Disubstituted Triazoles: To selectively synthesize the 1,5-isomer, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) should be employed.[4][8]

G start What is the desired regioisomer? isomer_1_4 1,4-Disubstituted Triazole start->isomer_1_4 High Selectivity isomer_1_5 1,5-Disubstituted Triazole start->isomer_1_5 High Selectivity mixture Mixture is Acceptable / No Regioselectivity Needed start->mixture No Selectivity method_cuaac Use Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) isomer_1_4->method_cuaac method_ruaac Use Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) isomer_1_5->method_ruaac method_thermal Use Thermal Huisgen 1,3-Dipolar Cycloaddition mixture->method_thermal

Caption: Logical workflow for selecting the appropriate cycloaddition method based on the desired triazole regioisomer.

Question 4: How do I remove copper contamination from my final product?

Answer: Residual copper catalyst can coordinate to the nitrogen atoms of the triazole ring, leading to contamination that can be difficult to remove.[9]

Purification Strategies:

  • Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can help extract the copper ions.[9]

  • Silica Gel Chromatography: While standard silica gel chromatography can work, sometimes the copper complex co-elutes with the product.

  • Specialized Purification: Filtering the product solution through a plug of silica treated with a copper chelator or using specialized copper scavenging resins can be highly effective.

  • Recrystallization: If the product is crystalline, recrystallization can be an effective method for removing copper salts and other impurities.[10][11]

Data Presentation

Table 1: Effect of Solvent on Microwave-Assisted Triazole Synthesis

The choice of solvent significantly impacts reaction efficiency, particularly in microwave-assisted synthesis, by affecting heating rates and substrate solubility.

SolventBoiling Point (°C)Product:Reactant:Dimer RatioNotes
Toluene1111 : 0.85 : 0.07High conversion to product, minimal side products.
Dioxane101.11 : 0.07 : 0.07Very high conversion, low residual reactant.
DMF1531 : 0.11 : 0.13Good conversion, some dimer formation.
THF661 : 0.97 : 0.48Lower conversion, significant side products.
Acetonitrile821 : 2.19 : 1.02Poor conversion, significant starting material remains.
Ethanol781 : 2.90 : 0.00Poor conversion, no dimer observed.
(Data adapted from a study on microwave-assisted intramolecular triazole synthesis. Ratios indicate the relative amounts of product, unreacted starting material, and homocoupled dimer byproduct.)[12]
Table 2: Optimization of Reaction Conditions for NH-1,2,3-Triazole Synthesis

This table illustrates how varying solvent, temperature, and substrate equivalents can dramatically affect product yield in a cascade reaction.

EntrySolventEquiv. of Substrate 1aTemperature (°C)Time (h)Yield of Product 5aa (%)Yield of Product 6aa (%)
1EtOH1.02524030
2MeOH1.02524350
4DMSO1.0705065
7DMF1.025245510
8NMP1.025246010
10DMSO2.02524094
11NMP2.02524094
(Data adapted from a study optimizing an amino acid-catalyzed cascade reaction to form functionalized NH-1,2,3-triazoles.)[13]

Experimental Protocols

Standard Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for a small-scale CuAAC reaction.

Materials:

  • Azide starting material

  • Terminal alkyne starting material

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Solvent (e.g., 1:1 mixture of water and t-BuOH)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Prepare Reactant Solution: In a reaction flask, dissolve the azide (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in the chosen solvent system (e.g., 5 mL of 1:1 H₂O:t-BuOH).

  • Degas Solution: Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Prepare Catalyst Solution: In a separate small vial, dissolve CuSO₄·5H₂O (0.01-0.05 equiv.) and, if used, the THPTA ligand (0.01-0.05 equiv.) in a small amount of water. The solution should turn light blue.

  • Prepare Reducing Agent Solution: In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv.) in water.

  • Reaction Assembly: Add the catalyst solution (from step 3) to the stirring reactant solution (from step 2) under an inert atmosphere.

  • Initiate Reaction: Add the sodium ascorbate solution (from step 4) to the reaction mixture. A color change (e.g., to yellow or orange) may be observed.

  • Monitor Reaction: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Once complete, the reaction can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography or recrystallization.

G cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_purification Isolation prep_reactants 1. Dissolve Azide & Alkyne in Solvent degas 2. Degas Solution (e.g., Ar sparge) prep_reactants->degas add_catalyst 5. Add Catalyst Solution to Reactants degas->add_catalyst prep_catalyst 3. Prepare Catalyst Solution (CuSO₄ + Ligand in H₂O) prep_catalyst->add_catalyst prep_reductant 4. Prepare Fresh Reductant (Sodium Ascorbate in H₂O) add_reductant 6. Initiate with Reductant prep_reductant->add_reductant add_catalyst->add_reductant monitor 7. Stir and Monitor (TLC / LC-MS) add_reductant->monitor workup 8. Quench & Work-up monitor->workup purify 9. Purify Product (Chromatography) workup->purify

Caption: A step-by-step experimental workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G start Problem: Low or No Yield check_catalyst Is the Cu(I) catalyst active and protected? start->check_catalyst action_catalyst Action: 1. Degas all solvents rigorously. 2. Use a stabilizing ligand (e.g., THPTA). 3. Use fresh sodium ascorbate. check_catalyst->action_catalyst No check_solubility Are all substrates fully dissolved? check_catalyst->check_solubility Yes catalyst_yes Yes catalyst_no No action_catalyst->check_solubility action_solubility Action: 1. Try a different solvent system (e.g., add DMSO, THF). 2. Gently warm the mixture. 3. Check substrate purity. check_solubility->action_solubility No check_reagents Are reagents pure and stoichiometry correct? check_solubility->check_reagents Yes solubility_yes Yes solubility_no No action_solubility->check_reagents action_reagents Action: 1. Verify purity of azide/alkyne. 2. Check equivalents of all reagents, especially catalyst and reductant. check_reagents->action_reagents No success Problem Resolved check_reagents->success Yes reagents_yes Yes reagents_no No action_reagents->success

Caption: A logical troubleshooting guide for diagnosing and resolving issues of low yield in triazole synthesis.

References

Microwave-assisted synthesis for improving 1,2,4-triazole reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction efficiency and outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the microwave-assisted synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole 1. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 2. Reagent Purity: Starting materials, such as hydrazides, can be hygroscopic.[1] 3. Improper Solvent Choice: The selected solvent may not efficiently absorb microwave energy. 4. Catalyst Inactivity: The catalyst, if used, may have decomposed or is not suitable for the reaction conditions.1. Optimize Reaction Conditions: Gradually increase the reaction temperature and/or time, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1] Microwave-assisted synthesis can often significantly reduce reaction times compared to conventional methods.[2][3][4] 2. Ensure Reagent Quality: Use pure and dry starting materials.[1] 3. Solvent Selection: Choose a solvent with a high dielectric loss factor for efficient microwave absorption.[5] Common high-absorbing solvents include ethanol, DMF, and acetonitrile.[6] 4. Catalyst Optimization: If a catalyst is used, ensure it is active and consider screening different catalysts or optimizing the catalyst loading.[6]
Formation of 1,3,4-Oxadiazole Side Product This is a common side reaction, particularly when using hydrazides, and results from a competing cyclization pathway.[1]1. Anhydrous Conditions: Ensure strictly anhydrous (dry) reaction conditions.[1] 2. Temperature Control: Lowering the reaction temperature may favor the formation of the desired 1,2,4-triazole.[1] 3. Reagent Choice: The choice of the acylating agent can influence the reaction pathway.[1]
Formation of Isomeric Mixtures For unsubstituted 1,2,4-triazoles, alkylation can occur at different nitrogen atoms (e.g., N-1 vs. N-4), leading to a mixture of products. The regioselectivity is influenced by the electrophile, base, and solvent.1. Catalyst Control: The choice of catalyst can help control regioselectivity. For instance, in certain cycloadditions, specific metal catalysts can favor the formation of one isomer over another. 2. Protecting Groups: Consider using protecting groups to block certain reactive sites and direct the reaction towards the desired isomer.
Complex Reaction Mixture with Unidentified Byproducts 1. Decomposition: Sensitive functional groups on starting materials or the product may be decomposing under the high-temperature microwave conditions.[6] 2. Solvent or Impurity Reactions: The solvent or impurities in the reagents may be participating in side reactions.1. Protect Sensitive Groups: Protect any sensitive functional groups on your starting materials before carrying out the reaction. 2. Use High-Purity Materials: Employ high-purity, inert solvents and ensure all reagents are of high quality.
Reaction Not Heating Effectively The reaction mixture is not absorbing microwave energy efficiently.1. Solvent Choice: Switch to a more polar solvent with a higher dielectric constant.[5] 2. Ionic Liquids: Consider the use of ionic liquids as they absorb microwave irradiation extremely well.[5] 3. Stirring: Ensure adequate stirring to prevent localized superheating, especially in viscous mixtures.[7]
Sudden Pressure Increase or Runaway Reaction The reaction kinetics are too fast at the set temperature, or the reaction is highly exothermic.[8]1. Start with Lower Power/Temperature: Begin with a lower microwave power and temperature and gradually increase it while monitoring the pressure.[7] 2. Reduce Reagent Concentration: Lower the concentration of the reactants. 3. Safety Precautions: Always use appropriate personal protective equipment and conduct reactions in a well-ventilated fume hood. Ensure the microwave reactor's safety features are operational.[7][9]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for 1,2,4-triazoles compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods, including dramatically reduced reaction times (from hours to minutes), increased product yields, and often improved product purity.[2][3][4] This is due to the efficient and uniform heating of the reaction mixture by direct interaction of microwaves with polar molecules.[2]

Q2: How do I choose the right solvent for my microwave-assisted 1,2,4-triazole synthesis?

A2: The choice of solvent is crucial for efficient microwave heating. Polar solvents with a high dielectric loss tangent (tan δ) are generally preferred as they absorb microwave energy more effectively.[5] A table of common solvents categorized by their microwave absorbing properties can be a useful reference. For non-polar reaction systems, the addition of a small amount of a highly absorbing solvent or an ionic liquid can significantly improve heating.[5]

Q3: What safety precautions should I take when performing microwave-assisted synthesis?

A3: Safety is paramount in microwave chemistry due to the high temperatures and pressures that can be generated.[10] Always use a dedicated laboratory microwave reactor equipped with temperature and pressure sensors and safety interlocks.[7] Never use a domestic microwave oven.[7] Ensure that the reaction vessels are certified for high-pressure use and are free of cracks.[9] It is also crucial to work in a well-ventilated area and wear appropriate personal protective equipment.[7]

Q4: Can I perform microwave-assisted synthesis without a solvent?

A4: Yes, solvent-free or "dry media" reactions are a significant advantage of microwave-assisted synthesis and align with the principles of green chemistry by reducing waste.[4] These reactions can be performed by adsorbing the reactants onto a solid support or, if one of the reactants is a liquid, it can act as the reaction medium.

Q5: My reaction is giving a low yield. What are the first troubleshooting steps I should take?

A5: For low yields, first verify the purity and dryness of your starting materials.[1] Then, systematically optimize the reaction conditions. This typically involves incrementally increasing the reaction temperature and/or time while monitoring the reaction's progress by TLC.[1] Also, ensure that your chosen solvent is appropriate for microwave heating.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles

This protocol describes a common method for synthesizing 3,5-disubstituted 1,2,4-triazoles through the condensation of an aromatic hydrazide with a substituted nitrile in the presence of a base, accelerated by microwave irradiation.[11]

Materials:

  • Aromatic hydrazide (0.005 moles)

  • Substituted nitrile (0.0055 moles)

  • n-Butanol (10 mL)

  • Potassium carbonate (0.0055 moles)

  • Ethanol (for recrystallization)

Procedure:

  • In a 20 mL microwave reaction vessel, combine the aromatic hydrazide and the substituted nitrile.[11]

  • Add n-butanol and potassium carbonate to the vessel.[11]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 2 hours. (Note: Optimization of time may be necessary).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The precipitated product can be collected by filtration.[11]

  • Wash the crude product with water or cold ethanol and recrystallize from ethanol to obtain the pure 1,2,4-triazole.[11]

Protocol 2: Synthesis of 4-Amino-3,5-disubstituted-1,2,4-triazoles

This protocol outlines the synthesis of 4-amino-1,2,4-triazoles from substituted aryl hydrazides and hydrazine hydrate under microwave irradiation in the absence of an organic solvent.[11]

Materials:

  • Substituted aryl hydrazide (0.010 mol)

  • Hydrazine hydrate (0.08 mol, excess)

Procedure:

  • Place the substituted aryl hydrazide in a microwave-safe vessel.[11]

  • Add an excess of hydrazine hydrate.[11]

  • Subject the mixture to microwave irradiation at a high wattage (e.g., 800W) and temperature (e.g., 250°C) for a short duration (4-12 minutes).[11] Caution: This reaction generates high temperature and pressure and should be conducted with extreme care.

  • After cooling, add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2,4-Triazole Derivatives

Product/ReactionConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)Reference
4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives290 minutes7810–25 minutes97[3]
N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivativeSeveral hours-33–90 seconds82[3]
Piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives27 hours-30 minutes96[3]
Thioether derivatives containing 1,2,4-triazole moieties--15 minutes81[3]
1,3,5-trisubstituted-1,2,4-triazoles> 4.0 hours-1 minute85[3]
3,5-disubstituted-1,2,4-triazole derivative72 hours (hydrothermal)-1.5 hours85[12]
Substituted benzylidene amino-5-phenyl-4H-1,2,4-triazole-3-thiol1-2 hours-5-10 minutes64-84[13]

Visualizations

experimental_workflow prep 1. Prepare Reactant Mixture (Hydrazide, Nitrile, Base, Solvent) irrad 2. Microwave Irradiation (Set Time, Temp, Power) prep->irrad cool 3. Cooling (To Room Temperature) irrad->cool isolate 4. Product Isolation (Filtration) cool->isolate purify 5. Purification (Recrystallization) isolate->purify product Pure 1,2,4-Triazole purify->product

Caption: General experimental workflow for microwave-assisted synthesis.

troubleshooting_low_yield start Low Yield of 1,2,4-Triazole check_reagents Check Reagent Purity & Dryness start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->optimize_conditions Reagents OK solution1 Use Pure/Dry Reagents check_reagents->solution1 check_solvent Verify Solvent Choice optimize_conditions->check_solvent Yield Still Low solution2 Increase Temp/Time optimize_conditions->solution2 solution3 Use High-Absorbing Solvent check_solvent->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Challenges and solutions in scaling up the synthesis of triazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up triazole synthesis from the lab bench to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of triazole compounds?

A1: Scaling up triazole synthesis, particularly through the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, presents several key challenges:

  • Safety: The use of organic azides on a large scale is a major safety concern due to their potential explosive nature.[1][2] Handling and generation of these reagents require strict safety protocols.

  • Reaction Kinetics and Heat Management: Exothermic reactions can become difficult to control on a larger scale, potentially leading to side reactions or unsafe conditions.[1] Efficient heat transfer is crucial.

  • Catalyst Stability and Efficiency: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, which can lead to low yields.[3] Maintaining the active catalytic species is critical.

  • Purification: The removal of copper catalysts and purification of polar triazole products can be challenging at a large scale.[4][5]

  • Reagent Quality and Stoichiometry: Impurities in starting materials and incorrect stoichiometry can significantly impact reaction efficiency and yield.[3]

Q2: What are the most significant safety precautions to take when working with azides on a large scale?

A2: Working with azides, especially on a large scale, requires stringent safety measures to mitigate the risk of explosion and toxicity.[6][7]

  • Avoid Hydrazoic Acid Formation: Do not mix inorganic azides with acids, as this can form the highly toxic and explosive hydrazoic acid.[6][8] Waste solutions should be kept basic.[8]

  • Avoid Heavy Metals and Chlorinated Solvents: Contact between azides and heavy metals can form highly shock-sensitive and explosive metal azides.[7] Similarly, avoid halogenated solvents like dichloromethane, which can form explosive diazidomethane.[2][7]

  • Temperature Control: Keep azides cool and away from heat sources to prevent thermal decomposition.[9]

  • Handling Precautions: Use non-metal spatulas (e.g., plastic or ceramic) and avoid grinding or subjecting solid azides to friction or shock.[7][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses, and gloves. For larger scale reactions, a blast shield or face shield is essential.[7][10]

  • Consider In Situ Generation: For larger scale synthesis, consider the in situ generation of organic azides to minimize the amount of hazardous material present at any given time.[9] Continuous flow chemistry is an excellent platform for this.[9]

Q3: How can I improve the yield of my large-scale CuAAC reaction?

A3: Low yields in scaled-up CuAAC reactions are often due to catalyst inactivation, suboptimal reaction conditions, or side reactions.[3] To improve yields:

  • Prevent Catalyst Oxidation: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the Cu(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is crucial to regenerate the active Cu(I) species from any oxidized Cu(II).[3]

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, solvent, and stoichiometry in small-scale trials before scaling up.[3]

  • Minimize Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).[3] This can be minimized by maintaining a low oxygen concentration and ensuring a sufficient amount of reducing agent is present.[3]

  • Use of Ligands: Stabilizing ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can protect the Cu(I) catalyst from oxidation and disproportionation, thereby increasing reaction rates and yields.[11]

Q4: What are the advantages of using continuous flow chemistry for scaling up triazole synthesis?

A4: Continuous flow chemistry offers significant advantages for the large-scale synthesis of triazoles:

  • Enhanced Safety: It allows for the in-situ generation and immediate consumption of hazardous intermediates like organic azides, minimizing the amount present at any one time.[9]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors provides precise temperature control, which is critical for managing exothermic reactions.[9]

  • Improved Mixing: Efficient mixing in flow reactors leads to more consistent reaction kinetics and product quality.[9]

  • Automation and Scalability: Flow systems can be automated for continuous production and are often easier to scale up than batch processes.[9][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of triazole synthesis.

Problem Potential Cause Troubleshooting Solution
Low or No Product Formation Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to inactive Cu(II).[3]• Ensure the reaction is run under an inert atmosphere (N₂ or Ar).• Add a sufficient amount of a reducing agent like sodium ascorbate (at least 0.1 eq.).[9]• Consider using a stabilizing ligand such as TBTA.[11]
Poor Reagent Quality: Impurities in the azide or alkyne starting materials are inhibiting the reaction.[3]• Purify starting materials before use.• Ensure azides have not decomposed during storage.
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH.[3]• Optimize reaction conditions on a small scale first.• Ensure the pH is within the optimal range (typically 4-12 for CuAAC).[13]
Formation of Significant Byproducts Alkyne Homocoupling (Glaser Coupling): Oxidative coupling of the terminal alkyne.[3]• Deoxygenate all solvents and reagents thoroughly.• Maintain an inert atmosphere throughout the reaction.• Ensure an adequate concentration of the reducing agent.[3]
Formation of 1,5-Regioisomer in CuAAC: Contamination or incorrect catalyst leading to a non-regioselective reaction.[14]• Ensure the use of a reliable Cu(I) source or in situ reduction of a Cu(II) salt.• The thermal Huisgen cycloaddition (without a catalyst) can produce a mixture of isomers; ensure a copper catalyst is used for the 1,4-isomer.[14][15]
Product Purification Difficulties Residual Copper Catalyst: Copper is complexing with the triazole product, leading to difficulties in purification.• Quench the reaction with an ammonia solution or use an EDTA wash to remove copper salts.[16]• Utilize silica gel treated with a chelating agent for chromatography.
Polar Product is Water Soluble: The triazole product is highly polar and difficult to extract from the aqueous phase.[4]• Use a "salting out" technique by adding NaCl or (NH₄)₂SO₄ to the aqueous phase to reduce the polarity of the product and drive it into the organic layer.[4]• Adjust the pH of the aqueous layer to neutralize any acidic or basic functionality on the triazole, making it less polar.[4]
Product "Oils Out" During Crystallization: The product separates as an oil instead of forming crystals.[4]• Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool very slowly.[4]• Try a different solvent system with a lower boiling point or a co-solvent mixture.[4]
Reaction is Uncontrollably Exothermic Poor Heat Dissipation: Inadequate cooling and stirring for the scale of the reaction.[1]• Ensure efficient stirring to avoid localized hot spots.[1]• Use a reactor with a high surface area to volume ratio or a jacketed reactor for better temperature control.• For highly exothermic reactions, consider a semi-batch process where one reactant is added slowly to control the reaction rate.

Experimental Protocols

Protocol 1: Gram-Scale Batch Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol provides a general procedure for a gram-scale synthesis. Optimization may be required for specific substrates.

Materials:

  • Terminal Alkyne (1.0 eq.)

  • Organic Azide (1.05 eq.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq.)

  • Sodium Ascorbate (0.10 eq.)

  • Solvent (e.g., a 1:1 mixture of tert-Butanol and deionized water)

  • Ethyl Acetate

  • Saturated Ammonium Hydroxide solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • Addition of Azide: Add the organic azide (1.05 eq.) to the solution.

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.10 eq.) in a minimal amount of water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated solution of ammonium hydroxide to complex with the copper catalyst.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[17]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Model Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Reaction

SolventYield (%)
Dichloromethane (DCM)85
Toluene92
Tetrahydrofuran (THF)78
N,N-Dimethylformamide (DMF)65
Acetonitrile55

Note: Data is illustrative and adapted from a study on the RuAAC reaction. Specific yields will vary depending on the substrates and catalyst used.[14]

Visualizations

Experimental and Logical Workflows

G cluster_0 Scale-Up Workflow for Triazole Synthesis A Small-Scale Optimization B Safety Assessment (Azide Handling, Thermal Hazards) A->B C Choice of Synthesis Method (Batch vs. Flow) B->C D Batch Process C->D Batch E Continuous Flow Process C->E Flow F Large-Scale Reaction Setup D->F E->F G Reaction Monitoring (TLC, LC-MS, NMR) F->G H Work-up and Crude Isolation G->H I Purification (Chromatography, Recrystallization) H->I J Product Characterization and Quality Control I->J

Caption: General workflow for scaling up triazole synthesis.

G cluster_1 Troubleshooting Low Yield in CuAAC Reactions Start Low Yield Observed CheckCatalyst Is the reaction under inert atmosphere? Start->CheckCatalyst AddReducingAgent Add/Increase Sodium Ascorbate CheckCatalyst->AddReducingAgent No CheckReagents Are starting materials pure? CheckCatalyst->CheckReagents Yes AddReducingAgent->CheckReagents PurifyReagents Purify Azide and Alkyne CheckReagents->PurifyReagents No CheckConditions Are reaction conditions (solvent, temp) optimal? CheckReagents->CheckConditions Yes PurifyReagents->CheckConditions OptimizeConditions Re-optimize on small scale CheckConditions->OptimizeConditions No Success Yield Improved CheckConditions->Success Yes OptimizeConditions->Success No1 No Yes1 Yes No2 No Yes2 Yes No3 No Yes3 Yes

References

Refinement of docking protocols for better prediction of binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for enhanced binding affinity prediction.

Troubleshooting Guide

This section addresses specific issues that may arise during docking experiments, offering detailed methodologies and solutions.

Issue 1: Poor Correlation Between Docking Scores and Experimental Binding Affinities

Question: My docking scores do not correlate well with the experimentally determined binding affinities for a set of known ligands. What are the potential causes and how can I improve the correlation?

Answer: A lack of correlation between docking scores and experimental data is a common challenge.[1][2] Several factors can contribute to this discrepancy. The inherent approximations in scoring functions, such as the rigid receptor assumption and limited treatment of solvation and entropy, can lead to inaccuracies.[2]

Experimental Protocol: Scoring Function Refinement

  • Consensus Scoring: Instead of relying on a single scoring function, use a consensus approach by combining the results from multiple scoring functions.[3] This can help to mitigate the biases of individual functions and improve the chances of identifying true binders.

  • System-Specific Scoring Function: If a sufficient number of crystal structures for your target protein with different ligands are available, you can develop a system-specific scoring function. This involves recalibrating an existing scoring function using the known complex structures to improve its predictive power for that specific target.[4]

  • Post-Docking Analysis: Implement post-docking analysis to refine the initial docking results.[5][6] This can involve visual inspection of the binding poses to ensure key interactions are present and chemically plausible.[6] Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can provide more accurate estimations of binding free energies.[7]

Quantitative Data Summary:

MethodImpact on Correlation (R²)Reference
Single Scoring FunctionOften < 0.5[8]
Consensus ScoringImprovement to ~0.8 or higher[3][8]
System-Specific Scoring FunctionSignificant improvement for the target system[4]
MM/PBSA or MM/GBSACan provide better ranking and correlation[7]

Logical Workflow for Improving Score Correlation

G Start Poor Score Correlation Consensus Implement Consensus Scoring Start->Consensus SystemSpecific Develop System-Specific Scoring Function Start->SystemSpecific PostDocking Perform Post-Docking Analysis (MM/GBSA) Start->PostDocking Evaluate Evaluate Correlation with Experimental Data Consensus->Evaluate SystemSpecific->Evaluate PostDocking->Evaluate Improved Improved Correlation Evaluate->Improved

Caption: Troubleshooting workflow for poor docking score correlation.

Issue 2: Inaccurate Prediction of Ligand Binding Poses

Question: The predicted binding pose of my ligand is significantly different from the experimentally determined pose (e.g., high RMSD). How can I improve the accuracy of pose prediction?

Answer: Inaccurate pose prediction is often a result of insufficient sampling of the ligand's conformational space or inadequate representation of the receptor's flexibility.[9][10]

Experimental Protocol: Enhancing Sampling and Flexibility

  • Flexible Ligand Docking: Ensure your docking protocol allows for full ligand flexibility. Most modern docking programs can handle flexible ligands, but the extent of sampling can often be adjusted.[11] Incremental construction algorithms, which build the ligand piece by piece in the binding site, can be effective for highly flexible molecules.[11]

  • Receptor Flexibility: While computationally more demanding, incorporating receptor flexibility can be crucial for accurate pose prediction.[9][10][12][13] This can be achieved through several methods:

    • Soft Docking: Using softened van der Waals potentials to allow for minor atomic clashes.

    • Side-Chain Flexibility: Allowing key binding site residues to change their conformation during docking.[14]

    • Ensemble Docking: Docking the ligand into an ensemble of different receptor conformations, which can be generated from molecular dynamics simulations or by using multiple experimentally determined structures.[3][14]

Quantitative Data Summary:

Docking ProtocolTypical Success Rate (RMSD < 2Å)Reference
Rigid Receptor, Rigid LigandLow[9]
Rigid Receptor, Flexible Ligand63.8% - 82.3%[15]
Flexible Receptor (Ensemble)Can significantly improve success rates[3]

Workflow for Improving Pose Prediction Accuracy

G Start Inaccurate Binding Pose (High RMSD) CheckLigand Verify Ligand Preparation and Flexibility Settings Start->CheckLigand SoftDocking Implement Soft Docking CheckLigand->SoftDocking SideChainFlex Incorporate Side-Chain Flexibility CheckLigand->SideChainFlex EnsembleDocking Utilize Ensemble Docking CheckLigand->EnsembleDocking Evaluate Compare with Experimental Pose (RMSD) SoftDocking->Evaluate SideChainFlex->Evaluate EnsembleDocking->Evaluate Improved Accurate Pose Prediction Evaluate->Improved

Caption: Decision tree for improving ligand pose prediction.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the refinement of docking protocols.

Q1: How should I prepare my protein and ligand structures before docking?

A1: Proper preparation of both the protein and ligand is a critical first step.[16][17][18]

  • Protein Preparation:

    • Remove extraneous molecules: Delete solvent molecules, ions, and any co-factors or ligands not relevant to the current study.[16][17]

    • Add hydrogens: Add hydrogen atoms to the protein, as they are often missing from crystal structures.

    • Assign protonation states: Determine the correct protonation states for titratable residues (e.g., Histidine) at the experimental pH.[19]

    • Check for missing residues/atoms: Repair any incomplete side chains or missing loops in the protein structure.[16]

  • Ligand Preparation:

    • Generate 3D coordinates: If starting from a 2D structure, generate a reasonable 3D conformation.

    • Assign correct bond orders and protonation states: Ensure the ligand has the correct chemical structure.

    • Generate multiple conformers: For flexible ligands, it can be beneficial to generate an ensemble of low-energy conformers to be used as starting points for docking.

Q2: What is the role of water molecules in molecular docking, and should I include them?

A2: Water molecules can play a crucial role in protein-ligand interactions by forming bridging hydrogen bonds.[20][21][22] However, their treatment in docking is complex.

  • When to remove water: In many cases, water molecules are displaced by the ligand upon binding and can be removed to simplify the calculation.[23]

  • When to keep water: If experimental data suggests that specific water molecules are critical for binding and mediate interactions between the protein and ligand, they should be retained.[23][24] Some docking programs can treat water molecules as part of the receptor or even allow them to be displaced during the simulation.[20][22] A multi-body docking approach that explicitly includes key water molecules has been shown to improve docking accuracy.[20][22] Including crystallographic water molecules in the binding site has been reported to significantly improve docking efficacy and accuracy.[21]

Q3: How do I choose the right force field for my docking calculations?

A3: The choice of force field is important for the accuracy of your results.[25] Different force fields are parameterized for different types of molecules.[25][26][27]

  • For proteins and nucleic acids: AMBER and CHARMM are popular and well-validated choices.[25][26]

  • For small organic molecules: OPLS-AA and the General Amber Force Field (GAFF) are commonly used.[25][26]

  • Specific Docking Force Fields: Some docking programs, like AutoDock, have their own specialized force fields.[25]

It's often recommended to test a few different force fields to see which one performs best for your specific system, especially if you have experimental data for validation.

Q4: What is "cross-docking" and when should I use it?

A4: Cross-docking is a validation technique where a ligand from one crystal structure is docked into the protein structure from a different complex (often with a different ligand bound). It is used to assess the ability of a docking protocol to handle protein flexibility and to identify a binding pose when the exact holo-structure is not available. Successful cross-docking indicates that the protocol is robust and can accommodate the conformational changes that may occur upon ligand binding.

Q5: How can I validate my docking protocol?

A5: Validating your docking protocol is essential to ensure the reliability of your results.[28][29][30]

  • Re-docking: The most common method is to take a known protein-ligand crystal structure, separate the ligand, and then dock it back into the protein's binding site. A successful protocol should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[29][31]

  • Enrichment Studies: For virtual screening, a good protocol should be able to distinguish known active compounds from a large set of decoy molecules. The enrichment factor is a metric used to quantify this ability.[3]

  • Correlation with Experimental Data: As discussed in Issue 1, a validated protocol should show a good correlation between the calculated docking scores and experimentally determined binding affinities for a series of related compounds.

Experimental Workflow for Docking Protocol Validation

G Start Define Docking Protocol Redocking Perform Re-docking (Calculate RMSD) Start->Redocking Enrichment Conduct Enrichment Study (Calculate Enrichment Factor) Start->Enrichment Correlation Analyze Score vs. Affinity (Calculate R²) Start->Correlation Decision Protocol Validated? Redocking->Decision Enrichment->Decision Correlation->Decision Refine Refine Protocol (Adjust Parameters) Decision->Refine No Validated Validated Protocol Decision->Validated Yes Refine->Start

Caption: A flowchart for the validation of a molecular docking protocol.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Profiles of 1-(4-Methoxybenzyl)-1,2,4-triazole and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a cornerstone in antifungal therapy, exhibits a well-documented mechanism of action and a broad spectrum of activity against various fungal pathogens. Its efficacy is primarily attributed to the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. The 1,2,4-triazole class of compounds, to which 1-(4-Methoxybenzyl)-1,2,4-triazole belongs, is known for its antifungal potential, generally acting through the same molecular target as fluconazole. While specific quantitative data for the antifungal activity of this compound is not available, this guide provides an inferred comparison based on the established activity of fluconazole and the general characteristics of 1,2,4-triazole derivatives. Detailed experimental protocols for evaluating antifungal efficacy are also presented to facilitate further research and direct comparative studies.

Mechanism of Action: A Shared Target

Both fluconazole and other 1,2,4-triazole derivatives exert their antifungal effects by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[1] The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of the CYP51 enzyme, preventing the conversion of lanosterol to ergosterol.[1] This disruption leads to the accumulation of toxic methylated sterols in the fungal cell membrane, altering its structure and function and ultimately inhibiting fungal growth.[1]

G Ergosterol Biosynthesis Pathway Inhibition by Triazoles cluster_pathway Fungal Cell cluster_inhibitor Inhibition Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Triazoles (Fluconazole, this compound) Triazoles (Fluconazole, this compound) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Triazoles (Fluconazole, this compound)->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Ergosterol Biosynthesis Disrupted Ergosterol Biosynthesis Disrupted Lanosterol 14-alpha-demethylase (CYP51)->Ergosterol Biosynthesis Disrupted Fungal Cell Membrane Damage Fungal Cell Membrane Damage Ergosterol Biosynthesis Disrupted->Fungal Cell Membrane Damage Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Damage->Fungal Growth Inhibition

Fig. 1: Mechanism of Action of Triazole Antifungals

Quantitative Antifungal Activity

A direct comparison of the minimum inhibitory concentration (MIC) values for this compound and fluconazole is not possible due to the absence of published data for the former. However, to provide a benchmark for future studies, the known MIC ranges for fluconazole against common fungal pathogens are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against Various Fungal Species

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.25 - 128
Candida glabrata0.5 - 256
Candida parapsilosis0.5 - 64
Candida tropicalis0.25 - 128
Cryptococcus neoformans0.125 - 64

Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.

While specific data for this compound is unavailable, studies on other 1,2,4-triazole derivatives have shown a wide range of antifungal activities. For instance, some synthesized benzimidazole-1,2,4-triazole derivatives exhibited MIC values as low as 0.97 µg/mL against Candida glabrata.[2] Other novel triazole derivatives have also demonstrated potent activity against various Candida species, with MIC values in some cases being lower than those of fluconazole.

Experimental Protocols

To facilitate the direct comparison of this compound with fluconazole, the following standardized experimental protocols for antifungal susceptibility testing are recommended.

Broth Microdilution Method (CLSI M27)

This method is considered the reference standard for antifungal susceptibility testing of yeasts.[3][4]

G Broth Microdilution Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of antifungal agents in RPMI-1640 medium. C Dispense 100 µL of each antifungal dilution into a 96-well microtiter plate. A->C B Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL). D Add 100 µL of the standardized fungal inoculum to each well. B->D C->D E Include a drug-free growth control well and a sterile control well. D->E F Incubate plates at 35°C for 24-48 hours. E->F G Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. F->G H MIC is the lowest concentration showing significant growth inhibition. G->H

Fig. 2: Broth Microdilution Method Workflow

Detailed Steps:

  • Preparation of Antifungal Agents: Prepare stock solutions of the antifungal agents in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Microdilution Plate Setup: Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate. Add 100 µL of the standardized fungal inoculum to each well. Include a drug-free well for growth control and a well with medium only for sterility control.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a spectrophotometer.

Agar Disk Diffusion Method

This method is a simpler and more rapid alternative to the broth microdilution method for screening antifungal activity.[5][6]

G Agar Disk Diffusion Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis A Prepare standardized fungal inoculum (0.5 McFarland). D Evenly swab the fungal inoculum onto the surface of the agar plate. A->D B Prepare Mueller-Hinton agar plates. B->D C Impregnate sterile paper disks with known concentrations of antifungal agents. E Place the antifungal-impregnated disks onto the inoculated agar surface. C->E D->E F Incubate plates at 35°C for 24-48 hours. E->F G Measure the diameter of the zone of inhibition around each disk. F->G H Compare zone diameters to established breakpoints to determine susceptibility. G->H

Fig. 3: Agar Disk Diffusion Method Workflow

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized fungal inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Place paper disks impregnated with a standard concentration of the antifungal agents onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk. The susceptibility of the isolate is determined by comparing the zone diameter to established breakpoints.

Conclusion and Future Directions

While a definitive quantitative comparison between this compound and fluconazole is currently hindered by a lack of specific data for the former, the existing literature on 1,2,4-triazole derivatives suggests a promising avenue for the development of new antifungal agents. The shared mechanism of action with fluconazole provides a strong rationale for their potential efficacy.

To establish a clear comparative profile, further research is imperative. In vitro studies employing the standardized protocols outlined in this guide are essential to determine the MIC values of this compound against a panel of clinically relevant fungal pathogens. Such data will enable a direct and meaningful comparison with fluconazole and other existing antifungal agents, ultimately informing its potential for future development as a therapeutic agent.

References

Structure-Activity Relationship (SAR) of 1,2,4-Triazole Analogs as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,2,4-triazole analogs, with a specific focus on their anticancer properties. The information presented herein, supported by experimental data from recent studies, is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Anticancer Activity of 1,2,4-Triazole Derivatives

Recent research has focused on the synthesis and evaluation of novel 1,2,4-triazole derivatives for their antiproliferative activity against various human cancer cell lines.[4] The cytotoxic effects of these compounds are significantly influenced by the nature and position of substituents on the triazole ring and its associated phenyl rings. The following table summarizes the in vitro anticancer activity (IC50 in µM) of a series of synthesized 1,2,4-triazole analogs against selected cancer cell lines.

Compound IDR GroupMCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Notes on Activity
T2 2,4-dichlorophenyl5.893.84Potent activity against both cell lines, with higher potency against HCT116.
T3 4-chlorophenyl8.126.45Moderate activity. The presence of a single chloro group at the para position reduces potency compared to T2.
T5 4-fluorophenyl7.235.18Good activity, suggesting that a fluoro substituent at the para position is favorable for cytotoxicity.
T7 4-nitrophenyl4.153.25High potency, indicating that a strong electron-withdrawing group like nitro at the para position enhances anticancer activity.
T17 4-methoxyphenyl15.7812.61Reduced activity, suggesting that an electron-donating group like methoxy at the para position is detrimental to cytotoxic effects.

Data synthesized from multiple sources for illustrative comparison.[5][6]

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above highlights key structural requirements for the anticancer activity of these 1,2,4-triazole analogs:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring attached to the triazole core play a crucial role in determining the anticancer potency.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (T7) or multiple halogen substitutions like the 2,4-dichloro substitution (T2), is associated with higher cytotoxic activity.[7] This suggests that these groups may be involved in key interactions with the biological target.

  • Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as a methoxy group (T17), leads to a significant decrease in anticancer activity.

  • Halogen Substitution: Halogen substitution is generally favorable for activity. A comparison between T3 (4-chloro) and T5 (4-fluoro) suggests that the type of halogen also influences potency, with fluorine demonstrating slightly better activity in this series. The presence of two chloro groups at positions 2 and 4 (T2) further enhances the activity compared to a single chloro group at position 4 (T3).

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the evaluation of the anticancer activity of 1,2,4-triazole analogs.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized 1,2,4-triazole derivatives on human cancer cell lines (e.g., MCF-7 and HCT116).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (MCF-7 or HCT116) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 1,2,4-triazole analogs are dissolved in DMSO to prepare stock solutions. These are then diluted with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations and incubated for 48 hours. A control group is treated with DMSO at the same concentration as the highest concentration used for the compounds.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (DMSO-treated) cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Key Relationships and Processes

To better understand the context of this research, the following diagrams illustrate a representative experimental workflow, the logical flow of a structure-activity relationship study, and a simplified signaling pathway potentially targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis s1 Synthesis of 1,2,4-triazole analogs e1 Cell Culture (MCF-7, HCT116) s1->e1 e2 MTT Assay e1->e2 e3 Data Analysis (IC50 determination) e2->e3 a1 Structure-Activity Relationship Analysis e3->a1

Caption: A typical experimental workflow for SAR studies.

sar_logic A Initial 1,2,4-triazole Scaffold B Synthesize Analogs with Varied R-groups A->B C Test Anticancer Activity (IC50) B->C D Identify Analogs with High Potency C->D E Identify Analogs with Low Potency C->E F Determine Favorable Substituents D->F G Determine Unfavorable Substituents E->G H Formulate SAR Guidelines F->H G->H signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation triazole 1,2,4-Triazole Analog triazole->raf Inhibition

References

Comparative analysis of different synthetic routes to 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal and materials chemistry due to its wide range of biological activities and applications.[1][2][3] This guide provides a comparative analysis of prominent synthetic routes to this vital heterocyclic core, offering researchers, scientists, and drug development professionals a clear overview of classical and modern methodologies. The comparison includes quantitative data, detailed experimental protocols, and reaction pathway visualizations to aid in the selection of the most suitable method for a given application.

Quantitative Data Summary

The performance of different synthetic routes to 1,2,4-triazoles is summarized below. Key metrics include reaction time, temperature, and yield, highlighting the evolution from high-temperature classical methods to more efficient, modern catalytic and microwave-assisted approaches.

Reaction NameStarting MaterialsReagents/ConditionsTimeTemp.Yield (%)Ref.
Pellizzari Reaction Benzamide, BenzoylhydrazideNeat (no solvent)3 h250 °C~60-70[4]
Einhorn-Brunner Reaction Dibenzamide, PhenylhydrazineGlacial Acetic Acid (reflux)4 h~118 °CModerate[5]
Copper-Catalyzed Cyclization Benzamidine, BenzonitrileCuBr, Cs₂CO₃, in DCB12 h120 °C78[6]
Microwave-Assisted Synthesis Phenylhydrazine, FormamideCatalyst-free, Microwave10 min160 °C74[7]

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows provides a deeper understanding of the chemical transformations and processes involved in each synthetic route.

Pellizzari_Reaction amide Amide (R1-C(=O)NH2) intermediate1 Tetrahedral Intermediate amide->intermediate1 hydrazide Acylhydrazide (R2-C(=O)NHNH2) hydrazide->intermediate1 Nucleophilic Attack intermediate2 Acyl-Amidrazone intermediate1->intermediate2 - H₂O intermediate3 Cyclic Intermediate intermediate2->intermediate3 Intramolecular Cyclization triazole 1,2,4-Triazole intermediate3->triazole - H₂O Einhorn_Brunner_Reaction diacylamine Diacylamine (Imide) intermediate1 Protonated Intermediate diacylamine->intermediate1 hydrazine Hydrazine hydrazine->intermediate1 H⁺ catalyst, Condensation intermediate2 Cyclic Intermediate intermediate1->intermediate2 - H₂O triazole 1,2,4-Triazole intermediate2->triazole Dehydration Copper_Catalyzed_Workflow start Starting Materials: Amidine + Nitrile reagents Add: Cu Catalyst (e.g., CuBr) Base (e.g., Cs₂CO₃) Solvent (e.g., DCB) start->reagents reaction Heat under Air (O₂) (e.g., 120°C, 12h) reagents->reaction One-Pot workup Aqueous Workup & Purification reaction->workup product 1,3,5-Trisubstituted 1,2,4-Triazole workup->product Microwave_vs_Conventional cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis conv_start Reactants in Solvent conv_heat Reflux (e.g., 27 hours) conv_start->conv_heat conv_product Product conv_heat->conv_product mw_start Reactants in Solvent/Neat mw_heat Microwave Irradiation (e.g., 10-30 minutes) mw_start->mw_heat mw_product Product (Often Higher Yield) mw_heat->mw_product

References

A Comparative Guide to the Anticancer Activity of 1-(4-Methoxybenzyl)-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of 1-(4-methoxybenzyl)-1,2,4-triazole derivatives, supported by available experimental data. The information is compiled to assist in the evaluation of this class of compounds as potential therapeutic agents.

Introduction to Anticancer Potential

The 1,2,4-triazole nucleus is a well-established scaffold in medicinal chemistry, known to be a component of various compounds with a wide range of biological activities, including anticancer properties.[1][2] The diverse therapeutic effects of 1,2,4-triazole derivatives are attributed to their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[3] Modifications on the triazole ring, including the addition of a 1-(4-methoxybenzyl) group, are being explored to enhance potency and selectivity against cancer cells. One such derivative, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole, has demonstrated selective cytotoxic effects against melanoma cells.[4]

Comparative Analysis of Anticancer Activity

The following tables summarize the available quantitative data on the cytotoxic effects of this compound derivatives and related compounds against various cancer cell lines.

Table 1: Cytotoxicity of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole Derivative (B9)

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (B9)VMM917 (Human Melanoma)Not specified4.9-fold more selective for cancer cells over normal cells[4]

Disclaimer: The following table presents data from various studies on different 1,2,4-triazole derivatives. The inclusion of a 4-methoxyphenyl or related substituent is noted. This data is for informational purposes and does not represent a direct head-to-head comparative study of a homologous series of this compound derivatives.

Table 2: Cytotoxicity of Various 1,2,4-Triazole Derivatives and Standard Anticancer Agents

CompoundDerivative TypeCell Line(s)IC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Series 10a-k 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dionesMCF-7, Hela, A54910a: 6.43 (MCF-7), 5.6 (Hela), 21.1 (A549); 10d: 10.2 (MCF-7), 9.8 (Hela), 16.5 (A549)Not specified in direct comparisonNot applicable[5]
Series 7a-e 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesHela7d, 7e: < 12Not specified in direct comparisonNot applicable[5]
Compound 4l 1-(3′,4′,5′-trimethoxyphenyl)-5-(4-ethoxyphenyl)-1,2,4-triazoleHeLa, JurkatPotent antiproliferative activityCombretastatin A-4 (CA-4)Comparable to CA-4[6]
TP1-TP7 Series Pyridine-linked 1,2,4-triazolesB16F10 (Murine Melanoma)41.12 - 61.11Not specified in direct comparisonNot applicable[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of anticancer activity are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. A standard anticancer drug is used as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration. Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is analyzed to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Detection by Annexin V-FITC/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds. After incubation, the cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for a short period (e.g., 15 minutes).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Viable cells.

    • Annexin V-positive and PI-negative: Early apoptotic cells.

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.

    • Annexin V-negative and PI-positive: Necrotic cells.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Anticancer Evaluation cluster_pathway Pathway Analysis synthesis Synthesis of 1-(4-Methoxybenzyl)- 1,2,4-triazole Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis signaling Signaling Pathway Investigation cell_cycle->signaling apoptosis->signaling

Caption: Experimental workflow for validating the anticancer activity of novel compounds.

apoptosis_pathway compound 1-(4-Methoxybenzyl)- 1,2,4-triazole Derivative cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax_bak Activation of Bax/Bak stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

structure_activity_logic cluster_structure Chemical Structure cluster_activity Biological Activity scaffold 1,2,4-Triazole Core potency Anticancer Potency (e.g., lower IC50) scaffold->potency substituent 1-(4-Methoxybenzyl) Group substituent->potency selectivity Selectivity for Cancer Cells substituent->selectivity other_sub Other Substituents (e.g., at C3 and C5) other_sub->potency other_sub->selectivity

Caption: Logical relationship in structure-activity relationship (SAR) studies.

References

1,2,3-Triazole Versus 1,2,4-Triazole: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as the foundation for a multitude of therapeutic agents. The distinct arrangement of nitrogen atoms within their rings—three adjacent in 1,2,3-triazoles and one separated from the other two in 1,2,4-triazoles—profoundly influences their physicochemical properties and, consequently, their biological activities. This guide provides an objective comparison of the biological profiles of these two isomers, supported by quantitative experimental data and detailed methodologies, to aid researchers in the strategic design of novel drug candidates.

Core Structural Differences

The seemingly subtle variation in the placement of nitrogen atoms between 1,2,3-triazole and 1,2,4-triazole isomers results in significant differences in their electronic distribution, dipole moment, and hydrogen bonding capacity. These molecular distinctions are the basis for their diverse pharmacological profiles. The advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, has significantly streamlined the synthesis of 1,4-disubstituted 1,2,3-triazoles, accelerating the exploration of their biological potential.[1] Conversely, the 1,2,4-triazole core is a well-established component in numerous commercially available drugs.[1]

Comparative Bioactivity Overview

Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. However, the prevalence and potency of these activities often differ between the two scaffolds, guiding their application in different therapeutic areas.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, frequently by inducing cell cycle arrest and apoptosis.[1]

1,2,3-Triazole Derivatives: These compounds have been shown to induce cell cycle arrest at different phases, such as the G0/G1 or G2/M phase.[1] Their anticancer mechanisms can involve the modulation of various signaling pathways, leading to the inhibition of cancer cell proliferation.

1,2,4-Triazole Derivatives: This class of compounds is also a rich source of anticancer agents.[1] Hybrid molecules incorporating a 1,2,4-triazole ring have demonstrated significant dose-dependent cytotoxicity against various cancer cell lines, including breast, lung, melanoma, and colon cancers, often by inducing cell cycle arrest in the sub-G1 phase.[1]

Below is a table summarizing the anticancer activity of representative 1,2,3- and 1,2,4-triazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Triazole Type Derivative/Compound ID Cancer Cell Line IC50 (µM)
1,2,3-TriazolePhosphonate-Triazole (8)HT-1080 (Fibrosarcoma)15.13[2]
1,2,3-TriazolePhosphonate-Triazole (8)A-549 (Lung)21.25[2]
1,2,3-TriazolePhosphonate-Triazole (8)MCF-7 (Breast)18.06[2]
1,2,3-TriazolePhosphonate-Triazole (8)MDA-MB-231 (Breast)16.32[2]
1,2,4-TriazoleHydrazone Hybrid (BIH4)MDA-MB-231 (Breast)Significant Cytotoxicity[1]
1,2,4-TriazoleFused Acridine HybridLung, Breast, Melanoma, ColonStrongest Activity[1]

Antifungal Activity: 1,2,4-Triazoles at the Forefront

The 1,2,4-triazole ring is a well-established pharmacophore in the design of antifungal drugs, forming the core of market-leading azole antifungals.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1]

1,2,3-Triazole Derivatives: While some 1,2,3-triazole derivatives have shown antifungal activity, they are less prominent in this therapeutic area compared to their 1,2,4-isomers.

1,2,4-Triazole Derivatives: The nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol synthesis. This leads to the accumulation of toxic sterols and ultimately inhibits fungal growth.

The following table presents a comparison of the antifungal activity of 1,2,3- and 1,2,4-triazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits visible growth of a microorganism).

Triazole Type Derivative/Compound ID Fungal Strain MIC (µg/mL)
1,2,3-TriazoleVarious DerivativesCandida albicans>128
1,2,4-TriazoleFluconazole Analog (1n)Candida albicans0.0156[3]
1,2,4-TriazoleVoriconazole Analog (15)Aspergillus fumigatus0.125-1[4]
1,2,4-TriazoleRavuconazole Analog (14a-c)Various fungal isolatesSuperior to ravuconazole[3]

Antibacterial & Anti-tubercular Activity

Both triazole isomers have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[1]

1,2,3-Triazole Derivatives: These compounds have demonstrated a wide range of antimicrobial activities, with notable success in the development of anti-tubercular agents.[1] Some derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with MIC values as low as 0.78 µg/mL.[1]

1,2,4-Triazole Derivatives: This class has also yielded powerful antibacterial and anti-tubercular agents.[1] Novel derivatives have shown potent activity against M. tuberculosis H37Rv.[1]

The table below compares the antibacterial and anti-tubercular activities of derivatives from both isomeric scaffolds.

Triazole Type Derivative/Compound ID Bacterial Strain MIC (µg/mL)
1,2,3-TriazoleVarious DerivativesM. tuberculosis H37Ra0.78 - 3.12[1]
1,2,4-TriazoleOfloxacin hybridStaphylococcus aureus0.25 - 1[5]
1,2,4-TriazoleOfloxacin hybridEscherichia coli0.25 - 1[5]
1,2,4-Triazole2-methylpiperazine compound (12h)MDR E. coli0.25[5]

Experimental Protocols

MTT Assay for Cytotoxicity

The antiproliferative activity of triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours). A control group is treated with the vehicle (e.g., DMSO) only.[1]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[1]

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a standard measure of antibacterial and antifungal potency and is typically determined by the broth microdilution method.

  • Preparation: A two-fold serial dilution of the triazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 × 10⁵ CFU/mL for bacteria, ~2.5 x 10³ CFU/mL for fungi).[1]

  • Controls: Positive (microorganism, no compound) and negative (medium only) controls are included on each plate.[1]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the CYP51 enzyme.

  • Reagents: Recombinant human or fungal CYP51, lanosterol (substrate), NADPH-cytochrome P450 reductase, and the test compound.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme, substrate, and reductase in a suitable buffer.

  • Incubation: The test compound at various concentrations is added to the reaction mixture and incubated. The reaction is initiated by the addition of NADPH.

  • Extraction: The reaction is stopped, and the sterols are extracted using an organic solvent.

  • Analysis: The amount of the product (di-hydrolanosterol) is quantified using methods like HPLC or GC-MS. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing Mechanisms of Action

To illustrate the key biological processes influenced by these triazole derivatives, the following diagrams are provided.

anticancer_pathway cluster_cell Cancer Cell cluster_outcome Cellular Outcome Triazole_Derivatives Triazole_Derivatives Signal_Transduction Signal Transduction (e.g., Kinase Pathways) Triazole_Derivatives->Signal_Transduction Inhibition Apoptosis_Machinery Apoptosis Machinery Triazole_Derivatives->Apoptosis_Machinery Activation Cell_Membrane Cell Membrane Cell_Cycle_Control Cell Cycle Control Signal_Transduction->Cell_Cycle_Control Regulation DNA_Replication DNA Replication Cell_Cycle_Control->DNA_Replication Control Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Machinery->Apoptosis Cell_Proliferation Cell_Proliferation

Caption: General anticancer mechanism of triazole derivatives.

antifungal_pathway 1,2,4-Triazole_Antifungals 1,2,4-Triazole_Antifungals CYP51 Lanosterol 14α-demethylase (CYP51) 1,2,4-Triazole_Antifungals->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->CYP51 Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fungal_Growth_Inhibition Fungal_Growth_Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazoles.

experimental_workflow cluster_assay Biological Assay Workflow Start Start: Prepare Triazole Derivatives Cell_Culture Culture Cancer Cells or Microorganisms Start->Cell_Culture Treatment Treat with Serial Dilutions of Triazole Derivatives Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Measurement Measure Viability (MTT) or Growth (MIC) Incubation->Measurement Data_Analysis Analyze Data and Determine IC50/MIC Measurement->Data_Analysis End End: Comparative Analysis Data_Analysis->End

Caption: General workflow for biological activity screening.

References

Comparative Cytotoxicity of Novel Triazole Derivatives on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

The persistent challenge of cancer in global health underscores the urgent need for novel and effective therapeutic agents. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, triazole derivatives have emerged as a promising class of molecules with a broad spectrum of biological activities, including significant anticancer properties.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of various novel triazole derivatives against several human cancer cell lines, supported by experimental data from recent studies.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of novel triazole derivatives have been extensively evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is presented below. A lower IC50 value indicates a more potent cytotoxic effect. The data has been compiled from multiple studies to offer a comparative overview.

Triazole DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Phosphonate 1,2,3-triazole (Compound 8) HT-1080 (Fibrosarcoma)15.13DoxorubicinNot Specified[3]
A-549 (Lung)21.25DoxorubicinNot Specified[3]
MCF-7 (Breast)18.06DoxorubicinNot Specified[3]
MDA-MB-231 (Breast)16.32DoxorubicinNot Specified[3]
Tetrahydrocurcumin-triazole (Compound 4g) HCT-116 (Colon)1.09 ± 0.17CisplatinNot Specified[4][5]
A549 (Lung)45.16 ± 0.92CisplatinNot Specified[4][5]
Triazole [4,3-b][1][3][6][7]tetrazine (Compound 4g) HT-29 (Colon)12.69 ± 7.14Cisplatin14.01[7]
Triazole [4,3-b][1][3][6][7]tetrazine (Compound 4b) CaCo2 (Colorectal)26.15Cisplatin25.22[7]
Betulin-1,2,4-triazole (Bet-TZ1) A375 (Melanoma)22.41Betulin37.29[8]
MCF-7 (Breast)33.52Betulin37.29[8]
HT-29 (Colon)46.92Betulin55.67[8]
Betulin-1,2,4-triazole (Bet-TZ3) A375 (Melanoma)34.34BetulinNot Specified[8]
Coumarin-triazole hybrid (LaSOM 186) MCF-7 (Breast)2.66Cisplatin45.33[9][10]
Coumarin-triazole hybrid (LaSOM 190) MCF-7 (Breast)2.85Cisplatin45.33[10]
Indolyl 1,2,4-triazole (Compound Vf) MCF-7 (Breast)2.91Staurosporine3.144[11]
MDA-MB-231 (Breast)1.914Staurosporine4.385[11]
Indolyl 1,2,4-triazole (Compound Vg) MCF-7 (Breast)0.891Staurosporine3.144[11]
MDA-MB-231 (Breast)3.479Staurosporine4.385[11]

Experimental Protocols

The evaluation of the cytotoxic activity of the triazole derivatives is predominantly carried out using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and economical colorimetric method for assessing cell viability and proliferation.[6]

MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the novel triazole derivatives. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Several studies indicate that novel triazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[3][5][12] The induction of apoptosis is a critical mechanism for eliminating cancerous cells.

Apoptosis_Induction_Pathway cluster_stimulus Apoptotic Stimulus cluster_execution Cellular Response Triazole_Derivative Novel Triazole Derivative Mitochondrial_Pathway Mitochondrial Dysfunction Triazole_Derivative->Mitochondrial_Pathway Caspase_Activation Caspase-9 Activation Mitochondrial_Pathway->Caspase_Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Proposed mechanism of apoptosis induction by novel triazole derivatives.

The diagram above illustrates a simplified intrinsic pathway of apoptosis that can be triggered by novel triazole derivatives. These compounds can induce mitochondrial dysfunction, leading to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, ultimately resulting in programmed cell death.

Experimental_Workflow Start Start: Synthesize Novel Triazole Derivatives Cell_Culture 1. Cell Culture (Cancer Cell Lines) Start->Cell_Culture Cytotoxicity_Assay 2. In Vitro Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Data_Analysis 3. Data Analysis (Calculate IC50 Values) Cytotoxicity_Assay->Data_Analysis Mechanism_Studies 4. Mechanism of Action Studies (Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Studies Lead_Optimization 5. Lead Compound Optimization Mechanism_Studies->Lead_Optimization End Further Preclinical & Clinical Studies Lead_Optimization->End

References

Bridging the Gap: Correlating In Silico Molecular Docking with In Vitro Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern drug discovery, in silico molecular docking has emerged as a cornerstone for the rapid and cost-effective screening of potential drug candidates.[1] This computational technique predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[2] However, the predictive power of these computational models must be rigorously validated through in vitro experimental assays to ensure their real-world applicability. This guide provides a comparative analysis of in silico docking scores and in vitro results, supported by experimental data and detailed methodologies, to offer researchers a clear perspective on the strengths and limitations of this integrated approach.

The Correlation: From Binding Energy to Biological Activity

Molecular docking programs generate a "docking score," often expressed as binding energy (in kcal/mol), which estimates the binding affinity between a ligand and its protein target. A more negative score typically suggests a stronger, more favorable interaction.[3] In parallel, in vitro experiments measure the biological effect of a compound, commonly quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower IC50 or Ki value indicates a more potent compound.

The central hypothesis is that a strong correlation should exist between these two sets of values: a lower (more negative) docking score should correspond to a lower IC50 value.[4] While a perfect one-to-one correlation is rare due to the inherent complexities of biological systems and the approximations in computational models, numerous studies have demonstrated a significant and useful correlation.[5][6]

Data Presentation: In Silico vs. In Vitro

The following tables summarize quantitative data from studies that have directly compared molecular docking scores with in vitro experimental results across different biological targets.

Table 1: Correlation of Docking Scores and IC50 for Monoacylglycerol Lipase (MAGL) Inhibitors

CompoundDocking SoftwareDocking Score (kcal/mol)In Vitro IC50 Rank Order
PristimerinSwissDock / PyRx / CB-Dock2-11.5 / -10.831 (Most Potent)
EupholSwissDock / PyRx / CB-Dock2-10.7 / -9.562
β-amyrinSwissDock / PyRx / CB-Dock2-8.8 / -8.213
α-amyrinSwissDock / PyRx / CB-Dock2-8.6 / -7.954 (Least Potent)
Data sourced from a study on triterpene inhibitors of MAGL, which found a significant linear regression correlation between docking scores and IC50 values.[4]

Table 2: Correlation Analysis in Various Antiviral and Protease Inhibition Studies

Target ProteinInhibitor ClassCorrelation MetricCorrelation Value (r or r²)
Ebola Virus Glycoprotein (EBOV-GP)Flavan-3-ol derivativesPearson Correlation (r)-0.919
HCV NS3/4A ProteaseP4-Benzoxaborole derivativesCoefficient of Determination (r²)0.519
This table highlights reported correlation coefficients from different studies, demonstrating that while the strength of the correlation can vary, a statistically significant relationship is often observed.[7][8]

Factors Influencing the Correlation

Discrepancies between in silico predictions and in vitro results can arise from several factors:[5]

  • Scoring Function Accuracy: Scoring functions use approximations and may not perfectly represent all biophysical interactions, such as desolvation effects and entropy.[5]

  • Protein Flexibility: Docking is often performed with a rigid protein structure, while in reality, proteins are flexible and can change conformation upon ligand binding.

  • Incorrect Binding Pose: The docking algorithm might predict a binding orientation (pose) that is not the true bioactive conformation.[5]

  • Experimental Conditions: Differences in assay conditions, such as pH, temperature, and buffer composition, can influence experimental outcomes.

  • Ligand Representation: Factors like protonation states, tautomers, and isomers of the ligand can affect docking accuracy if not handled correctly.[5]

Experimental Protocols

Validation of in silico hits relies on robust in vitro assays. The most common method for determining the potency of an inhibitor is the enzyme inhibition assay.

Protocol: Generic Enzyme Inhibition Assay for IC50 Determination

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in a suitable buffer.

    • Prepare a stock solution of the enzyme's specific substrate.

    • Prepare serial dilutions of the test inhibitor compounds and a known reference inhibitor.

  • Assay Procedure:

    • In a microplate, add the enzyme solution to wells containing the different concentrations of the inhibitor compounds. A control well with no inhibitor is also included.

    • Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time. This is typically done by measuring the change in absorbance or fluorescence resulting from the conversion of the substrate to a product.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the reaction rates relative to the control (100% activity).

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Mandatory Visualization

Diagrams created using Graphviz illustrate key workflows and relationships in the process of correlating computational and experimental data.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation Target Target Identification & Structure Preparation Library Compound Library Screening Docking Molecular Docking (Virtual Screening) Library->Docking Scoring Hit Prioritization (Based on Docking Score) Docking->Scoring Assay Enzyme/Cell-based Assay (e.g., IC50) Scoring->Assay Experimental Testing SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Docking Feedback Loop Lead Lead Optimization SAR->Lead G cluster_factors Influencing Factors ScoringFunc Scoring Function Accuracy InSilico In Silico Docking Score ScoringFunc->InSilico Flexibility Protein Flexibility Flexibility->InSilico Solvation Solvation & Entropy Models Solvation->InSilico ExpCond Experimental Conditions InVitro In Vitro Bioactivity (IC50/Ki) ExpCond->InVitro InSilico->InVitro Correlation

References

Efficacy of 1-(4-Methoxybenzyl)-1,2,4-triazole against drug-resistant fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Efficacy and Mechanisms

The escalating threat of drug-resistant fungal pathogens necessitates the urgent development of novel antifungal agents. While the specific compound 1-(4-Methoxybenzyl)-1,2,4-triazole lacks extensive research on its efficacy against resistant strains, the broader class of 1,2,4-triazole derivatives has shown significant promise. This guide provides a comparative analysis of the performance of various novel 1,2,4-triazole compounds against drug-resistant fungal strains, supported by available experimental data and methodologies.

Comparative Efficacy of Novel 1,2,4-Triazole Derivatives

Recent studies have highlighted the potential of newly synthesized 1,2,4-triazole derivatives to overcome resistance to conventional antifungal drugs like fluconazole. The antifungal activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.

A series of novel triazole derivatives containing aryl-propanamide side chains demonstrated potent, broad-spectrum antifungal activity.[1] Notably, compounds A1, A2, A6, A12, and A15 exhibited significant inhibitory activity against fluconazole-resistant Candida albicans and Candida auris.[1] Similarly, triazole derivatives with piperidine side chains have shown moderate to excellent in vitro activity against a panel of eight human pathogenic fungi.[2] Another study focused on triazoles with phenylethynyl pyrazole side chains, where compound 6c showed superior activity against fluconazole-resistant C. albicans strains compared to fluconazole.[3]

The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of selected novel triazole derivatives against fluconazole-resistant fungal strains, as reported in recent literature.

Compound/DerivativeFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
A1 C. albicans 901 (FCZ-resistant)1.0Fluconazole>256.0
A5 C. albicans 901 (FCZ-resistant)1.0Fluconazole>256.0
A1 C. auris 918 (FCZ-resistant)32.0Fluconazole>256.0
A2 C. auris 918 (FCZ-resistant)32.0Fluconazole>256.0
A6 C. auris 918 (FCZ-resistant)32.0Fluconazole>256.0
A12 C. auris 918 (FCZ-resistant)32.0Fluconazole>256.0
A15 C. auris 918 (FCZ-resistant)32.0Fluconazole>256.0
A1 C. auris 919 (FCZ-resistant)64.0Fluconazole>256.0
A2 C. auris 919 (FCZ-resistant)64.0Fluconazole>256.0
A6 C. auris 919 (FCZ-resistant)64.0Fluconazole>256.0
A12 C. auris 919 (FCZ-resistant)64.0Fluconazole>256.0
A15 C. auris 919 (FCZ-resistant)64.0Fluconazole>256.0
6c C. albicans 100 (FCZ-resistant)4.0Fluconazole-
6c C. albicans 103 (FCZ-resistant)4.0Fluconazole-

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals involves the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11).[4][5][6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] By disrupting ergosterol production, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[4][7] Molecular docking studies have been employed to elucidate the binding modes of novel triazole derivatives with the active site of CYP51.[1][2]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Triazole Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Lanosterol 14α-demethylase (CYP51/Erg11) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity Triazoles Triazoles Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol 14α-demethylase (CYP51/Erg11) Triazoles->Lanosterol 14α-demethylase (CYP51/Erg11) Inhibition Fungal Cell Death Fungal Cell Death Loss of Integrity->Fungal Cell Death

Figure 1: Mechanism of action of triazole antifungals targeting the ergosterol biosynthesis pathway.

Experimental Protocols

The evaluation of antifungal efficacy relies on standardized in vitro and in vivo experimental protocols.

In Vitro Antifungal Susceptibility Testing

A common method for determining the MIC of antifungal agents is the broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow Broth Microdilution Workflow A Prepare fungal inoculum C Add fungal inoculum to each well A->C B Serially dilute test compounds in 96-well plates B->C F Include positive (no drug) and negative (no inoculum) controls D Incubate plates at a specified temperature and duration C->D E Determine MIC (lowest concentration with no visible growth) D->E

Figure 2: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Steps in Broth Microdilution:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates, and a suspension is prepared and adjusted to a standardized concentration.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under specific conditions (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible fungal growth.

In Vivo Efficacy Models

For promising compounds, in vivo studies are conducted, often using a murine model of systemic infection.

Typical In Vivo Protocol:

  • Infection: Mice are infected intravenously with a lethal dose of the drug-resistant fungal strain.

  • Treatment: At a specified time post-infection, treatment with the test compound (administered, for example, orally or intraperitoneally) is initiated. A control group receives a vehicle or a standard antifungal drug.

  • Monitoring: The survival of the mice is monitored daily for a defined period.

  • Fungal Burden: In some studies, at the end of the experiment, organs such as the kidneys are harvested to determine the fungal burden (colony-forming units per gram of tissue).

Conclusion

While specific data on this compound remains elusive, the broader family of 1,2,4-triazole derivatives represents a promising avenue for the development of new antifungal therapies to combat drug-resistant pathogens. The continued exploration of novel structural modifications to the triazole scaffold is crucial for identifying candidates with enhanced potency, a broader spectrum of activity, and improved pharmacological profiles. The experimental data presented herein for various novel triazoles underscores their potential to address the critical challenge of antifungal resistance. Further preclinical and clinical investigations are warranted to translate these promising in vitro and in vivo findings into effective clinical treatments.

References

A Comparative Guide to Novel Triazole Compounds as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of new triazole-based compounds against established enzyme inhibitors, supported by experimental data and detailed protocols.

Triazole derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2][3] Their unique structural features enable them to interact with a wide array of biological targets, particularly enzymes, making them promising candidates for the development of novel therapeutics.[4][5] This guide provides a comprehensive benchmark of newly developed triazole compounds against known enzyme inhibitors, offering a comparative analysis of their inhibitory potential. The data presented herein is curated from recent studies and is intended to aid researchers in the evaluation and selection of compounds for further investigation.

Data Presentation: A Comparative Analysis of Inhibitory Activity

The inhibitory efficacy of novel triazole compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates greater potency. The following tables summarize the in vitro enzyme inhibition data for representative new triazole derivatives compared to well-established inhibitors.

Table 1: In Vitro Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Compound IDTarget EnzymeIC₅₀ (µM)Known InhibitorKnown Inhibitor IC₅₀ (µM)
New Triazole Derivative 12d AChE0.73 ± 0.54Donepezil0.025
New Triazole Derivative 12m BChE0.038 ± 0.50Tacrine0.0078
New Triazole Compound 2.1 AChE0.00163Galantamine0.490
New Triazole Compound 2.2 BChE0.00871Rivastigmine3.5

Data synthesized from multiple sources for comparative purposes.[6][7][8]

Table 2: In Vitro α-Glucosidase and Urease Inhibition

Compound IDTarget EnzymeIC₅₀ (µM)Known InhibitorKnown Inhibitor IC₅₀ (µM)
New Triazole Derivative 12d α-Glucosidase36.74 ± 1.24Acarbose375.82 ± 1.76
New Triazole Derivative 12m Urease19.35 ± 1.28Thiourea21.25 ± 0.15
New bis-(1,2,4-Triazole) 3a Urease15.00 ± 0.10Thiourea15.75 ± 0.15
New Triazole Derivative 4k Urease37.06 ± 0.51Thiourea24.14
New Triazole Derivative 4o α-Glucosidase94.21 ± 0.15Acarbose51.23

Data synthesized from multiple sources for comparative purposes.[6][8][9][10]

Table 3: In Vitro Cyclooxygenase (COX-1, COX-2) and 15-Lipoxygenase (15-LOX) Inhibition

Compound IDTarget EnzymeIC₅₀ (µM)Known InhibitorKnown Inhibitor IC₅₀ (µM)
New Diaryl-1,2,4-triazole 21a COX-18.85Celecoxib6.12
New Diaryl-1,2,4-triazole 21a COX-21.98Celecoxib0.95
New 1,2,4-Triazole Hybrid 18a COX-15.23Celecoxib7.21
New 1,2,4-Triazole Hybrid 18a COX-20.55Celecoxib0.83
New N-furfurylated 1,2,4-triazole 15-LOX-Quercetin4.86

Data synthesized from recent studies on anti-inflammatory triazole derivatives.[3]

Experimental Protocols: Methodologies for Key Experiments

The following protocols provide a detailed methodology for conducting enzyme inhibition assays to determine the IC₅₀ values of the new triazole compounds.

Protocol 1: Determination of IC₅₀ for Cholinesterase Inhibition

This protocol is adapted from the Ellman's method and is widely used for screening acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors.[7]

Materials:

  • Target enzyme (AChE from electric eel or BChE from equine serum)

  • Substrate: Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine chloride (BTCC) for BChE

  • Ellman's reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test triazole compounds and a known inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of various concentrations of the test triazole compounds or the known inhibitor.

  • Add 50 µL of the enzyme solution to each well.

  • Add 125 µL of the phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of the substrate solution (ATCI or BTCC) and 25 µL of DTNB to each well to start the reaction.

  • Measure Activity: Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Determination of IC₅₀ for α-Glucosidase Inhibition

This assay is used to evaluate the potential of compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[6][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test triazole compounds and a known inhibitor (e.g., Acarbose) dissolved in DMSO

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: Add 20 µL of various concentrations of the test compounds or acarbose to the wells of a 96-well plate.

  • Add 20 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Add 80 µL of 0.1 M Na₂CO₃ solution to stop the reaction.

  • Measure Activity: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of these new triazole compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_comparison Benchmarking s1 Synthesis of New Triazole Compounds s2 Structural Characterization (NMR, MS, IR) s1->s2 e1 Primary Enzyme Inhibition Assay (Single Concentration) s2->e1 Test Compounds e2 IC50 Determination (Dose-Response) e1->e2 m1 Enzyme Kinetic Analysis (e.g., Lineweaver-Burk plot) e2->m1 Potent Hits c1 Comparison with Known Inhibitors e2->c1 m2 Molecular Docking Studies m1->m2 m2->c1

Caption: Experimental workflow for benchmarking new triazole enzyme inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_synapse Synaptic Cleft ach Acetylcholine (ACh) receptor Nicotinic/Muscarinic Receptor ach->receptor Binds to ache Acetylcholinesterase (AChE) ach->ache Hydrolyzed by choline Choline ache->choline acetate Acetate ache->acetate inhibitor New Triazole Inhibitor inhibitor->ache Inhibits

Caption: Inhibition of acetylcholine hydrolysis by a novel triazole compound.

logical_comparison new_triazole New Triazole Compound + High Potency (Low IC50) + Improved Selectivity + Novel Scaffold - Limited in vivo data comparison vs. new_triazole->comparison known_inhibitor Known Inhibitor + Established Efficacy + Known Pharmacokinetics - Potential Side Effects - Resistance Issues comparison->known_inhibitor

Caption: Logical comparison of new triazoles vs. known enzyme inhibitors.

References

Comparative Analysis of 1,2,4-Triazole Derivatives: A Guide to Cross-Reactivity and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selectivity of 1,2,4-triazole derivatives, featuring comparative experimental data, detailed protocols for key assays, and visualizations of associated signaling pathways and experimental workflows.

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its prevalence is due to its metabolic stability and its ability to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[1] This guide provides an objective comparison of the cross-reactivity and selectivity profiles of several exemplary 1,2,4-triazole derivatives against a panel of protein kinases, a class of enzymes to which they are frequently targeted. The presented data, protocols, and visualizations aim to equip researchers with the necessary information to guide the design and development of more potent and selective 1,2,4-triazole-based therapeutic agents.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected 1,2,4-triazole derivatives against a panel of protein kinases. These kinases are implicated in various oncogenic signaling pathways. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Table 1: IC50 Values (nM) of Diarylurea-based 1,2,4-Triazole Derivatives

Compound IDc-KitRETFLT3VEGFR-2
Compound 62i Significant Inhibition (>80%)Significant Inhibition (>80%)Significant Inhibition (>80%)-
Sorafenib (Reference) ----

Note: Specific IC50 values for Compound 62i were not provided in the source, only percent inhibition. Sorafenib IC50 values against HT-29, H460, and MDA-MB-231 cancer cells ranged from 2.25–3.37 μM.[3]

Table 2: IC50 Values (nM) of 1,2,4-Triazolone Derivatives against c-Met and VEGFR-2

Compound IDc-MetVEGFR-2Selectivity (VEGFR-2/c-Met)
Compound 63g 1.57 - 31.52 (range for 63a-k)-306.03-fold vs c-Met
Foretinib (Reference) ---

Note: Compound 63g showed moderate selectivity for VEGFR-2 over c-Met.[3]

Table 3: IC50 Values (µM) of Novel 1,2,4-Triazole Derivatives Against Cancer-Related Kinases

Compound IDEGFRBRAFTubulin
Compound 8c 3.6Potent InhibitionPotent Inhibition
Compound 8d -Potent InhibitionPotent Inhibition

Note: Compounds 8c and 8d were identified as potent inhibitors of BRAF and tubulin. Compound 8c also showed the best EGFR inhibition in its series.[4]

Key Experimental Protocols

To ensure the reproducibility and accuracy of selectivity profiling, detailed experimental methodologies are crucial. Below are protocols for key assays commonly employed in the characterization of small molecule inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • 1,2,4-triazole derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the 1,2,4-triazole derivatives in the appropriate buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase reaction mix (containing kinase, substrate, and buffer) to each well of the assay plate.

    • Add 2.5 µL of the compound solution to the wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][5][6]

Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Cancer cell lines (e.g., A549, Hela, MCF-7)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 1,2,4-triazole derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7][8]

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

This method confirms that a compound binds to its intended target within a cellular environment by measuring the ligand-induced thermal stabilization of the target protein.

Materials:

  • Cells expressing the target protein

  • 1,2,4-triazole derivative

  • Lysis buffer

  • Antibodies specific to the target protein

  • Western blot reagents and equipment or mass spectrometer

Procedure:

  • Cell Treatment: Treat intact cells with the 1,2,4-triazole derivative or vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein in each sample using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2][9]

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the broader context of 1,2,4-triazole derivative activity and evaluation, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K Triazole 1,2,4-Triazole Derivative Triazole->RTK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Cell Proliferation, Survival, Angiogenesis mTOR->Downstream

Simplified RTK signaling pathway and point of inhibition.

experimental_workflow Start Start: 1,2,4-Triazole Derivatives Biochem Biochemical Screening: In Vitro Kinase Panel (e.g., ADP-Glo) Start->Biochem Selectivity Determine IC50 & Assess Selectivity Biochem->Selectivity Cellular Cell-Based Assays: Cytotoxicity (MTT) Selectivity->Cellular Target Target Engagement: CETSA Cellular->Target Mechanism Mechanism of Action Studies: Downstream Signaling Analysis Target->Mechanism End Lead Optimization Mechanism->End

General workflow for kinase inhibitor profiling.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxybenzyl)-1,2,4-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 1-(4-Methoxybenzyl)-1,2,4-triazole. The following guidance is based on the safety data for the parent compound, 1,2,4-triazole, and its derivatives. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must adhere to strict safety and disposal procedures to mitigate potential hazards and ensure environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Procedure

The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure workplace safety.

  • Container Management: Keep the compound in its original, tightly sealed container.[2] Do not mix it with other waste materials.[2] Label the container clearly with the chemical name and any associated hazards.

  • Waste Collection: Collect all waste material, including any contaminated items such as gloves or absorbent pads, in a designated and properly labeled hazardous waste container.

  • Spill Management: In the event of a spill, prevent the spread of the material by covering it with an inert absorbent material.[2] Moisten the material slightly to prevent dust from becoming airborne.[3] Carefully sweep or scoop the contained spill into a suitable, sealed container for disposal.[1][3][4] Do not allow the chemical to enter drains or waterways.[2][3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[2][4][5] The recommended method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]

Emergency Procedures

In case of accidental exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][4] If irritation persists, seek medical advice.[4]

  • Inhalation: Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]

Hazard Data Summary (Based on 1,2,4-Triazole)

As no specific quantitative data for this compound is available, the following table summarizes the hazards associated with the parent compound, 1,2,4-triazole.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[1]
Reproductive Toxicity (Category 2)H361d: Suspected of damaging the unborn child[1]
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2)H411: Toxic to aquatic life with long lasting effects[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe handling Work in a Well-Ventilated Area (Fume Hood) ppe->handling waste_generation Waste Generated? handling->waste_generation spill Spill Occurs? handling->spill waste_generation->handling No collect_waste Collect in Labeled Hazardous Waste Container waste_generation->collect_waste Yes spill->handling No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store in Designated Area Away from Incompatibles collect_waste->store_waste disposal_pickup Arrange for Pickup by Approved Waste Disposal store_waste->disposal_pickup end End: Proper Disposal disposal_pickup->end collect_spill Collect Spill Material into Sealed Container contain_spill->collect_spill collect_spill->store_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Methoxybenzyl)-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for 1-(4-Methoxybenzyl)-1,2,4-triazole, developed for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of the parent compound, 1,2,4-triazole, and related derivatives, in the absence of a specific Safety Data Sheet (SDS) for the named compound.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentProtection Against
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[1][2]Chemical splashes and dust particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves such as nitrile or neoprene, tested according to EN 374.[1][4] Double-gloving is advisable.[1]Skin contact, which may cause irritation.[2]
Skin and Body Protection A laboratory coat must be worn at all times.[1] Long-sleeved clothing and closed-toe shoes are mandatory.[1][2] For larger quantities, consider disposable gowns.Accidental skin exposure.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[1][2]Inhalation of vapors, mists, or dust, which may cause respiratory tract irritation.[2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining laboratory safety and environmental protection.

Handling and Storage:

  • Engineering Controls: All work should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][2] Safety showers and eyewash stations must be readily accessible.[1]

  • Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[3][4] Do not eat, drink, or smoke in the handling area.[5][6] Wash hands thoroughly after handling.[4][7]

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Keep away from strong oxidizing agents and strong acids.[5][8] The recommended storage temperature is between 2 – 8 °C.[4][9]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2][3] Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][5] Seek immediate medical attention.[3][5]

Spill Management:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE and prevent the spill from spreading or entering drains.[3][4]

  • Clean-up: For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[3][5] Moisten slightly to prevent dusting if appropriate.[5] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent.

  • Dispose: Dispose of the waste as hazardous material through a licensed disposal facility.[10]

Disposal Plan:

  • Chemical Disposal: Dispose of this compound and any contaminated materials through an approved hazardous waste disposal facility.[10] Do not allow the chemical to enter drains or the environment.[5]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[3]

Workflow for Handling and Disposal

start Start: Obtain this compound ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling 2. Conduct Experiment in Fume Hood ppe->handling storage 3. Store in Cool, Dry, Ventilated Area handling->storage spill_check Spill Occurred? handling->spill_check storage->handling spill_protocol 4a. Follow Spill Management Protocol spill_check->spill_protocol Yes waste_collection 4b. Collect Waste in Labeled Container spill_check->waste_collection No spill_protocol->waste_collection disposal 5. Dispose of Waste via Approved Facility waste_collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.